molecular formula Cl3H2InO B1174560 Aztreonam CAS No. 149496-40-2

Aztreonam

货号: B1174560
CAS 编号: 149496-40-2
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aztreonam is a Monobactam Antibacterial.
This compound is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. This compound therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury.
This compound is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. This compound preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.
A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.

属性

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-VEHQQRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022640
Record name Aztreonam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.29e-02 g/L
Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78110-38-0
Record name Aztreonam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78110-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aztreonam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aztreonam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZTREONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2B4VE5GH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Aztreonam's Targeted Assault on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516), a synthetic monobactam antibiotic, stands as a critical therapeutic agent in the fight against infections caused by aerobic Gram-negative bacteria. Its unique monocyclic β-lactam structure confers a focused spectrum of activity and a notable resistance to many β-lactamases. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with bacterial cell wall synthesis machinery. We will delve into the quantitative binding data, detailed experimental protocols, and the downstream consequences of its targeted molecular engagement.

Core Mechanism of Action: Precise Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1][2] This process is highly specific, targeting a key enzyme involved in the final stages of cell wall construction.

Preferential Binding to Penicillin-Binding Protein 3 (PBP3)

The primary molecular target of this compound is Penicillin-Binding Protein 3 (PBP3), a transpeptidase crucial for septum formation during bacterial cell division.[3][4] this compound exhibits a high affinity for PBP3 in a wide range of Gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][3][5] This selective binding is attributed to the chemical structure of this compound, which mimics the D-Ala-D-Ala substrate of the transpeptidase.[2] Upon binding, this compound forms a stable acyl-enzyme complex with PBP3, effectively inactivating the enzyme and halting the cross-linking of peptidoglycan strands.[1]

This targeted action on PBP3 leads to a characteristic morphological change in susceptible bacteria: the formation of long, filamentous cells, as septation is inhibited while cell growth continues.[2][3] Ultimately, this structural weakening of the cell wall results in cell lysis and bacterial death.[1][2]

Conversely, this compound demonstrates poor affinity for the penicillin-binding proteins of Gram-positive bacteria and anaerobic organisms, which accounts for its limited activity against these classes of bacteria.[3][5]

Quantitative Analysis of this compound-PBP Interactions

The efficacy of this compound is underscored by its strong and selective binding to PBP3. The following table summarizes the quantitative data on the binding affinity of this compound to various penicillin-binding proteins in Escherichia coli. The data is presented as the concentration of this compound required for complete binding or 50% inhibition.

Bacterial SpeciesPenicillin-Binding Protein (PBP)Binding Affinity (µg/mL)
Escherichia coliPBP3Complete binding at 0.1
PBP1aComplete binding at 10
PBP1bComplete binding at ≥ 100
PBP2Complete binding at ≥ 100
PBP4Complete binding at ≥ 100
PBP5/6Complete binding at ≥ 100
Proteus vulgarisPBP3Complete binding at 0.1
Enterobacter cloacaePBP3Complete binding at 0.1
Klebsiella pneumoniaePBP3Complete binding at 0.1
Pseudomonas aeruginosaPBP3Complete binding at 0.1

Data compiled from: [3]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol outlines a method to determine the binding affinity of this compound for specific PBPs.

a. Preparation of Bacterial Membranes:

  • Grow the Gram-negative bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Resuspend the cells in the same buffer and lyse them using sonication or a French press.

  • Isolate the cell membranes by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer containing a cryoprotectant (e.g., 20% glycerol) and store at -70°C.

  • Determine the total protein concentration of the membrane preparation using a standard protein assay.

b. Competitive Binding Assay:

  • In microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

  • Add varying concentrations of this compound to the tubes and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for binding to the PBPs.

  • Add a saturating concentration of a labeled penicillin, such as ³H-penicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), to all tubes. This labeled penicillin will bind to any PBPs not occupied by this compound.

  • Incubate for a further 10 minutes at 25°C.

  • Stop the reaction by adding a sample buffer for SDS-PAGE.

c. Detection and Analysis:

  • Separate the membrane proteins by SDS-PAGE.

  • If using ³H-penicillin, treat the gel with a fluorographic enhancer (e.g., 1 M sodium salicylate), dry the gel, and expose it to X-ray film.

  • If using a fluorescently tagged penicillin, visualize the PBP bands using a fluorescence imager.

  • Quantify the intensity of the bands corresponding to the different PBPs.

  • Plot the percentage of labeled penicillin binding against the concentration of this compound to determine the concentration at which 50% of the binding is inhibited (IC50).

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterium.

  • Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Time-Kill Curve Assay

This protocol assesses the bactericidal activity of this compound over time.

  • Prepare flasks containing a suitable broth medium with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control flask without any antibiotic.

  • Incubate all flasks at 35-37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in a sterile saline solution.

  • Plate a known volume of each dilution onto agar (B569324) plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing the Mechanism and Experimental Workflow

Aztreonam_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_cell_wall Cell Wall Synthesis Outer_Membrane Outer Membrane Aztreonam_Periplasm This compound Outer_Membrane->Aztreonam_Periplasm Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane PBP3 Penicillin-Binding Protein 3 (PBP3) Inhibition Inhibition PBP3->Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking Septum_Formation Septum Formation Peptidoglycan_Synthesis->Septum_Formation Filamentation Cell Filamentation Septum_Formation->Filamentation Aztreonam_Extracellular This compound Aztreonam_Extracellular->Outer_Membrane Porin Channel Aztreonam_Periplasm->PBP3 Covalent Binding Inhibition->Peptidoglycan_Synthesis Lysis Cell Lysis Filamentation->Lysis

Caption: this compound's mechanism of action on the bacterial cell wall.

PBP_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Cell_Harvest Cell Harvest (Centrifugation) Bacterial_Culture->Cell_Harvest Membrane_Isolation Membrane Isolation (Lysis & Ultracentrifugation) Cell_Harvest->Membrane_Isolation Incubate_this compound Incubate Membranes with varying [this compound] Membrane_Isolation->Incubate_this compound Add_Labeled_Penicillin Add Labeled Penicillin (e.g., Bocillin FL) Incubate_this compound->Add_Labeled_Penicillin Incubate_Labeled Incubate Add_Labeled_Penicillin->Incubate_Labeled SDS_PAGE SDS-PAGE Incubate_Labeled->SDS_PAGE Visualize_Bands Visualize PBP Bands (Fluorescence Imaging) SDS_PAGE->Visualize_Bands Quantify_Intensity Quantify Band Intensity Visualize_Bands->Quantify_Intensity IC50_Determination Determine IC50 Quantify_Intensity->IC50_Determination

Caption: Experimental workflow for a competitive PBP binding assay.

Resistance Mechanisms to this compound

Despite its efficacy, resistance to this compound can emerge through several mechanisms:

  • β-Lactamase Production: The most common form of resistance involves the production of β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound, rendering it inactive. Extended-spectrum β-lactamases (ESBLs) are particularly effective at inactivating this compound.

  • Alterations in Penicillin-Binding Protein 3 (PBP3): Mutations in the ftsI gene, which encodes PBP3, can lead to reduced binding affinity of this compound for its target. This prevents the effective inhibition of peptidoglycan synthesis.

  • Efflux Pumps: Some Gram-negative bacteria possess efflux pumps that can actively transport this compound out of the periplasmic space, preventing it from reaching a sufficient concentration to inhibit PBP3.

  • Reduced Permeability: Changes in the porin channels of the outer membrane can restrict the entry of this compound into the periplasm, thereby reducing its access to PBP3.

Conclusion

This compound's targeted and potent inhibition of PBP3 in Gram-negative bacteria underscores its importance as a therapeutic agent. Its unique mechanism of action, characterized by the induction of cell filamentation and subsequent lysis, provides a clear rationale for its clinical utility. Understanding the quantitative aspects of its interaction with PBPs, coupled with robust experimental methodologies, is crucial for ongoing research and the development of strategies to combat emerging resistance. This technical guide provides a foundational understanding for professionals in the field to further explore and leverage the therapeutic potential of this compound.

References

The Dawn of a New Class: A Technical Guide to the Discovery and History of Aztreonam, the First Monobactam

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the scientific journey, from the initial discovery of a novel class of β-lactam antibiotics to the development and clinical significance of aztreonam (B1666516). This guide is intended for researchers, scientists, and drug development professionals, providing a detailed account of the pivotal experiments, quantitative data, and the innovative thinking that led to a new tool in the fight against Gram-negative bacterial infections.

Introduction: A Paradigm Shift in β-Lactam Chemistry

The story of this compound begins with a departure from the conventional understanding of β-lactam antibiotics. For decades, the paradigm held that a fused bicyclic ring system was essential for meaningful antibacterial activity, a belief reinforced by the structures of penicillins and cephalosporins. However, in the late 1970s, a novel screening program led to the discovery of a new class of β-lactam compounds, the monobactams, which possessed a unique monocyclic β-lactam ring.[1] While the naturally occurring monobactams exhibited only weak antibacterial properties, they represented a revolutionary structural motif.[1] This discovery paved the way for a targeted synthetic chemistry program that ultimately yielded this compound, a potent and selective antibiotic against aerobic Gram-negative bacteria.[2] this compound was first approved for medical use in the United States in 1986.[3] This guide delves into the history of this discovery, the scientific methodologies employed, and the key characteristics of this compound that established it as a significant therapeutic agent.

The Discovery of Monobactams: A Novel Screening Approach

The journey to this compound began with the isolation of the first monobactams from the soil bacterium Chromobacterium violaceum.[4] This discovery was not accidental but the result of a novel and specific screening strategy designed to detect β-lactam-containing molecules.

Experimental Protocol: Screening and Isolation of Natural Monobactams

While the precise, detailed protocol from the original discovery is not extensively published, a generalized methodology based on common practices for bioassay-guided isolation of antibiotics from bacterial fermentation can be outlined.

1. Culture and Fermentation of Chromobacterium violaceum

  • Strain Selection: Strains of Chromobacterium violaceum were isolated from various environmental soil and water samples.[5][6]

  • Media and Growth Conditions: The bacteria were cultured in a suitable fermentation medium, likely a nutrient-rich broth, and incubated under conditions optimized for the production of secondary metabolites. This would typically involve controlling temperature, pH, and aeration.

  • Monitoring Growth: Bacterial growth would be monitored, with the understanding that monobactam production occurs during the logarithmic growth phase.[7]

2. Bioassay for β-Lactam Detection A key element of the discovery was a specific bioassay designed to identify the presence of β-lactam rings. This likely involved the use of a bacterial strain that is highly sensitive to β-lactam antibiotics or a test that detects the inhibition of β-lactamase.

  • β-Lactamase Inhibition Assay: A common method involves using a purified β-lactamase enzyme and a chromogenic substrate like nitrocefin (B1678963).[8] The fermentation broth would be tested for its ability to inhibit the color change that occurs when nitrocefin is hydrolyzed by the enzyme.

  • Supersensitive Bacterial Strains: Alternatively, mutant strains of bacteria that are hypersensitive to β-lactam antibiotics could be used. The fermentation broth would be applied to a lawn of these bacteria, and a zone of growth inhibition would indicate the presence of an antibacterial compound.

3. Extraction and Purification of Active Compounds

  • Initial Extraction: The fermentation broth would be centrifuged to separate the bacterial cells from the supernatant. The active compounds, being extracellular, would be in the supernatant.

  • Solvent Extraction: The supernatant would then be subjected to liquid-liquid extraction with an organic solvent to isolate the active compounds.

  • Chromatography: The crude extract would be purified using various chromatographic techniques, such as column chromatography with different stationary phases, to separate the individual monobactam compounds.

4. Structure Elucidation of the First Monobactams The initial structure determination of these novel compounds relied on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: This would have been crucial in identifying the characteristic carbonyl stretching frequency of the β-lactam ring.[3]

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was a key technique at the time for determining the molecular weight of these novel compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would have been used to identify the protons on the β-lactam ring and the attached side chains, providing critical information about the connectivity of the atoms.[9]

Discovery_and_Isolation_Workflow cluster_screening Screening cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation s1 Isolation of Chromobacterium violaceum from soil/water samples s2 Fermentation in nutrient broth s1->s2 s3 Bioassay for β-lactam detection (e.g., β-lactamase inhibition assay) s2->s3 i1 Extraction of active compounds from fermentation broth s3->i1 i2 Chromatographic separation of individual monobactams i1->i2 e1 Spectroscopic analysis (IR, MS, NMR) i2->e1 e2 Determination of the novel monocyclic β-lactam structure e1->e2

From Weak Natural Product to Potent Antibiotic: The Synthesis of this compound

The naturally occurring monobactams showed poor antibacterial activity. However, the discovery of their unique structure spurred a synthetic chemistry effort to modify the side chains to enhance their potency.[2] This led to the synthesis of hundreds of compounds, with this compound emerging as the most promising candidate.[2]

Experimental Protocol: Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. One common approach starts with L-threonine. The following is a generalized protocol based on published methods.

1. Preparation of the Azetidinone Ring

  • The synthesis often begins with the protection of the amino and carboxyl groups of L-threonine.

  • This is followed by a series of reactions to form the β-lactam ring, a key step being a cyclization reaction.

2. Acylation of the Azetidinone

  • The core azetidinone is then acylated with a specific side chain that is crucial for this compound's antibacterial activity. This is a critical step that determines the spectrum and potency of the final compound.

  • This acylation is typically carried out in an aqueous organic solvent in the presence of a base.

3. Deprotection and Purification

  • The protecting groups are removed to yield the final this compound molecule.

  • The product is then purified, often by precipitation and washing, to yield a high-purity final product.

Synthesis_Workflow cluster_synthesis This compound Synthesis s1 Starting Material (e.g., L-threonine) s2 Formation of the β-lactam (azetidinone) ring s1->s2 s3 Acylation with the aminothiazole side chain s2->s3 s4 Deprotection steps s3->s4 s5 Purification and isolation of this compound s4->s5

Mechanism of Action: A Targeted Attack on Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its action is highly specific for Gram-negative aerobic bacteria due to its strong affinity for a particular penicillin-binding protein (PBP).[5]

  • Target: this compound has a very high affinity for penicillin-binding protein 3 (PBP3).[3]

  • Inhibition: By binding to PBP3, this compound inhibits the transpeptidation step in peptidoglycan synthesis.[5] This prevents the cross-linking of the peptidoglycan chains, which are essential for the integrity of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Mechanism_of_Action cluster_moa This compound's Mechanism of Action a1 This compound enters the periplasmic space of Gram-negative bacteria a2 High-affinity binding to Penicillin-Binding Protein 3 (PBP3) a1->a2 a3 Inhibition of the transpeptidation reaction a2->a3 a4 Prevention of peptidoglycan cross-linking a3->a4 a5 Weakened bacterial cell wall a4->a5 a6 Cell lysis and bacterial death a5->a6

In Vitro Activity of this compound

This compound demonstrates potent in vitro activity against a wide range of Gram-negative aerobic pathogens, including many that are resistant to other β-lactam antibiotics.[5] It has no significant activity against Gram-positive bacteria or anaerobes.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Key Gram-Negative Pathogens

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.06 - >1280.120.5
Klebsiella pneumoniae≤0.06 - >1280.251
Enterobacter cloacae≤0.06 - >1280.516
Serratia marcescens≤0.06 - >1280.54
Proteus mirabilis≤0.06 - 80.120.25
Pseudomonas aeruginosa0.25 - >128832

Note: MIC values can vary depending on the study and the specific isolates tested.

Pharmacokinetics of this compound

This compound is administered parenterally due to its poor oral bioavailability. Its pharmacokinetic profile has been well-characterized in healthy volunteers and various patient populations.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue
Administration Intravenous (IV) / Intramuscular (IM)
Bioavailability (IM) ~100%
Half-life (t½) 1.5 - 2.0 hours
Volume of Distribution (Vd) 0.18 - 0.20 L/kg
Protein Binding 50 - 60%
Metabolism Minimal
Excretion Primarily renal (60-70% as unchanged drug)

Clinical Efficacy: this compound in Practice

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections caused by susceptible Gram-negative bacteria. It has been particularly well-studied in the context of urinary tract infections (UTIs).

Table 3: Microbiological Cure Rates in Clinical Trials of this compound for Urinary Tract Infections

PathogenMicrobiological Cure Rate (%)
Escherichia coli87%
Klebsiella-Enterobacter-Serratia group90%
Pseudomonas aeruginosa76%
Overall (Multiple-Dose Studies) 85%
Multiply Drug-Resistant Bacteria 93%

Data from a summary of worldwide clinical trials.

Conclusion: A Lasting Legacy

The discovery of this compound marked a significant milestone in the history of antibiotics. It challenged the existing dogma of β-lactam structure-activity relationships and introduced a new class of therapeutic agents with a unique spectrum of activity. The journey from a weakly active natural product to a potent, life-saving drug is a testament to the power of innovative screening, medicinal chemistry, and rigorous clinical development. This compound remains an important tool in the physician's armamentarium for the treatment of serious Gram-negative infections, and its discovery continues to inspire the search for novel antibacterial agents.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam (B1666516) is a synthetic monobactam antibiotic with a unique chemical structure that confers a narrow but potent spectrum of activity against aerobic Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and antimicrobial susceptibility testing are also presented to support further research and development.

Chemical Structure

This compound is the first of a class of beta-lactam antibiotics known as monobactams to be approved for clinical use.[1] Its structure is distinguished by a monocyclic beta-lactam nucleus, which is structurally different from the fused-ring systems of penicillins and cephalosporins.[2]

The key structural features of this compound include:

  • A Monocyclic β-Lactam Ring: This four-membered ring is the core of the molecule and is essential for its antibacterial activity.

  • A Sulfonic Acid Group: Attached to the nitrogen atom of the β-lactam ring, this group activates the β-lactam moiety.[2]

  • An Aminothiazolyl Oxime Side Chain: This side chain, attached at the 3-position of the ring, is crucial for its specific antibacterial spectrum and resistance to many β-lactamases.[2][3]

  • A Methyl Group: Located at the 4-position of the ring, this group contributes to its stability against β-lactamases.[2]

The stereochemistry of this compound is (2S,3S).[4]

IUPAC Name: (2S,3S)-3-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetamido]-2-methyl-4-oxoazetidine-1-sulfonic acid[3]

Molecular Formula: C₁₃H₁₇N₅O₈S₂[4]

Molecular Weight: 435.44 g/mol [4][5]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Melting Point227 °C (decomposes)[1][6]
SolubilitySparingly soluble in water (1-10 mg/ml in PBS, pH 7.2), sparingly soluble in DMSO, insoluble in ethanol.[7][8]
pKa-0.7, 2.75, 3.91[9]
UV/Vis λmax229, 260 nm[8]
Table 2: Pharmacokinetic Properties of this compound
PropertyValueReference(s)
Bioavailability~1% (oral), ~100% (IM)[10][11]
Protein Binding56%[2][4]
Elimination Half-life1.3 - 2.2 hours[10]
Volume of Distribution (Vss)0.16 L/kg[2][4]
MetabolismMinor hepatic metabolism to inactive metabolites.[4][5]
ExcretionPrimarily renal (approximately 60-70% as unchanged drug).[5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][12] It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[12][13] The binding of this compound to PBP3 prevents the cross-linking of peptidoglycan chains, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[12] A key advantage of this compound is its resistance to hydrolysis by many plasmid- and chromosomally-mediated beta-lactamases produced by Gram-negative bacteria.[4]

Mechanism_of_Action cluster_bacterium Gram-negative Bacterium This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBP3->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell_Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is distinguished by its focused spectrum of activity, which is primarily directed against aerobic Gram-negative bacteria.[4] It is highly effective against most species of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[2] It also demonstrates good activity against Pseudomonas aeruginosa.[2] Notably, this compound is inactive against Gram-positive bacteria and anaerobic organisms.[4]

Experimental Protocols

Synthesis of this compound (Simplified Workflow)

The total synthesis of this compound is a multi-step process. A simplified workflow is outlined below, based on described synthetic routes.

Synthesis_Workflow Start Starting Materials (e.g., L-threonine derivative) Step1 Formation of β-lactam ring Start->Step1 Cyclization Step2 Introduction of Side Chain Precursor Step1->Step2 Chemical Modification Step3 Sulfonation Step2->Step3 Reaction with SO₃ complex Step4 Acylation with Aminothiazole Moiety Step3->Step4 Coupling Reaction Final This compound Step4->Final Deprotection

Caption: Simplified workflow for the chemical synthesis of this compound.

Detailed Protocol: A common synthetic approach involves the following key transformations:

  • Formation of the β-lactam ring: This is often achieved starting from an amino acid precursor, such as L-threonine, through a series of reactions including protection of functional groups, activation, and cyclization.

  • Introduction of the side chain precursor: A precursor to the aminothiazolyl oxime side chain is attached to the 3-amino group of the β-lactam ring.

  • Sulfonation: The nitrogen of the β-lactam ring is sulfonated, typically using a sulfur trioxide-dimethylformamide complex.

  • Acylation with the aminothiazole moiety: The final side chain is introduced by acylating the 3-amino group with an activated aminothiazoleacetic acid derivative.

  • Deprotection: Any protecting groups used during the synthesis are removed to yield the final this compound molecule.

Purification of this compound

A multi-step purification process can be employed to achieve high-purity this compound suitable for pharmaceutical use.

Protocol:

  • Initial Crystallization: The crude this compound is dissolved in a suitable solvent mixture under heated conditions. The pH is adjusted with an appropriate acid to induce precipitation upon cooling, yielding a preliminarily purified product.

  • Ion-Exchange Chromatography: The partially purified this compound is dissolved and passed through a strong basic ion-exchange resin. The resin is then washed, and the bound this compound is eluted with a suitable buffer. The eluent containing the this compound is collected and concentrated under vacuum.

  • Final Crystallization: The pH of the concentrated eluent is adjusted with acid to induce the final crystallization of this compound. The resulting crystals are collected by centrifugation, washed, and dried to yield the final high-purity product.[14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using standard methods such as broth microdilution or gradient diffusion strips.

Broth Microdilution Method:

  • Prepare bacterial inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial dilutions of this compound: A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculate the microtiter plate: Each well containing the this compound dilutions and a growth control well (no antibiotic) are inoculated with the bacterial suspension.

  • Incubate: The plate is incubated at 35-37°C for 16-20 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[16]

Gradient Diffusion Method (MIC Test Strip):

  • Prepare bacterial lawn: A standardized bacterial suspension is swabbed evenly onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Apply the MIC test strip: A strip impregnated with a predefined gradient of this compound concentrations is applied to the agar surface.

  • Incubate: The plate is incubated at 35-37°C for 16-20 hours.

  • Read the MIC: An elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition zone intersects the strip.[16]

Conclusion

This compound remains a clinically important antibiotic for the treatment of infections caused by aerobic Gram-negative bacteria. Its unique monobactam structure confers a favorable profile of activity and resistance to many β-lactamases. This technical guide provides a detailed overview of its chemical and pharmacological properties, along with essential experimental protocols, to serve as a valuable resource for the scientific community engaged in antimicrobial research and drug development. development.

References

Aztreonam's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectrum of activity of aztreonam (B1666516), a monobactam antibiotic, against a range of clinically significant Gram-negative bacteria. This compound's unique mechanism of action and its potent activity, particularly when combined with a β-lactamase inhibitor, make it a critical agent in the face of rising antimicrobial resistance. This document provides a comprehensive overview of its in vitro activity, the methodologies used for its evaluation, and the molecular pathways governing its efficacy and bacterial resistance.

In Vitro Antimicrobial Activity

This compound demonstrates a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1][2][3] Its efficacy is particularly notable against members of the Enterobacterales order and Pseudomonas aeruginosa.[1][3] However, the emergence of β-lactamase-producing strains has necessitated the combination of this compound with β-lactamase inhibitors, such as avibactam (B1665839), to restore and enhance its activity, especially against multidrug-resistant isolates.[4][5][6]

This compound Activity Against Enterobacterales

The following table summarizes the in vitro activity of this compound and this compound-avibactam against a global collection of Enterobacterales isolates. The data, presented as minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, are derived from various surveillance studies.

Organism/GroupAgentMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible (%)Reference
All EnterobacteralesThis compound-6476.2 (at ≤4 μg/mL)[7]
This compound-Avibactam≤0.030.12>99.9 (at ≤8 μg/mL)[7][8]
Meropenem-Nonsusceptible EnterobacteralesThis compound-Avibactam0.250.599.7[6]
MBL-producing EnterobacteralesThis compound-Avibactam0.120.598.8[6][9]
Carbapenem-Resistant Enterobacterales (CRE)This compound-Avibactam0.251100.0 (inhibited at ≤8 mg/L)[8]
Multidrug-Resistant (MDR) EnterobacteralesThis compound-Avibactam0.060.599.9 (inhibited at ≤8 mg/L)[8]
This compound Activity Against Pseudomonas aeruginosa

The activity of this compound against Pseudomonas aeruginosa is outlined below. Notably, the addition of avibactam does not consistently enhance its activity against this pathogen.

Organism/GroupAgentMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible (%)Reference
All P. aeruginosaThis compound-32-[4][5]
This compound-Avibactam-3278.0-81.9 (inhibited at ≤8 mg/L)[4][5][8]
MBL-positive P. aeruginosaThis compound-64-[4][5]
This compound-Avibactam-32-[4][5]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The most common protocols are broth microdilution and agar (B569324) dilution, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Antimicrobial Solutions : Stock solutions of this compound and this compound-avibactam are prepared. For this compound-avibactam, avibactam is typically maintained at a fixed concentration of 4 μg/mL.[4][5] Serial two-fold dilutions of this compound are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation : The prepared microdilution trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

While less common for routine testing, agar dilution is another reference method for MIC determination.

  • Preparation of Agar Plates : Serial two-fold dilutions of the antimicrobial agent are incorporated into molten Mueller-Hinton agar.

  • Inoculum Preparation : The bacterial inoculum is prepared as described for broth microdilution.

  • Inoculation : A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates.

  • Incubation : Plates are incubated under the same conditions as the broth microdilution method.

  • MIC Determination : The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Studies have shown a high level of essential agreement (97.0%) between broth microdilution and agar dilution methods for testing this compound-avibactam against Enterobacterales.[11]

Mechanism of Action and Resistance

This compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12][13][14] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[2][12][14]

Aztreonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium This compound This compound Outer_Membrane Outer Membrane (Porin Channel) This compound->Outer_Membrane Enters via Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP3 Penicillin-Binding Protein 3 (PBP3) Periplasmic_Space->PBP3 Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Cell Wall Weakening Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis Cell_Wall_Weakening->Cell_Lysis Results in

Caption: this compound's mechanism of action against Gram-negative bacteria.
Mechanisms of Resistance to this compound

Bacterial resistance to this compound can occur through several mechanisms, with the production of β-lactamase enzymes being the most significant.[15]

  • Enzymatic Degradation : this compound is susceptible to hydrolysis by various β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases.[5] However, it is stable against hydrolysis by metallo-β-lactamases (MBLs).[5][7][16] The co-administration of a β-lactamase inhibitor like avibactam can protect this compound from degradation by serine β-lactamases.[6]

  • Target Site Modification : Alterations in the primary target, PBP3, can reduce the binding affinity of this compound, leading to decreased susceptibility. Insertions of specific amino acid sequences, such as 'YRIK' or 'YRIN', in PBP3 of E. coli have been associated with elevated this compound/avibactam MICs.[17][18]

  • Reduced Permeability and Efflux : Changes in the expression of outer membrane porins can limit the entry of this compound into the bacterial cell. Additionally, overexpression of efflux pumps, such as MexAB-OprM and MuxABC-OpmB in P. aeruginosa, can actively transport the drug out of the cell.[15]

Aztreonam_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Enzymatic_Degradation Enzymatic Degradation (β-lactamases: ESBL, KPC, AmpC) This compound->Enzymatic_Degradation Hydrolysis by Target_Modification Target Site Modification (PBP3 alterations) This compound->Target_Modification Reduced binding to Reduced_Permeability Reduced Permeability (Porin loss) This compound->Reduced_Permeability Impeded entry by Efflux Active Efflux (Efflux pumps) This compound->Efflux Expulsion by

Caption: Overview of this compound resistance mechanisms in Gram-negative bacteria.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of Gram-negative bacteria to this compound.

AST_Workflow Start Start Isolate_Preparation Bacterial Isolate Preparation Start->Isolate_Preparation Inoculum_Standardization Inoculum Standardization (0.5 McFarland) Isolate_Preparation->Inoculum_Standardization Method_Selection Select AST Method Inoculum_Standardization->Method_Selection Broth_Microdilution Broth Microdilution (Prepare dilutions in broth) Method_Selection->Broth_Microdilution Broth Agar_Dilution Agar Dilution (Prepare dilutions in agar) Method_Selection->Agar_Dilution Agar Inoculation Inoculate Plates/Trays Broth_Microdilution->Inoculation Agar_Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Read_Results Read and Record MIC Incubation->Read_Results Interpretation Interpret Results (CLSI Breakpoints) Read_Results->Interpretation End End Interpretation->End

Caption: Experimental workflow for this compound susceptibility testing.

References

An In-depth Technical Guide to the Monobactam Antibiotic Class

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Monobactam Antibiotics

The monobactam class of antibiotics is distinguished by a unique core chemical structure: a monocyclic β-lactam ring that is not fused to another ring structure.[1] This structural feature differentiates them from other β-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. The first and most prominent member of this class is aztreonam (B1666516), a synthetic antibiotic.[2] Monobactams are characterized by a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1] This specificity makes them a valuable therapeutic option, as they have minimal impact on the host's normal bacterial flora, potentially reducing the risk of superinfections.[3]

Mechanism of Action

The bactericidal effect of monobactams is achieved through the inhibition of bacterial cell wall synthesis.[4] Specifically, these antibiotics exhibit a high affinity for and bind to penicillin-binding protein 3 (PBP3).[5] PBP3 is a crucial enzyme for the synthesis of the bacterial cell wall in Gram-negative bacteria, catalyzing the cross-linking of peptidoglycan strands during cell division.[4] By inhibiting PBP3, monobactams disrupt the final stage of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis and death.[4][5] Their selective action is due to a high affinity for the PBPs of Gram-negative bacteria, with minimal activity against the PBPs of Gram-positive and anaerobic bacteria.[4]

Monobactam Mechanism of Action cluster_outside Bacterial Exterior cluster_membrane Gram-Negative Bacterial Cell Wall cluster_periplasm Monobactam Monobactam Outer_Membrane Outer Membrane Monobactam->Outer_Membrane Enters through porin channels PBP3 Penicillin-Binding Protein 3 (PBP3) Monobactam->PBP3 Binds to and inhibits Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) PBP3->Cell_Lysis Inhibition leads to Cell_Wall_Integrity Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains

Caption: Mechanism of action of monobactam antibiotics.

Spectrum of Activity

Monobactams demonstrate potent activity exclusively against aerobic Gram-negative bacteria.[5] This includes a wide range of clinically significant pathogens. They are notably inactive against Gram-positive bacteria and anaerobic organisms.[2] The following table summarizes the in vitro activity of this compound against several key Gram-negative isolates.

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli0.251
Klebsiella pneumoniae0.251
Enterobacter cloacae complex0.254
Serratia marcescens0.254
Pseudomonas aeruginosa0.251
Carbapenem-Resistant Enterobacterales (CRE)0.251

(Data compiled from recent surveillance studies of this compound in combination with avibactam, reflecting the intrinsic activity of this compound against these organisms before considering certain beta-lactamases).[6][7]

Pharmacokinetics of this compound

This compound is administered parenterally, either intravenously or intramuscularly, due to its poor oral bioavailability (<1%).[8] It is widely distributed throughout the body. The pharmacokinetic properties of this compound are well-characterized and are summarized in the table below.

ParameterValue
Serum Half-Life 1.7 hours (in normal renal function)[9]
Volume of Distribution (Vd) 12.6 Liters (approx. extracellular fluid volume)[9]
Serum Clearance 91 mL/min[9]
Renal Clearance 56 mL/min[9]
Protein Binding ~30% (in patients with infections)[10]
Primary Route of Excretion Urine (primarily as unchanged drug)

(Pharmacokinetic parameters can vary based on patient populations, such as those with cystic fibrosis or renal impairment).[11][12]

Mechanisms of Resistance

Bacterial resistance to monobactams can occur through several mechanisms, with the production of β-lactamase enzymes being the most significant.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[13] Other mechanisms include alterations in the target PBP3, reducing the binding affinity of the drug, and changes in the bacterial outer membrane that limit drug permeability or actively pump the drug out of the cell (efflux).[14][15]

Monobactam Resistance Mechanisms Monobactam Monobactam Target_PBP3 Target: PBP3 Monobactam->Target_PBP3 Normal Action (Inhibition) Beta_Lactamase Enzymatic Degradation (β-Lactamases) Monobactam->Beta_Lactamase Hydrolysis Target_Modification Target Modification (Altered PBP3) Monobactam->Target_Modification Reduced Binding Reduced_Permeability Reduced Permeability (Porin Channel Loss) Monobactam->Reduced_Permeability Blocked Entry Efflux_Pump Active Efflux Monobactam->Efflux_Pump Pumped Out Bacterial_Cell_Death Bacterial_Cell_Death Target_PBP3->Bacterial_Cell_Death Leads to Inactive_Metabolite Inactive_Metabolite Beta_Lactamase->Inactive_Metabolite Results in Resistance Resistance

Caption: Key mechanisms of bacterial resistance to monobactams.

Experimental Protocols

Broth Microdilution Antimicrobial Susceptibility Testing (AST)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a monobactam antibiotic against a bacterial isolate. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • 96-well microtiter plates[18]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[18]

  • Sterile saline (0.85%) or PBS[18]

  • 0.5 McFarland turbidity standard[16]

  • Bacterial isolate (18-24 hour culture on non-selective agar)[16]

  • Monobactam antibiotic stock solution of known concentration

  • Sterile multichannel and single-channel pipettes and tips[18]

  • Sterile reservoirs[18]

  • Incubator (35°C ± 2°C)[19]

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of the monobactam antibiotic in MHB directly in the 96-well plate. For a typical assay, this will involve columns 1 through 10, with column 11 serving as a positive control (no antibiotic) and column 12 as a sterility control (no bacteria).[19] b. The final volume in each well after inoculation will be 100 µL. Therefore, prepare initial dilutions in a larger volume or directly in the plate at 2x the final desired concentration in 50 µL.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.[16] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] d. Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Inoculation: a. Add 50 µL of the standardized and diluted bacterial suspension to wells in columns 1 through 11 of the microtiter plate. Do not inoculate column 12 (sterility control).[18] b. The final volume in each well will now be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[16] c. The positive control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

AST Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Start Start: Isolate Bacterial Colony Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculate Inoculate Plate with Standardized Bacteria Inoculum->Inoculate Dilutions Prepare Serial Antibiotic Dilutions in 96-Well Plate Dilutions->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read Read Results: Observe for Turbidity Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Experimental workflow for broth microdilution AST.
Beta-Lactamase Activity Assay (using Nitrocefin)

This protocol describes a colorimetric assay to detect the presence of β-lactamase activity in a bacterial sample using the chromogenic cephalosporin, nitrocefin (B1678963).

Materials:

  • Nitrocefin solution (typically 1.0 mg/mL)[21]

  • Phosphate-buffered saline (PBS), pH 7.0

  • Dimethyl sulfoxide (B87167) (DMSO) for initial nitrocefin solubilization[21]

  • Bacterial sample (isolated colonies or cell lysate)

  • Glass slide or filter paper[21]

  • Sterile inoculating loop or applicator stick

  • Positive and negative control bacterial strains

Procedure (Qualitative Slide Method):

  • Reagent Preparation: a. Prepare the nitrocefin working solution according to the manufacturer's instructions. A typical working solution is 1.0 mg/mL in PBS, which may be prepared from a stock solution in DMSO.[21] The solution should be yellow. A change to red indicates degradation.[21]

  • Assay Performance: a. Place a drop of the nitrocefin working solution onto a clean glass slide.[21] b. Using a sterile loop, pick several well-isolated colonies of the test organism and smear them into the drop of nitrocefin, creating a dense suspension.[21] c. Observe for a color change.

  • Interpretation of Results: a. Positive Result: A rapid change in color from yellow to red/pink, typically within 5-10 minutes, indicates the presence of β-lactamase activity.[21] b. Negative Result: No color change within 30-60 minutes.[21] c. Always run known β-lactamase-producing (positive control) and non-producing (negative control) strains in parallel to validate the assay.

Clinical Applications

This compound is the only commercially available monobactam.[1] It is indicated for the treatment of a variety of infections caused by susceptible Gram-negative microorganisms, including:

  • Urinary Tract Infections (complicated and uncomplicated)[22]

  • Lower Respiratory Tract Infections, including pneumonia[22]

  • Septicemia[22]

  • Skin and Skin-Structure Infections[22]

  • Intra-abdominal Infections (often in combination with an agent active against anaerobes)[22]

  • Gynecologic Infections[23]

An inhaled formulation is also used for the management of chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis.[23]

Conclusion

The monobactam class, represented by this compound, holds a specific and important place in the antimicrobial armamentarium. Its unique monocyclic β-lactam structure confers a narrow but potent spectrum of activity against aerobic Gram-negative bacteria, including many multi-drug resistant strains. A thorough understanding of its mechanism of action, pharmacokinetic properties, and resistance profiles is crucial for its appropriate and effective clinical use. The detailed experimental protocols provided in this guide offer a framework for the continued surveillance and research of this unique antibiotic class.

References

original isolation of aztreonam from Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Original Isolation of a Monobactam Antibiotic from Chromobacterium violaceum For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam (B1666516) is a prominent member of the monobactam class of β-lactam antibiotics, valued for its specific and potent activity against aerobic Gram-negative bacteria.[1] While the clinically used this compound is a synthetic product, its discovery was the result of a targeted screening program for novel β-lactam structures from microbial sources. This guide details the original isolation and characterization of the naturally occurring monobactam, designated SQ 26,180, from the bacterium Chromobacterium violaceum.[2][3] This foundational work, which involved specific fermentation, extraction, and purification protocols, was instrumental in the subsequent development of this compound and the broader class of monobactam antibiotics.

Fermentation for Monobactam Production

The production of SQ 26,180 was achieved through submerged fermentation of Chromobacterium violaceum. The process involves the preparation of a seed culture followed by inoculation into a larger production-scale fermenter with a specifically designed medium to promote the biosynthesis of the target metabolite.

Experimental Protocols

1.1. Microorganism and Inoculum Development

  • Producing Organism: Strains of Chromobacterium violaceum isolated from environmental soil and water samples were identified as producers.[2][3]

  • Culture Maintenance: The strain is maintained on nutrient agar (B569324) slants and stored at 4°C. For long-term storage, cultures can be cryopreserved in a suitable medium with glycerol (B35011) at -80°C.

  • Seed Culture: A two-stage seed culture protocol is employed. A loopful of the culture from an agar slant is inoculated into a 250 mL flask containing 50 mL of the seed medium (see Table 1). The flask is incubated on a rotary shaker for 24-48 hours. This primary seed culture is then used to inoculate a larger, secondary seed flask or directly into the production fermenter.

1.2. Production Fermentation

  • Fermenter: A laboratory-scale bioreactor (e.g., 14-liter) is charged with the production medium (see Table 1).

  • Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the actively growing seed culture.

  • Process Control: The fermentation is conducted under controlled conditions to ensure optimal growth and metabolite production. Key parameters are outlined in Table 2. Production of the monobactam occurs during the logarithmic phase of growth.[4]

  • Monitoring: The fermentation progress is monitored by measuring pH, cell growth (optical density), and antibiotic activity using a suitable bioassay.

Data Presentation

Table 1: Fermentation Media Composition

Component Seed Medium (g/L) Production Medium (g/L)
Glucose 10.0 20.0
Peptone 5.0 -
Yeast Extract 5.0 5.0
Soluble Starch - 20.0
Casein Hydrolysate - 4.0
K₂HPO₄ 1.0 1.0
MgSO₄·7H₂O 0.5 0.5
CaCO₃ 1.0 2.0

| pH (pre-sterilization) | 7.0 | 7.0 |

Table 2: Fermentation Process Parameters

Parameter Setpoint/Range
Temperature 28°C
pH Maintained at 6.5 - 7.5
Agitation 250 rpm
Aeration 0.5 vvm

| Fermentation Duration | 48 - 72 hours |

Extraction and Purification of SQ 26,180

A multi-step downstream processing workflow is required to isolate and purify the hydrophilic monobactam compound from the complex fermentation broth. The process is guided at each stage by a bioassay to track the active fractions.

Experimental Protocols

2.1. Bioassay for Tracking Activity

  • Indicator Organism: A β-lactam-hypersensitive mutant strain of Escherichia coli or Pseudomonas aeruginosa is used for an agar diffusion assay.

  • Method: The fermentation broth or fractions from purification steps are applied to paper discs placed on an agar plate seeded with the indicator organism. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.

2.2. Broth Harvesting and Clarification

  • The whole fermentation broth is harvested and clarified by centrifugation or filtration to remove bacterial cells and other solid materials. The active compound, SQ 26,180, is present in the cell-free supernatant.

2.3. Initial Capture and Concentration

  • The clarified supernatant is passed through a column containing a non-ionic polymeric adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD-4).

  • The column is washed with deionized water to remove salts and hydrophilic impurities.

  • The active compound is eluted from the resin with an aqueous solution of a polar organic solvent, such as 20-50% acetone (B3395972) or methanol.

2.4. Anion-Exchange Chromatography

  • The active eluate from the adsorbent resin step is concentrated and applied to an anion-exchange chromatography column (e.g., Dowex 1-X2, acetate (B1210297) form).

  • The column is washed with water, and the monobactam is eluted using a linear gradient of an electrolyte solution, such as sodium chloride or ammonium (B1175870) acetate (e.g., 0 to 1.0 M).

2.5. Gel Filtration Chromatography

  • Fractions containing the highest activity are pooled, concentrated, and further purified by gel filtration chromatography (e.g., using Sephadex G-10 or G-25 resin).

  • This step serves to desalt the sample and separate the monobactam from other small molecules of similar charge.

2.6. Final Purification and Crystallization

  • The final purification is often achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified SQ 26,180 is obtained as a solid by lyophilization or crystallization from a suitable solvent system.

Data Presentation

Table 3: Physicochemical and Spectroscopic Properties of SQ 26,180

Property Description
Appearance White amorphous powder
Molecular Formula C₆H₁₀N₂O₅S
Molecular Weight 222.22
Solubility Soluble in water; insoluble in most organic solvents
UV Spectrum (H₂O) End absorption only
IR Spectrum (KBr, cm⁻¹) 1765 (characteristic of β-lactam C=O stretch)
¹H-NMR (D₂O, δ ppm) Signals consistent with the (S)-3-amino-3-carboxyamidomonobactamic acid structure

| Bioactivity | Weak antibacterial activity against standard Gram-negative and Gram-positive bacteria, but potent against β-lactam-hypersensitive mutants.[2] |

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram provides a visual representation of the entire process, from fermentation to the isolation of the pure monobactam compound.

Isolation_Workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing C_violaceum Chromobacterium violaceum Culture Seed_Culture Seed Culture Development C_violaceum->Seed_Culture Production_Fermentation Production Fermentation (14-L Bioreactor) Seed_Culture->Production_Fermentation Harvest Harvest & Clarification (Removes Cells) Production_Fermentation->Harvest Whole Broth Adsorption Adsorption Chromatography (Diaion HP-20) Harvest->Adsorption Cell-Free Supernatant Anion_Exchange Anion-Exchange Chromatography (Dowex 1-X2) Adsorption->Anion_Exchange Acetone Eluate Gel_Filtration Gel Filtration & Desalting (Sephadex G-25) Anion_Exchange->Gel_Filtration Salt Gradient Eluate Final_Purification Preparative RP-HPLC Gel_Filtration->Final_Purification Lyophilization Lyophilization Final_Purification->Lyophilization Pure_Compound Pure SQ 26,180 Lyophilization->Pure_Compound

Caption: Experimental workflow for the isolation of SQ 26,180.

Biosynthetic Precursor Pathway

Studies have shown that the carbon atoms of the monobactam β-lactam ring are derived directly from a common amino acid, highlighting an efficient biosynthetic pathway.[4]

Biosynthesis Serine L-Serine Monobactam_Ring Monobactam β-Lactam Ring Serine->Monobactam_Ring SN2 Ring Closure

Caption: Biosynthetic origin of the monobactam core from L-Serine.

References

Aztreonam's Binding Affinity for Penicillin-Binding Protein 3 (PBP3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the monobactam antibiotic aztreonam (B1666516) and its primary target, penicillin-binding protein 3 (PBP3). This compound exhibits a high and specific binding affinity for PBP3 in a wide range of aerobic Gram-negative bacteria, a characteristic that underpins its clinical efficacy.[1][2] This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound-PBP3 Binding

The binding affinity of this compound for PBP3 has been quantified using various parameters, including the 50% inhibitory concentration (IC50), second-order acylation rate constants (k2/K), and concentrations required for complete binding. While specific dissociation constants (Kd) and inhibition constants (Ki) are less frequently reported in publicly available literature, the existing data consistently demonstrate a potent interaction.

BacteriumPBPMethodValueReference
Escherichia coliPBP3PBP Binding Competition AssayComplete binding at 0.1 µg/mL[3][4]
Pseudomonas aeruginosaPBP3PBP Binding Competition AssayComplete binding at 0.1 µg/mL[3][4]
Proteus vulgarisPBP3PBP Binding Competition AssayComplete binding at 0.1 µg/mL[3][4]
Enterobacter cloacaePBP3PBP Binding Competition AssayComplete binding at 0.1 µg/mL[3][4]
Klebsiella pneumoniaePBP3PBP Binding Competition AssayComplete binding at 0.1 µg/mL[3][4]
Escherichia coli DC2PBP3Fluorescent Competition AssayIC50: Selective for PBP3[5]
Streptococcus pneumoniaePBP3Bocillin-FL TitrationSelective inhibition[6]
Pseudomonas aeruginosaPBP3Fluorescence AnisotropyMeasures acylation rate constants[7]
Acinetobacter baumanniiPBP3Fluorescence AnisotropyMeasures acylation rate constants[7]
E. coli MG1655 (YRIK insert in PBP3)PBP3Broth MicrodilutionMIC of this compound: 2 µg/mL[8]
E. coli MG1655 (YRIN insert in PBP3)PBP3Broth MicrodilutionMIC of this compound: 2 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to PBP3.

Purification of Recombinant PBP3

For in vitro binding assays, a purified and soluble form of PBP3 is essential. The following protocol is a synthesis of established methods for the expression and purification of recombinant PBP3 from E. coli.[9][10][11]

a. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding the soluble portion of PBP3 (ftsI), excluding the N-terminal transmembrane domain, from the target bacterium's genomic DNA using PCR.

  • Clone the amplified ftsI fragment into an appropriate expression vector (e.g., pET series) containing a purification tag, such as a polyhistidine (His)-tag.

  • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Grow the transformed E. coli cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged PBP3 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further purify the protein using size-exclusion chromatography to remove aggregates and obtain a homogenous sample.

  • Assess the purity of the final protein sample by SDS-PAGE.

Competitive Binding Assay with Bocillin™ FL

This assay is a common method to determine the relative affinity of an unlabeled compound (this compound) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative, Bocillin™ FL.[12][13][14][15]

a. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cells in a lysis buffer and disrupt them by sonication or French press.

  • Remove unbroken cells by low-speed centrifugation.

  • Pellet the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

b. Competition Assay:

  • Incubate the bacterial membrane preparation (containing PBPs) with varying concentrations of this compound for a specific time at a defined temperature (e.g., 30 minutes at 30°C).

  • Add a fixed, subsaturating concentration of Bocillin™ FL to the reaction mixture and incubate for another set period (e.g., 10 minutes at 30°C).

  • Stop the labeling reaction by adding a sample buffer containing SDS and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Quantify the fluorescence intensity of the PBP3 band at each this compound concentration.

  • Plot the percentage of Bocillin™ FL binding inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface).[16][17][18]

a. Chip Preparation and Ligand Immobilization:

  • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Immobilize purified PBP3 onto the activated sensor surface via amine coupling.

  • Deactivate any remaining active esters on the surface with ethanolamine.

b. Analyte Binding and Kinetic Analysis:

  • Inject a series of concentrations of this compound (analyte) in a suitable running buffer over the PBP3-immobilized surface.

  • Monitor the change in the refractive index in real-time, which is proportional to the mass of this compound binding to the immobilized PBP3.

  • After each injection, regenerate the sensor surface using a low pH buffer to remove the bound this compound.

  • Fit the resulting sensorgrams (plots of response units versus time) to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]

a. Sample Preparation:

  • Prepare a solution of purified PBP3 in a suitable buffer and place it in the sample cell of the calorimeter.

  • Prepare a solution of this compound in the same buffer and load it into the injection syringe. It is crucial that the buffer composition for both the protein and the ligand is identical to avoid heat of dilution effects.

b. Titration and Data Analysis:

  • Perform a series of small, sequential injections of the this compound solution into the PBP3 solution in the sample cell while maintaining a constant temperature.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to PBP3.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry of binding (n), the binding affinity (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the this compound-PBP3 interaction.

Peptidoglycan_Synthesis_and_Aztreonam_Inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase MurJ (Flippase) Lipid_II->Flippase PBP3 PBP3 (Transpeptidase) Flippase->PBP3 Translocation Nascent_PG Nascent Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan PBP3->Crosslinked_PG Nascent_PG->Crosslinked_PG Transpeptidation This compound This compound This compound->PBP3 Binding and Inhibition

Caption: PBP3's role in peptidoglycan synthesis and its inhibition by this compound.

Experimental_Workflow_Bocillin_FL_Assay start Start: Bacterial Culture mem_prep Membrane Preparation start->mem_prep incubation Incubate membranes with varying [this compound] mem_prep->incubation labeling Add Bocillin™ FL (Fluorescent Labeling) incubation->labeling sds_page SDS-PAGE labeling->sds_page imaging Fluorescence Imaging sds_page->imaging quantification Quantify PBP3 Band Intensity imaging->quantification analysis Calculate IC50 quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the Bocillin™ FL competitive binding assay.

Aztreonam_Resistance_Mechanism cluster_WT Wild-Type Bacterium cluster_Resistant Resistant Bacterium Aztreonam_WT This compound PBP3_WT PBP3 Aztreonam_WT->PBP3_WT Binding_WT Effective Binding Aztreonam_WT->Binding_WT High Affinity Inhibition_WT Cell Wall Synthesis Inhibition Binding_WT->Inhibition_WT Lysis_WT Cell Lysis Inhibition_WT->Lysis_WT Aztreonam_R This compound PBP3_Mutated Mutated PBP3 (e.g., YRIK/YRIN insert) Aztreonam_R->PBP3_Mutated Binding_R Reduced Binding Aztreonam_R->Binding_R Low Affinity Inhibition_R Continued Cell Wall Synthesis Binding_R->Inhibition_R Survival_R Cell Survival Inhibition_R->Survival_R

Caption: Logical relationship of this compound resistance via PBP3 mutation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Activity Testing of Aztreonam Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516) is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1] Its unique mechanism of action involves the inhibition of bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3). This specificity makes it a valuable agent in the treatment of various infections. However, the emergence of resistance, often mediated by β-lactamases, necessitates continuous surveillance of its in vitro activity against contemporary clinical isolates. These application notes provide a summary of this compound's in vitro activity and detailed protocols for standardized susceptibility testing methods.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) and susceptibility data for this compound against a range of Gram-negative clinical isolates. Data is compiled from various surveillance studies.

Table 1: In Vitro Activity of this compound against Enterobacterales

OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible (%)
Escherichia coli314-->99
Enterobacter spp.76-->99
Klebsiella pneumoniae107--100
Proteus mirabilis66--100
Serratia marcescens17--100
Enterobacterales (Global Collection, 2012-2013)23,516-6476.2

Note: Susceptibility is based on CLSI breakpoints where available. Data is compiled from multiple sources and time periods, which may account for variations.

Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa

Region/StudyNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible (%)
Community Teaching Hospital (1983-1988)--->90
Global Collection (2012-2013)3,766-32-
Pneumonia Isolates (US, 2020-2022)-0.25179.1 (inhibited at ≤8 mg/L)

Table 3: In Vitro Activity of this compound-Avibactam against Resistant Enterobacterales Phenotypes (for comparison)

Organism PhenotypeNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Percent Inhibited at ≤8 mg/L (%)
Carbapenem-Resistant Enterobacterales (CRE)-0.251100
Metallo-β-lactamase (MBL)-producing Enterobacterales---98.8
KPC-producing Enterobacterales---100
OXA-48-like-producing Enterobacterales---99.6
ESBL-producing Enterobacterales---99.6

Note: The addition of avibactam (B1665839) significantly enhances the activity of this compound against many resistant strains.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing (CLSI M07)

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

    • Sterilize by filtration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a serial two-fold dilution of the this compound stock solution across the plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL.

    • The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

    • Compare the results of the QC strains to the acceptable ranges published by CLSI.

Protocol 2: Disk Diffusion Susceptibility Testing (CLSI M02)

This protocol describes the Kirby-Bauer disk diffusion method for determining the susceptibility of clinical isolates to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • This compound disks (30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Step 3).

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If using multiple disks, ensure they are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Measuring and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI for this compound.

    • Ensure the QC strain results fall within the acceptable ranges.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_bmd_steps BMD Protocol cluster_dd_steps DD Protocol cluster_analysis Data Analysis isolate Clinical Isolate Collection culture Subculture on Agar Plate (18-24h) isolate->culture inoculum Prepare 0.5 McFarland Inoculum culture->inoculum bmd Broth Microdilution (BMD) inoculum->bmd dd Disk Diffusion (DD) inoculum->dd bmd_plate Prepare this compound Dilution Plate bmd->bmd_plate dd_plate Inoculate MHA Plate dd->dd_plate bmd_inoculate Inoculate Plate bmd_plate->bmd_inoculate bmd_incubate Incubate (16-20h, 35°C) bmd_inoculate->bmd_incubate bmd_read Read MIC bmd_incubate->bmd_read interpret Interpret S/I/R using CLSI/EUCAST Breakpoints bmd_read->interpret dd_disk Apply this compound Disk dd_plate->dd_disk dd_incubate Incubate (16-18h, 35°C) dd_disk->dd_incubate dd_read Measure Zone Diameter dd_incubate->dd_read dd_read->interpret report Report Results interpret->report aztreonam_activity_factors cluster_this compound This compound cluster_bacteria Gram-Negative Bacterium cluster_resistance Resistance Mechanisms azt This compound pbp3 Penicillin-Binding Protein 3 (PBP3) azt->pbp3 Binds to & Inhibits cell_wall Cell Wall Synthesis azt->cell_wall Inhibits pbp3->cell_wall Essential for lysis Cell Lysis & Death cell_wall->lysis Leads to beta_lactamase β-Lactamase Production (e.g., ESBLs, AmpC) beta_lactamase->azt Hydrolyzes pbp_mod PBP3 Modification pbp_mod->azt Prevents Binding

References

Application Notes and Protocols for Aztreonam Lysine Inhalation in Cystic Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by chronic pulmonary infections, most notably with Pseudomonas aeruginosa, leading to progressive lung damage. Inhaled antibiotics are a cornerstone of CF therapy, aiming to deliver high concentrations of antimicrobial agents directly to the site of infection while minimizing systemic toxicity. Aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI) is a monobactam antibiotic specifically formulated for aerosol delivery to treat chronic P. aeruginosa infections in CF patients.[1][2][3] These application notes provide a comprehensive overview of the use of AZLI in both clinical and preclinical research settings, including detailed protocols and quantitative data to guide study design and interpretation.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3) of Gram-negative bacteria, including P. aeruginosa.[4][5] The binding of this compound to PBP3 disrupts the final step of peptidoglycan synthesis, leading to the formation of filamentous, non-dividing bacteria and eventual cell lysis.[4] The lysine formulation was developed to improve the tolerability of the inhaled solution compared to the arginine-containing intravenous formulation.[6][7]

Data Presentation: Clinical Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from clinical trials of this compound lysine for inhalation in patients with cystic fibrosis.

Table 1: Clinical Efficacy of this compound Lysine for Inhalation (28-Day Treatment Cycle)

Efficacy EndpointThis compound Lysine GroupPlacebo Groupp-valueCitation(s)
Change in FEV₁ (% predicted) +10.3%-<0.001[8]
+6.3%-0.001[9]
Change in CFQ-R Respiratory Score +9.7 points-<0.001[8]
+5.01 points-0.020[9]
Change in Sputum P. aeruginosa Density (log₁₀ CFU/g) -1.453-<0.001[8]
-0.66-0.006[9]

Table 2: Sputum and Plasma Pharmacokinetics of Inhaled this compound Lysine

Pharmacokinetic ParameterAdult PatientsAdolescent PatientsCitation(s)
Median Sputum Concentration at 10 min (75 mg dose) 383 µg/g324 µg/g[10]
Median Sputum Concentration at 10 min (150 mg dose) 879 µg/g387 µg/g[10]
Median Sputum Concentration at 10 min (225 mg dose) 985 µg/g260 µg/g[10]
Plasma Cmax (75 mg dose) 419 ng/gNot Reported[10]
Plasma Tmax (75 mg dose) 0.99 hoursNot Reported[10]
Plasma Half-life (t½) (75 mg dose) 2.1 hoursNot Reported[10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits P. aeruginosa cell wall synthesis.

cluster_membrane P. aeruginosa cluster_periplasm Periplasm PBP3 Penicillin-Binding Protein 3 (PBP3) Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Catalyzes Inhibition Inhibition PBP3->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Binds to CellWall Stable Cell Wall Crosslinking->CellWall Filamentation Cell Filamentation & Lysis Crosslinking->Filamentation This compound This compound This compound->PBP3 Binds with high affinity to Inhibition->Crosslinking Blocks

This compound inhibits P. aeruginosa cell wall synthesis by binding to PBP3.
Preclinical Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of inhaled this compound lysine in a murine model of chronic P. aeruginosa lung infection.

cluster_setup Model Setup & Infection cluster_treatment Treatment Phase cluster_analysis Outcome Analysis AnimalModel Select Animal Model (e.g., C57BL/6 or CF mouse model) Infection Induce Chronic Lung Infection (e.g., P. aeruginosa-laden agar (B569324) beads) AnimalModel->Infection Confirmation Confirm Infection (e.g., bioluminescence imaging or initial CFU) Infection->Confirmation Grouping Randomize into Treatment Groups (Vehicle vs. AZLI) Confirmation->Grouping Aerosol Aerosol Delivery of AZLI (Nose-only exposure system) Grouping->Aerosol Monitoring Monitor Animal Health (Weight, clinical signs) Aerosol->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia BacterialLoad Bacterial Load in Lungs (CFU counts) Euthanasia->BacterialLoad Inflammation Inflammation Assessment (Histology, Cytokines in BALF) Euthanasia->Inflammation PK Pharmacokinetics (this compound levels in BALF/plasma) Euthanasia->PK

Workflow for preclinical evaluation of inhaled this compound lysine.

Experimental Protocols

Protocol 1: Murine Model of Chronic Pseudomonas aeruginosa Lung Infection

This protocol describes the establishment of a chronic lung infection in mice, a foundational step for testing the efficacy of inhaled this compound lysine.

Materials:

  • C57BL/6 mice (or a relevant CF mouse model, e.g., Cftr knockout or β-ENaC transgenic)

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Tryptic Soy Broth (TSB) and Agar

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intratracheal intubation equipment

  • Sterile saline

Procedure:

  • Bacterial Preparation: Culture P. aeruginosa in TSB overnight at 37°C with shaking.

  • Agar Bead Preparation:

    • Mix 1 part of the overnight bacterial culture with 9 parts of molten 2% TSB agar.

    • Add this mixture to heavy mineral oil pre-warmed to 55°C and stir vigorously to form beads.

    • Cool the emulsion on ice while stirring to solidify the beads.

    • Wash the beads multiple times with sterile saline to remove the mineral oil and free bacteria.

    • Resuspend the beads in sterile saline to the desired concentration (e.g., 10⁵ CFU/50 µL).

  • Intratracheal Instillation:

    • Anesthetize the mouse using an approved protocol.

    • Position the mouse on an intubation stand.

    • Visualize the trachea and carefully insert a catheter.

    • Instill 50 µL of the P. aeruginosa-laden agar bead suspension directly into the lungs.

    • Allow the mouse to recover on a warming pad.

  • Infection Confirmation: Monitor the mice for clinical signs of infection (weight loss, ruffled fur). The chronic infection is typically established within 3-7 days post-instillation.

Protocol 2: Aerosol Delivery of this compound Lysine to Mice

This protocol outlines the administration of aerosolized this compound lysine to mice using a nose-only exposure system.

Materials:

  • This compound lysine for inhalation (commercial formulation)

  • Sterile 0.17% NaCl diluent

  • Aerosol generation system (e.g., ultrasonic or vibrating mesh nebulizer)

  • Nose-only inhalation chamber for mice

  • Flow-past aerosol exposure system

Procedure:

  • Drug Preparation: Reconstitute the lyophilized this compound lysine powder with the sterile diluent to the desired concentration, as per the manufacturer's instructions.

  • System Setup:

    • Calibrate the aerosol generation and delivery system to ensure a consistent particle size distribution (ideally 1-5 µm) and aerosol concentration.

    • Connect the nebulizer to the nose-only exposure chamber.

  • Animal Exposure:

    • Place the mice in the restraint tubes of the nose-only inhalation chamber.

    • Acclimatize the animals to the restraint for a short period before aerosol exposure.

    • Initiate the aerosol generation and expose the mice to the this compound lysine aerosol for a predetermined duration (e.g., 30-60 minutes).

    • The control group should be exposed to an aerosol of the vehicle (sterile 0.17% NaCl).

  • Post-Exposure:

    • Remove the mice from the chamber and return them to their cages.

    • Monitor for any immediate adverse reactions.

    • Repeat the treatment as required by the study design (e.g., once or twice daily for a specified number of days).

Protocol 3: Assessment of Treatment Efficacy

This protocol details the methods for evaluating the effectiveness of inhaled this compound lysine in reducing bacterial burden and lung inflammation.

Materials:

  • Surgical tools for euthanasia and dissection

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar plates

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Formalin and paraffin (B1166041) for histology

Procedure:

  • Sample Collection: At the study endpoint, euthanize the mice via an approved method.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS into the lungs to collect BAL fluid (BALF).

    • Aseptically dissect the lungs.

  • Quantification of Bacterial Load:

    • Weigh the lungs and homogenize them in a known volume of sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on Tryptic Soy Agar.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the CFU per gram of lung tissue.

  • Assessment of Lung Inflammation:

    • Cytokine Analysis: Centrifuge the BALF to pellet cells. Use the supernatant to measure the concentration of pro-inflammatory cytokines using ELISA kits.

    • Histopathology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, tissue damage, and cellular infiltration. Score the lung pathology using a semi-quantitative scoring system.

  • Pharmacokinetic Analysis (Optional):

    • Collect blood samples via cardiac puncture at the time of euthanasia.

    • Process BALF and plasma samples for analysis of this compound concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound lysine for inhalation is a well-established and effective treatment for chronic P. aeruginosa lung infections in patients with cystic fibrosis. The provided clinical data underscores its ability to improve lung function and reduce bacterial burden. While specific preclinical data on the inhaled formulation is limited in publicly available literature, the protocols outlined here provide a robust framework for conducting such studies in relevant animal models. These methodologies, from establishing chronic infection to assessing therapeutic outcomes, are based on standard, validated techniques in the field of respiratory research and can be adapted to rigorously evaluate the preclinical efficacy and pharmacokinetics of inhaled this compound lysine.

References

Application Note: Efficacy of Aztreonam Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. It is a common cause of healthcare-associated infections, particularly in immunocompromised individuals and patients with cystic fibrosis (CF).[1] Aztreonam (B1666516), a synthetic monobactam β-lactam antibiotic, has been a therapeutic option due to its specific activity against aerobic Gram-negative bacteria and its stability against many β-lactamases.[2] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis.[2] In 2010, an inhaled formulation of this compound was approved for the chronic suppression of P. aeruginosa in CF patients.[2][3] However, the efficacy of this compound is increasingly challenged by the evolution of resistance.[1][2][3]

The Rise of Resistance and Combination Therapies

Clinical use of this compound has been met with the emergence of resistance, often through chromosomal mutations that develop during therapy.[3][4] Common resistance mechanisms include the upregulation of efflux pumps, modification of the PBP3 target, and enzymatic degradation by β-lactamases.[5] To counteract this, the combination of this compound with a β-lactamase inhibitor, avibactam (B1665839), is in clinical development.[6][7] Avibactam protects this compound from hydrolysis by a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), restoring its activity against many resistant isolates.[6] This combination is particularly promising for treating infections caused by metallo-β-lactamase (MBL)-producing bacteria, as this compound itself is stable against MBLs, while avibactam inhibits co-produced serine β-lactamases.[6][8]

Quantitative Efficacy Data

The in vitro activity of this compound and this compound-avibactam against P. aeruginosa has been evaluated in large-scale surveillance studies. Minimum Inhibitory Concentration (MIC) values, particularly the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), are key metrics.

Compound Isolate Set (n) Year of Collection MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
This compoundGlobal (11,842)2012-2015-32[6]
This compound-AvibactamGlobal (11,842)2012-2015-32[6]
This compoundMBL-positive (452)2012-2015-64[6]
This compound-AvibactamMBL-positive (452)2012-2015-32[6]
This compound-AvibactamICU Patients---78.0% inhibited at ≤8 mg/L[9][10][11]
This compound-AvibactamNon-ICU Patients---81.9% inhibited at ≤8 mg/L[9][10][11]

Note: Avibactam was tested at a fixed concentration of 4 µg/mL.

Key Mechanisms of this compound Resistance in P. aeruginosa

Resistance to this compound in P. aeruginosa is multifactorial, often resulting from the accumulation of several chromosomal mutations rather than a single event.[1][3]

  • Efflux Pump Upregulation: The most frequently observed mechanism involves the hyperexpression of the MexAB-OprM multidrug efflux pump.[2] This is typically caused by mutations in its negative transcriptional regulators, mexR and nalD.[1][2][3] These mutations disrupt the repressors, leading to constitutive high-level expression of the pump, which actively removes this compound from the cell.

  • Target Modification: Mutations in the ftsI gene, which encodes the primary target of this compound, PBP3, can reduce the drug's binding affinity.[5] This alteration prevents this compound from effectively inhibiting cell wall synthesis.

  • Enzymatic Degradation: Overexpression of the chromosomally encoded AmpC β-lactamase (also known as PDC) can lead to the hydrolysis of this compound.[5][12] Mutations in the ampR gene, a transcriptional regulator of ampC, can lead to its derepression and subsequent overexpression.[12]

G cluster_regulators Regulatory Gene Mutations cluster_target Target Gene Mutation cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome mexR_mut mexR / nalD Mutations efflux MexAB-OprM Upregulation mexR_mut->efflux Leads to ampR_mut ampR Mutation ampc AmpC Overexpression ampR_mut->ampc Leads to ftsI_mut ftsI (PBP3) Mutation target Reduced this compound Binding ftsI_mut->target Leads to resistance This compound Resistance efflux->resistance Causes ampc->resistance Causes target->resistance Causes

This compound resistance pathways in P. aeruginosa.

Protocols: Antimicrobial Susceptibility Testing

The reference method for determining the MIC of this compound against P. aeruginosa is the broth microdilution (BMD) method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Protocol: Broth Microdilution for this compound MIC Determination

This protocol describes the determination of the MIC of this compound against P. aeruginosa isolates in a 96-well microtiter plate format.

1. Materials and Reagents:

  • P. aeruginosa isolate(s) for testing

  • Quality control (QC) strain (e.g., P. aeruginosa ATCC 27853)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14][15]

  • This compound analytical powder

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 35°C ± 2°C ambient air incubator[14]

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the P. aeruginosa isolate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by another dilution based on the volume to be added to the wells.

3. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound according to CLSI M100 guidelines.

  • Perform serial two-fold dilutions of this compound in CAMHB in separate tubes or a deep-well plate to create concentrations that are twice the desired final concentrations in the assay plate.

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the appropriate 2x-concentrated this compound dilution to each well in the corresponding column, creating a concentration gradient across the plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Leave one column for a positive control (no antibiotic) and another for a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Using a multichannel pipette, inoculate each well (except the sterility control wells) with 50 µL of the final bacterial inoculum (prepared in Step 2). This brings the total volume in each well to 100 µL and dilutes the antibiotic to its final 1x concentration.

  • The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[14]

5. Interpretation of Results:

  • After incubation, examine the plate for bacterial growth. The sterility control well should show no growth. The positive control well should show distinct turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

  • Compare the resulting MIC for the QC strain to the acceptable ranges published in the current CLSI M100 document to validate the test run.

G start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 4. Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_antibiotic 2. Prepare 2x this compound Serial Dilutions plate_setup 3. Dispense CAMHB & Antibiotics into 96-Well Plate prep_antibiotic->plate_setup plate_setup->inoculate incubate 5. Incubate at 35°C for 16-20 Hours inoculate->incubate read_mic 6. Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic qc 7. Validate with QC Strain Results read_mic->qc end End qc->end

Workflow for Broth Microdilution MIC Testing.

References

Application Notes and Protocols: Aztreonam-Avibactam Combination Therapy for Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), pose a significant threat to public health. MBLs can hydrolyze most β-lactam antibiotics, including carbapenems, rendering them ineffective. The combination of aztreonam (B1666516), a monobactam antibiotic stable to MBL-mediated hydrolysis, and avibactam (B1665839), a broad-spectrum β-lactamase inhibitor, has emerged as a promising therapeutic strategy to combat these challenging infections.[1][2][3][4] Avibactam protects this compound from degradation by co-produced serine-β-lactamases (such as ESBLs, AmpC, and KPC), thereby restoring its activity against MBL-producing pathogens.[2][3][4][5]

These application notes provide a summary of the available data on this compound-avibactam, along with detailed protocols for in vitro evaluation of its efficacy.

Data Presentation

In Vitro Susceptibility Data

The combination of this compound and avibactam has demonstrated potent in vitro activity against MBL-producing Enterobacterales. Avibactam restores this compound's susceptibility in many strains that are resistant to this compound alone.[6]

OrganismThis compound MIC (mg/L)This compound-Avibactam MIC (mg/L)
MBL-producing Enterobacterales32 to 512[6]0.5 to 8[7]

Note: Avibactam concentration is typically fixed at 4 µg/mL for in vitro testing.

A systematic review of in vitro studies showed that this compound in combination with avibactam exhibited high antimicrobial activity (MIC ≤ 4 mg/L) against approximately 80% of MBL-producing Enterobacterales.[8][9]

Clinical Efficacy Data

Clinical trials have investigated the efficacy and safety of this compound-avibactam in treating serious infections caused by Gram-negative bacteria, including those producing MBLs.

Clinical TrialIndicationComparatorClinical Cure Rate (this compound-Avibactam)Clinical Cure Rate (Comparator)
REVISIT Complicated Intra-Abdominal Infections (cIAI)Meropenem ± Colistin76.4%[10]74.0%[10]
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)Meropenem ± Colistin45.9%[10]41.7%[10]
ASSEMBLE cIAI, cUTI, HAP/VAP, BSI (MBL-producers)Best Available Therapy (BAT)41.7%[10][11]0%[10][11]

In the ASSEMBLE trial, which focused on patients with infections caused by confirmed MBL-producing Gram-negative pathogens, the 28-day all-cause mortality rate was 8% (1/12) for the this compound-avibactam group compared to 33% (1/3) for the best available therapy group.[11]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of this compound in combination with a fixed concentration of avibactam, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound and avibactam analytical grade powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and avibactam in a suitable solvent as recommended by the manufacturer.

  • Preparation of Working Solutions:

    • Prepare a working solution of avibactam at a concentration that will result in a final concentration of 4 µg/mL in the wells.

    • Prepare a series of 2-fold serial dilutions of this compound in CAMHB containing avibactam at the fixed concentration. The final concentrations of this compound should typically range from 0.06 to 128 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation: Add 100 µL of the appropriate this compound-avibactam solution to each well of a 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound, in the presence of 4 µg/mL avibactam, that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay is used to assess the in vitro interaction between this compound and avibactam (synergy, additivity, or antagonism).

Materials:

  • This compound and avibactam stock solutions

  • CAMHB

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Plate Setup:

    • Along the x-axis of a 96-well plate, prepare serial 2-fold dilutions of this compound in CAMHB.

    • Along the y-axis, prepare serial 2-fold dilutions of avibactam in CAMHB.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of a standardized bacterial inoculum (final concentration of 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 35°C for 16-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of this compound (FICa) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Avibactam (FICb) = (MIC of Avibactam in combination) / (MIC of Avibactam alone)

      • FIC Index (FICI) = FICA + FICB

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing by this compound-avibactam over time.

Materials:

  • This compound and avibactam stock solutions

  • CAMHB

  • Bacterial inoculum in logarithmic growth phase

  • Sterile tubes or flasks

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare tubes or flasks containing:

    • Growth control (no antibiotic)

    • This compound alone at a specific concentration (e.g., MIC)

    • Avibactam alone at a specific concentration (e.g., 4 µg/mL)

    • This compound and avibactam in combination

  • Incubation and Sampling: Incubate the tubes/flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

    • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Visualizations

AZT_AVI_Mechanism cluster_bacterium MBL-producing Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cell Wall Synthesis PBP3->CellWall catalyzes MBL Metallo-β-lactamase (MBL) SBL Serine-β-lactamase (e.g., ESBL, AmpC) AZT This compound AZT->PBP3 inhibits AZT->MBL not hydrolyzed AZT->SBL hydrolyzed AVI Avibactam AVI->SBL inhibits

Caption: Mechanism of action of this compound-avibactam against MBL-producing bacteria.

Experimental_Workflow start Start: Isolate Resistant Strain mic_testing Broth Microdilution (MIC Determination) start->mic_testing checkerboard Checkerboard Assay (Synergy Testing) start->checkerboard time_kill Time-Kill Assay (Bactericidal Activity) start->time_kill data_analysis Data Analysis (MIC, FICI, Log Reduction) mic_testing->data_analysis checkerboard->data_analysis time_kill->data_analysis end End: Efficacy Profile data_analysis->end

Caption: In vitro experimental workflow for evaluating this compound-avibactam efficacy.

Logical_Relationship cluster_problem The Problem cluster_solution The Solution MDR_pathogen MDR Gram-Negative Pathogen MBL Produces MBL MDR_pathogen->MBL SBL Co-produces Serine β-lactamases (SBLs) MDR_pathogen->SBL AZT This compound SBL->AZT Degrades AZT->MBL Stable against Combination This compound + Avibactam AZT->Combination AVI Avibactam AVI->SBL Inhibits AVI->Combination Effective_Treatment Effective Treatment Combination->Effective_Treatment Leads to

Caption: Overcoming resistance with this compound-avibactam combination therapy.

References

Application Notes: Utilizing Aztreonam to Investigate Multidrug-Resistant (MDR) Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aztreonam (B1666516), a synthetic monobactam antibiotic, serves as a crucial tool for researchers, scientists, and drug development professionals in the study of multidrug-resistant (MDR) gram-negative bacteria. Its unique spectrum of activity and mechanism of action make it particularly valuable for investigating resistance patterns and developing novel therapeutic strategies against some of the most challenging bacterial pathogens.

Mechanism of Action

This compound exerts its bactericidal effect by specifically targeting and inhibiting penicillin-binding protein 3 (PBP3), an essential enzyme involved in bacterial cell wall synthesis.[1][2] This inhibition disrupts the formation of peptidoglycan, leading to cell elongation, filamentation, and eventual lysis of the gram-negative bacterium. Notably, this compound displays a high affinity for the PBP3 of aerobic gram-negative bacteria, while showing minimal activity against gram-positive bacteria and anaerobes.[2]

Application in Studying MDR Gram-Negative Bacteria

This compound's primary application in the context of MDR gram-negative bacteria stems from its stability against hydrolysis by metallo-β-lactamases (MBLs).[3][4] MBLs are a class of β-lactamase enzymes that can inactivate a broad range of β-lactam antibiotics, including carbapenems, posing a significant therapeutic challenge. However, many MBL-producing organisms also co-produce other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze this compound.[3][5]

This characteristic makes this compound an excellent agent for use in combination with β-lactamase inhibitors (BLIs) to dissect resistance mechanisms and evaluate the efficacy of new drug combinations. The combination of this compound with a BLI like avibactam (B1665839) restores its activity against many MDR gram-negative strains.[3][5] Avibactam protects this compound from degradation by ESBLs and AmpC β-lactamases, allowing this compound to effectively target PBP3 in MBL-producing bacteria.[3][5]

Key Research Areas:

  • Synergy studies: Investigating the synergistic effects of this compound with various β-lactamase inhibitors against MDR strains.

  • Resistance mechanism elucidation: Identifying the specific β-lactamases responsible for this compound resistance in different clinical isolates.

  • Evaluation of novel BLIs: Using this compound as a partner drug to assess the spectrum and potency of new β-lactamase inhibitors.

  • Investigating non-enzymatic resistance: Studying other resistance mechanisms, such as alterations in PBP3 or changes in outer membrane permeability, that may contribute to reduced this compound susceptibility.[6][7]

Data Presentation

Table 1: In Vitro Activity of this compound and this compound-Avibactam against Multidrug-Resistant Enterobacterales

Organism SubsetAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
All EnterobacteralesThis compound0.1264-
This compound-Avibactam0.120.25>99.9
Meropenem-NonsusceptibleThis compound-Avibactam--99.8
MBL-PositiveThis compound-Avibactam-1-
Carbapenem-Resistant (CRE)This compound-Avibactam0.251100.0

Data compiled from multiple sources. Avibactam concentration is fixed at 4 µg/mL. Susceptibility breakpoints may vary.[1][8][9]

Table 2: In Vitro Activity of this compound and this compound-Avibactam against Pseudomonas aeruginosa

Organism SubsetAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
All P. aeruginosaThis compound-32
This compound-Avibactam-32
MBL-Positive P. aeruginosaThis compound-64
This compound-Avibactam-32

Data compiled from multiple sources. Avibactam concentration is fixed at 4 µg/mL.[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other antimicrobial agents

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C)

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in the microtiter plates. For this compound-avibactam testing, avibactam is maintained at a fixed concentration of 4 µg/mL.[11]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • Determine the MIC, which is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

2. Checkerboard Synergy Assay

This assay is used to evaluate the in vitro interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of this compound and the second antimicrobial agent

  • Standardized bacterial inoculum

Procedure:

  • In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the y-axis and the second antibiotic along the x-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Include rows and columns with each antibiotic alone to determine their individual MICs.

  • Incubate the plate at 35°C for 18-24 hours.

  • Read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[12]

3. Time-Kill Assay

This dynamic assay assesses the bactericidal activity of antimicrobial agents over time.

Materials:

  • Flasks with CAMHB

  • This compound and other antimicrobial agents

  • Standardized bacterial inoculum

  • Shaking incubator (35°C)

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of the antimicrobial agent(s) (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubate the flasks in a shaking incubator at 35°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each antimicrobial concentration.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[13]

4. PCR-Based Detection of Metallo-β-Lactamase (MBL) Genes

This protocol allows for the identification of common MBL genes.

Materials:

  • Bacterial DNA extract

  • PCR primers specific for MBL genes (e.g., blaVIM, blaIMP, blaNDM)[14][15]

  • PCR master mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Extract genomic DNA from the bacterial isolate. A simple boiling method can be used where a few colonies are suspended in nuclease-free water, boiled for 10 minutes, and the supernatant used as the DNA template after centrifugation.[16]

  • Set up a PCR reaction containing the DNA template, specific primers for the target MBL genes, and PCR master mix.

  • Perform PCR using a thermal cycler with appropriate cycling conditions (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step).[16][17]

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific MBL gene.

  • Sequencing of the PCR product can be performed for confirmation and to identify the specific variant of the MBL gene.

Visualizations

AZT_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane PBP3 PBP3 (Penicillin-Binding Protein 3) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Essential for PBP3->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Peptidoglycan_Synthesis->Cell_Wall_Integrity Disruption Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to This compound This compound This compound->PBP3 Binds to and inhibits

Caption: Mechanism of action of this compound in gram-negative bacteria.

AZT_AVI_Synergy cluster_resistance MDR Gram-Negative Bacterium MBL Metallo-β-lactamase (MBL) Other_BL Other β-lactamases (ESBL, AmpC) PBP3 PBP3 This compound This compound This compound->MBL Stable against This compound->Other_BL Hydrolyzed by This compound->PBP3 Inhibits Synergy Synergistic Effect Avibactam Avibactam Avibactam->Other_BL Inhibits Synergy->PBP3 Restored this compound Activity

Caption: Synergistic action of this compound and avibactam against MDR bacteria.

Experimental_Workflow Start Start: MDR Gram-Negative Isolate MIC_Testing MIC Determination (this compound +/- BLI) Start->MIC_Testing Synergy_Testing Synergy Testing (Checkerboard/Time-Kill) MIC_Testing->Synergy_Testing Resistance_Mechanism Resistance Mechanism Identification Synergy_Testing->Resistance_Mechanism PCR PCR for β-lactamase genes Resistance_Mechanism->PCR Sequencing PBP3/Porin Gene Sequencing Resistance_Mechanism->Sequencing Data_Analysis Data Analysis and Interpretation PCR->Data_Analysis Sequencing->Data_Analysis End Conclusion Data_Analysis->End

References

minimum inhibitory concentration (MIC) testing protocols for aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of aztreonam (B1666516) against Gram-negative bacteria. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1] Accurate and reproducible MIC testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. This document outlines the standardized procedures for broth microdilution and agar (B569324) dilution, two common methods for quantitative MIC determination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound MIC testing, including clinical breakpoints and quality control ranges.

Table 1: CLSI and EUCAST Clinical Breakpoints for this compound

Organism GroupCLSI MIC Breakpoints (μg/mL)EUCAST MIC Breakpoints (mg/L)
S I
Enterobacterales≤4-
Pseudomonas aeruginosa≤8-

S = Susceptible, I = Intermediate, R = Resistant Note: Breakpoints can be updated; always refer to the latest CLSI M100 or EUCAST breakpoint tables.[2][3]

Table 2: Quality Control (QC) Ranges for this compound MIC Testing

Quality Control StrainMethodCLSI MIC Range (μg/mL)EUCAST MIC Range (mg/L)
Escherichia coli ATCC® 25922™Broth Microdilution0.06 - 0.50.06 - 0.25
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution1 - 40.5 - 2

Note: These ranges are for this compound alone. When testing this compound-avibactam, different or additional QC strains and ranges may be required.[4][5]

Table 3: Quality Control (QC) Zone Diameter Ranges for Disk Diffusion Testing (30 μg disk)

Quality Control StrainCLSI Zone Diameter Range (mm)EUCAST Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™28 - 3628 - 36
Pseudomonas aeruginosa ATCC® 27853™23 - 2923 - 29

[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for this compound

This method determines the MIC of this compound in a liquid growth medium in a microtiter plate format.

Materials:

  • This compound powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2][4]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • Sterile diluents (e.g., sterile water, saline)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 μg/mL) in a suitable sterile solvent.

  • Preparation of Microtiter Plates:

    • Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.06 to 64 μg/mL).[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 μL of the final diluted inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Dilution MIC Testing for this compound

This method involves incorporating serial dilutions of this compound into an agar medium.

Materials:

  • This compound powder (analytical grade)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Prepare serial dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations.

    • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Special Considerations for this compound-Avibactam Testing

For testing this compound in combination with a β-lactamase inhibitor such as avibactam (B1665839), the concentration of the inhibitor is typically kept constant. For this compound-avibactam, avibactam is used at a fixed concentration of 4 mg/L.[4][7][8][9] The protocols are similar to those for this compound alone, with the modification of adding avibactam to the medium at the specified fixed concentration. Both CLSI and EUCAST have published specific methods and breakpoints for this compound-avibactam.[2][4]

Visualizations

Broth_Microdilution_Workflow cluster_1 prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Conc. prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_0 prep_stock Prepare this compound Stock Solution prep_plates Prepare this compound-Agar Plates with Serial Dilutions prep_stock->prep_plates spot_inoculate Spot Inoculate Plates prep_plates->spot_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for this compound Agar Dilution MIC Testing.

MIC_Interpretation_Logic start MIC Result (μg/mL) compare_s MIC ≤ Susceptible Breakpoint? start->compare_s compare_r MIC ≥ Resistant Breakpoint? compare_s->compare_r No susceptible Susceptible compare_s->susceptible Yes intermediate Intermediate compare_r->intermediate No resistant Resistant compare_r->resistant Yes

Caption: Decision Logic for Interpreting this compound MIC Results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aztreonam in Laboratory Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of aztreonam (B1666516) in laboratory samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a synthetic monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall. Accurate and reliable quantification of this compound in various laboratory samples, including pharmaceutical formulations, serum, and urine, is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1][3] This application note describes a robust and validated RP-HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is provided in the table below.

PropertyValueReference
Chemical Name2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid[2]
Molecular FormulaC₁₃H₁₇N₅O₈S₂[4]
CAS Number78110-38-0[2]
UV λmax~292-293 nm in aqueous solutions[2][5][6]

Principle of the Method

This method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. A C18 or C8 analytical column is used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection and quantification are achieved using a UV detector at the maximum absorbance wavelength of this compound.

Experimental Protocols

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (analytical grade)[7]

    • Ortho-phosphoric acid (analytical grade)

    • Tetrabutylammonium hydrogen sulfate (B86663) (for ion-pairing, if required)[1]

    • Water (HPLC grade)

  • Mobile Phase Preparation (Example):

    • Buffer Preparation: Dissolve a specific amount of potassium dihydrogen phosphate in HPLC grade water to achieve the desired concentration (e.g., 0.05 M). Adjust the pH to a suitable value (e.g., 3.0 or 5.4) using ortho-phosphoric acid.[5]

    • Mobile Phase Mixture: Mix the prepared buffer with an organic solvent like acetonitrile or methanol in a specified ratio (e.g., 70:30 v/v or 40:60 v/v).[5]

    • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg).

    • Dissolve it in a known volume of the mobile phase or a suitable solvent (e.g., water) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).[8]

  • Calibration Standards Preparation:

    • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL).[5][8]

  • Pharmaceutical Formulations (e.g., Lyophilized Powder for Injection):

    • Reconstitute the contents of the vial with a known volume of a suitable solvent (e.g., water for injection).

    • Dilute the reconstituted solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Serum):

    • To 1 volume of serum, add an equal volume of a protein precipitating agent like acetonitrile.[1]

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes).

    • Collect the supernatant and inject it into the HPLC system.[1]

The following table summarizes typical chromatographic conditions that can be used as a starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)[2]C8 (250 x 4.6 mm, 5 µm)[5]C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Water:Ethanol (70:30, v/v), pH 2.5 with acetic acid[2]Methanol:Phosphate buffer pH 5.4 (70:30)[5]Buffer:Acetonitrile (40:60, v/v), pH 3 with orthophosphoric acid
Flow Rate 0.5 mL/min[2]1.0 mL/min[5]1.0 mL/min
Injection Volume 20 µL20 µL15 µL[7]
Column Temperature AmbientAmbientAmbient
Detection Wavelength 292 nm[2]300 nm[5]254 nm[7]
Run Time ~10 min~5 min~65 min (for related substances)[7]

Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Linearity: Perform a linear regression analysis on the calibration data. A correlation coefficient (r²) close to 0.999 is desirable.[5]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[2][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2][5]

Data Presentation

The following table summarizes the performance characteristics of different reported HPLC methods for this compound quantification.

Method ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Method A[2]45-95>0.999Not specifiedNot specified
Method B[5]2-100.9999Not specifiedNot specified
Method C5-25Not specified0.025

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh this compound Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C F Inject Standards & Samples C->F D Prepare Lab Sample (e.g., Dilution, Extraction) D->F E Set Up HPLC System (Mobile Phase, Column, Flow Rate) E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify this compound in Samples I->J Method_Development_Logic cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation cluster_application Application Col Column Selection (e.g., C18, C8) Opt Optimize Chromatographic Conditions (e.g., Flow Rate, Gradient) Col->Opt Mob Mobile Phase Selection (Buffer, Organic Modifier) Mob->Opt Det Detector Wavelength (e.g., 292 nm) Det->Opt Val Validate Method as per ICH Guidelines (Linearity, Accuracy, Precision) Opt->Val App Routine Sample Analysis Val->App

References

Determining Aztreonam Dosage for In Vivo Animal Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of aztreonam (B1666516) for in vivo animal infection models. This document outlines key pharmacokinetic/pharmacodynamic (PK/PD) parameters, summarizes effective dosages from published studies, and offers detailed experimental protocols for establishing effective treatment regimens in a research setting.

Introduction to this compound and In Vivo Modeling

This compound is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2][3] It is noteworthy for its stability against metallo-β-lactamases (MBLs), making it a valuable agent against certain multidrug-resistant pathogens.[1][2][4] When developing new therapeutic strategies involving this compound, particularly in combination with β-lactamase inhibitors like avibactam (B1665839), robust preclinical data from animal infection models are crucial.[5][6][7] These models are essential for establishing the PK/PD relationships that inform dose selection for clinical trials. The neutropenic mouse thigh infection model is a commonly utilized and well-characterized model for this purpose.[5][8]

Pharmacokinetic and Pharmacodynamic Considerations

The efficacy of β-lactam antibiotics, including this compound, is primarily correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT>MIC).[8][9] This PK/PD index is a critical determinant of bacterial killing and is the primary target for dose optimization in preclinical studies.

Key PK/PD Parameters for this compound:

ParameterDescriptionTypical Target for Efficacy
%fT>MIC The percentage of time that the free (unbound) drug concentration in plasma or at the site of infection is higher than the MIC.For this compound, maximal activity is often observed when the %fT>MIC is ≥65%.[8] Variable efficacy may be seen at values around 38-40%.[8][10]
MIC Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. This is determined in vitro.[8]Varies by pathogen and resistance mechanisms.
Cmax Maximum serum concentration of the drug.Influenced by the dose and route of administration.[2][4]
t1/2 Half-life: The time it takes for the concentration of the drug in the body to be reduced by one-half.In humans with normal renal function, the plasma half-life is approximately 1.3 to 2.2 hours.[4] This is shorter in mice, necessitating more frequent dosing or humanized dosing regimens.[11]

Reported this compound Dosages in Murine Infection Models

The following table summarizes this compound dosages that have been used in murine infection models, primarily the neutropenic thigh model. It is important to note that many recent studies focus on this compound in combination with avibactam to counter co-produced β-lactamases.[6][7]

Animal ModelPathogen(s)This compound Dosage RegimenCombination Agent (if any)Key Findings & Efficacy TargetReference
Neutropenic ICR Mice (Thigh Infection)Enterobacteriaceae, P. aeruginosa (MBL-producers)Human-simulated dose equivalent to 2g every 6 hours (administered as 5 subcutaneous injections per 6-hour interval)Avibactam (human-simulated dose of 375mg or 600mg q6h)This compound monotherapy showed minimal activity against isolates with MIC ≥128 µg/mL. The combination was effective when %fT>MIC was ≥65%.[8]
Neutropenic Mice (Thigh Infection)Enterobacteriaceae (MBL and ESBL producers)Not specified as a fixed mg/kg dose; dosing was designed to achieve a specific %fT>MIC target.Avibactam (constant infusion of 4 mg/L in an in vitro model)Efficacy of this compound correlated with %fT>MIC.[5]
Leukopenic Mice (Lung Infection)P. aeruginosaNot explicitly stated for this compound, but the study design involved assessing efficacy over a 5-day treatment period.Amikacin was used as a comparator.This compound treatment resulted in mild lung pathology compared to controls.[12]
Rabbit Model (Fibrin Clots)Haemophilus influenzae100 mg/kg administered as a single bolus, four injections of 25 mg/kg, or continuous infusion over 24h.NoneBolus dosing resulted in higher Cmax and increased bacterial killing compared to continuous infusion.[2]

Note: "Human-simulated" or "humanized" dosing regimens are designed to replicate the pharmacokinetic profile of the drug in humans within the animal model, accounting for differences in metabolism and clearance.[8][11]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial isolate(s) of interest.

Methodology:

  • Preparation: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).[8] If testing in combination with an inhibitor like avibactam, add the inhibitor at a fixed concentration (e.g., 4 µg/mL) to all wells.[8]

  • Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.

  • Incubation: Add the bacterial inoculum to the wells containing the antibiotic dilutions. Incubate the plates at 35-37°C for 16-20 hours.[13]

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of different this compound dosing regimens.

Methodology:

  • Animal Model: Use specific pathogen-free female mice (e.g., ICR strain), weighing approximately 25 g.[8]

  • Immunosuppression: Render the mice neutropenic to ensure the observed antimicrobial effect is due to the drug and not the host's immune system. This is typically achieved by administering cyclophosphamide (B585) intraperitoneally (IP). A common regimen is 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior to infection.[8]

  • Renal Impairment (Optional for Humanized Dosing): To slow drug clearance in the mouse to better simulate human pharmacokinetics, a predictable degree of renal impairment can be induced with a single IP injection of uranyl nitrate (B79036) (e.g., 5 mg/kg) 3 days prior to inoculation.[8]

  • Inoculation:

    • Culture the target bacterial strain to the mid-logarithmic growth phase.

    • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., approximately 10^7 CFU/mL).[8]

    • Two hours before initiating therapy, inoculate 0.1 mL of the bacterial suspension into each posterior thigh muscle of the mice.[8]

  • Drug Administration:

    • Initiate treatment 2 hours post-inoculation.

    • Administer this compound (and any combination agent) via a specified route, typically subcutaneous (SC) or intraperitoneal (IP), in a volume such as 0.2 mL.[8]

    • Dosing frequency will depend on the experimental design (e.g., every 6 hours).[8] For humanized regimens, multiple injections may be given within a single dosing interval to mimic the human PK profile.[8][11]

    • Include a control group that receives a vehicle (e.g., normal saline) at the same volume, route, and frequency.[8]

  • Efficacy Endpoint:

    • At a predetermined time point (commonly 24 hours after the initiation of therapy), humanely euthanize the mice.[8]

    • Aseptically remove the thighs, homogenize the tissue in a known volume of saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).

    • Efficacy is measured as the change in log10 CFU/thigh compared to the bacterial count at the start of therapy.[8]

Diagrams

G cluster_0 Pre-Clinical Phase cluster_1 In Vivo Efficacy Testing cluster_2 Analysis & Dose Selection A Isolate Target Pathogen B In Vitro MIC Testing (this compound +/- Inhibitor) A->B Provides MIC value E Dose Fractionation Studies (Determine key PK/PD driver) B->E C Determine PK in Animal Model (Single-dose studies) C->E Provides t1/2, Cmax D Select Animal Infection Model (e.g., Neutropenic Thigh) D->E F Dose-Ranging Studies E->F Informs dose ranges G Establish PK/PD Target (e.g., %fT>MIC for stasis or 1-log kill) F->G Correlate exposure & effect H Model Humanized Dosing Regimen (Simulate human PK profile in mice) G->H I Validate Humanized Regimen (Confirm efficacy) H->I J Optimal In Vivo Dose Determined I->J

Caption: Workflow for Determining Optimal this compound In Vivo Dosage.

G cluster_factors Determining Factors cluster_integration Integration & Targeting cluster_outcome Outcome MIC Pathogen Susceptibility (In Vitro MIC) Target PK/PD Target (%fT > MIC) MIC->Target PK Drug Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) PK->Target Model Animal Model Characteristics (Species, Immune Status, Infection Site) Model->Target Dosage Effective In Vivo Dosage Regimen (Dose, Frequency, Duration) Target->Dosage

Caption: Logical Relationships in this compound Dose Determination.

References

Application Notes and Protocols: Aztreonam Stability and Preparation in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and preparation of aztreonam (B1666516) solutions for laboratory use. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Overview and Mechanism of Action

This compound is a synthetic monobactam antibiotic with potent, specific activity against a wide spectrum of gram-negative aerobic pathogens, including Pseudomonas aeruginosa. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. This compound has a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[1][2][3] By binding to and inactivating PBP3, this compound disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall and subsequent bacterial cell lysis and death.[1][4] Due to its unique monocyclic beta-lactam structure, this compound is resistant to hydrolysis by many common beta-lactamases.[1]

Below is a diagram illustrating the mechanism of action of this compound.

Aztreonam_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_action This compound Action PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Stable Cell Wall PBP3->CellWall Synthesis Inactive_PBP3 Inactive PBP3 Complex Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Cross-linking This compound This compound Lysis Cell Lysis This compound->Inactive_PBP3 Binds to PBP3 Defective_CellWall Defective Cell Wall Inactive_PBP3->Defective_CellWall Inhibits Synthesis Defective_CellWall->Lysis Aztreonam_ext This compound Aztreonam_ext->this compound

This compound inhibits bacterial cell wall synthesis by binding to PBP3.

Stability of this compound in Solution

The stability of this compound in solution is dependent on several factors, including temperature, pH, concentration, and the specific diluent used. Reconstituted solutions typically have a pH between 4.5 and 7.5.[5] Depending on the concentration and diluent, the solution may be colorless to a light straw yellow, and may develop a slight pink tint upon standing, which does not indicate a loss of potency.[6]

Temperature-Dependent Stability

The storage temperature is a critical factor in maintaining the potency of this compound solutions.

Table 1: Stability of this compound Solutions at Various Temperatures

Storage ConditionTemperatureStability DurationNotes
Frozen-20°CUp to 6 monthsNo significant decrease in concentration detected.[7]
Refrigerated2°C to 8°CUp to 7 daysFor solutions not exceeding 2% w/v.[8]
Room Temperature15°C to 30°CUp to 48 hoursFor solutions not exceeding 2% w/v.[8]
Elevated Temperature37°C> 24 hours (at 100 mg/mL)A study showed a 3.6% decrease after a 24-hour period at this temperature.[4][7]
Diluent and Concentration Effects on Stability

The choice of diluent and the final concentration of this compound can impact its stability.

Table 2: Stability of this compound in Common Laboratory Diluents (at Room Temperature and Refrigerated)

DiluentConcentrationRoom Temp. (15-30°C) StabilityRefrigerated (2-8°C) Stability
Sterile Water for Injection, USP≤ 2% w/v (20 mg/mL)48 hours7 days
Sterile Water for Injection, USP> 2% w/v (20 mg/mL)Use promptly after preparation7 days
0.9% Sodium Chloride Injection, USP≤ 2% w/v (20 mg/mL)48 hours7 days
0.9% Sodium Chloride Injection, USP> 2% w/v (20 mg/mL)48 hours7 days
5% Dextrose Injection, USP≤ 2% w/v (20 mg/mL)48 hours7 days[1]
Compatibility with Other Antibiotics

Co-administration or mixing of this compound with other drugs requires careful consideration of their compatibility.

Table 3: Compatibility of this compound with Other Antimicrobial Agents

Admixture AgentDiluentRoom Temp. StabilityRefrigerated StabilityIncompatible With
Ampicillin Sodium0.9% NaCl24 hours48 hoursNafcillin (B1677895) sodium[8]
Ampicillin Sodium5% Dextrose2 hours8 hoursCephradine[8]
Vancomycin (B549263) HCl0.9% NaCl or 5% DextroseStable at low concentrations (4 mg/mL this compound, 1 mg/mL Vanc) for 7-14 days.[9]Stable at low concentrations for 31 days.[6][9]Metronidazole[8]
Clindamycin Phosphate (B84403)0.9% NaCl or 5% Dextrose48 hours7 days
Gentamicin Sulfate0.9% NaCl or 5% Dextrose48 hours7 days
Tobramycin Sulfate0.9% NaCl or 5% Dextrose48 hours7 days
Cefazolin Sodium0.9% NaCl or 5% Dextrose48 hours7 days
Ceftazidime-avibactam0.9% NaClCompatible for at least 12 hoursNot specified

Note: High concentrations of this compound (40 mg/mL) and vancomycin (10 mg/mL) can lead to the formation of microcrystalline precipitate and should be avoided.[9] this compound is also reported to be incompatible with nafcillin sodium, cephradine, and metronidazole.[8]

Protocols for Preparation and Stability Testing

The following protocols are intended for research laboratory use. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Protocol for Preparation of this compound Stock Solution (e.g., 10 mg/mL)

This protocol is for preparing a stock solution suitable for in vitro assays such as minimum inhibitory concentration (MIC) testing.

Materials:

  • This compound powder (as salt or free acid, note the formulation)

  • Sterile, nuclease-free water or 0.9% Sodium Chloride

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed. If using a salt form, adjust the mass to account for the molecular weight of the salt.

  • Weigh Powder: Aseptically weigh the calculated amount of this compound powder.

  • Initial Dissolution: Transfer the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile water or saline.

  • Dissolve: Cap the tube and vortex vigorously until the powder is completely dissolved.[6] Gentle warming or sonication may be used if dissolution is slow, but avoid excessive heat.

  • Adjust Volume: Add the diluent to reach the final desired volume and mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into a new sterile container. This step is critical for ensuring the sterility of the stock solution.

  • Aliquot: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5]

  • Storage: Label aliquots clearly with the name of the compound, concentration, date, and your initials. Store at -20°C or -80°C for long-term stability.[5]

Protocol for Stability Testing of this compound Solutions

This protocol outlines a general procedure for evaluating the stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Solution Preparation and Stability Testing

G cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_forced_degradation Forced Degradation (Optional) A Weigh this compound Powder B Dissolve in Sterile Diluent A->B C Sterile Filter B->C D Aliquot for Storage and Testing C->D E Store Aliquots under Defined Conditions (e.g., 4°C, 25°C, 37°C) D->E J Expose to Stress Conditions (Acid, Base, Oxidative, Light) D->J F Sample at Time Points (T=0, 24h, 48h, etc.) E->F G HPLC Analysis F->G H Quantify this compound Peak Area G->H I Calculate % Remaining vs. T=0 H->I L Stability Report I->L Determine Shelf-Life K Analyze Degradants J->K K->G

Workflow for preparing and testing the stability of this compound solutions.

Procedure:

  • Prepare Solution: Prepare the this compound solution to be tested as described in Protocol 3.1.

  • Initial Analysis (T=0): Immediately after preparation, take a sample of the solution and analyze it by a validated, stability-indicating HPLC method to determine the initial concentration (100% value).[8][10]

  • Storage: Store the remaining solution under the desired experimental conditions (e.g., refrigerated, room temperature, 37°C, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours; 7 days), withdraw an aliquot of the stored solution for analysis.

  • HPLC Analysis: Analyze each sample by HPLC. A typical method might involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate buffer at an acidic pH, with UV detection around 293 nm.[8][11]

  • Data Analysis: Quantify the peak area of this compound in each chromatogram. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Forced Degradation (Optional): To ensure the analytical method is stability-indicating, perform forced degradation studies.[8] This involves intentionally degrading this compound under stress conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, photolytic degradation with UV light, and thermal degradation).[8] The HPLC method should be able to resolve the intact this compound peak from any degradation products formed.

Concluding Remarks

The stability of this compound in laboratory solutions is well-defined but requires careful attention to preparation and storage conditions. For optimal results in research and development, it is recommended to prepare stock solutions fresh and store them as single-use aliquots at -20°C or below. When using this compound in experimental assays, always consider its stability in the specific buffer or medium and at the incubation temperature of the experiment. The provided protocols offer a framework for the consistent preparation and stability assessment of this compound solutions.

References

Application Notes & Protocols: Synergy Testing of Aztreonam with Novel Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Rationale for Aztreonam (B1666516) and Novel β-Lactamase Inhibitor Combinations

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing carbapenemases, presents a formidable global health challenge. Among the most difficult-to-treat are infections caused by organisms producing metallo-β-lactamases (MBLs), as these enzymes hydrolyze nearly all β-lactam antibiotics, including carbapenems. This compound, a monobactam, is a notable exception; its unique structure renders it stable against hydrolysis by MBLs.[1][2][3][4][5]

However, the clinical utility of this compound monotherapy is often compromised because many MBL-producing bacteria also co-produce other types of β-lactamases, such as extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and serine carbapenemases (e.g., KPC), which can readily hydrolyze this compound.[1][3][4][6][7][8] This has led to the development and investigation of combination therapies pairing this compound with a novel, non-β-lactam β-lactamase inhibitor.

Novel inhibitors like avibactam (B1665839), relebactam, zidebactam, and taniborbactam (B611149) are potent against a wide array of Ambler class A, C, and some D serine β-lactamases.[1][3][9][10][11] By combining this compound with one of these inhibitors, the inhibitor neutralizes the co-produced serine β-lactamases, effectively "rescuing" this compound and allowing it to exert its bactericidal activity by binding to penicillin-binding protein 3 (PBP3) and inhibiting cell wall synthesis.[5][6][12] This synergistic combination restores the activity of this compound against many MDR, MBL-producing pathogens and represents a promising therapeutic strategy.[2][3][4][6]

Mechanism of Synergy

The synergistic interaction between this compound and a novel β-lactamase inhibitor like avibactam against an MBL-producing bacterium is a classic example of antibiotic rescue.

G PBP3 Penicillin-Binding Protein 3 (PBP3) CellLysis Cell Lysis & Bacterial Death PBP3->CellLysis Inhibited MBL Metallo-β-Lactamase (e.g., NDM, VIM) NoEffect No Hydrolysis (Stable) MBL->NoEffect SBL Serine-β-Lactamase (e.g., KPC, ESBL, AmpC) Hydrolysis Hydrolysis (Inactivation) SBL->Hydrolysis ATM This compound ATM->PBP3 4 ATM->MBL 3 ATM->SBL 1 BLI Novel β-Lactamase Inhibitor (e.g., Avibactam) BLI->SBL 2 Inhibition Inhibition

Caption: Mechanism of this compound-Inhibitor Synergy.

Quantitative Data Summary

The in vitro efficacy of this compound combined with novel β-lactamase inhibitors has been evaluated against a range of MDR Gram-negative isolates. The data below summarizes typical findings.

Table 1: In Vitro Susceptibility of MBL-Producing Enterobacterales to this compound Combinations

Organism β-Lactamase Profile This compound MIC (µg/mL) This compound/Avibactam (4 µg/mL) MIC (µg/mL) This compound/Zidebactam MIC (µg/mL) Synergy Rate (%) Reference
K. pneumoniae NDM + KPC >256 0.25 - 2 N/A ~97-100% [3]
E. coli NDM >128 ≤1 N/A ~100% [13]
Enterobacterales MBL-producers >64 0.125 - 8 ≤0.03 - 64 70.3% [14]
Enterobacterales MBL-producers >64 N/A ≤0.03 - 8 98.4% [14]

| Enterobacterales | MBL + ESBL | 16 - >128 | 0.25 - 4 | 0.5 - 8 | High |[1][4] |

Note: Synergy rates are often defined as the percentage of isolates for which the this compound MIC is reduced to the susceptible breakpoint (e.g., ≤4 or ≤8 µg/mL) in the presence of the inhibitor.[15][16]

Table 2: In Vitro Susceptibility of MBL-Producing P. aeruginosa to this compound Combinations

β-Lactamase Profile This compound MIC (µg/mL) This compound/Avibactam (4 µg/mL) MIC (µg/mL) This compound/Zidebactam MIC (µg/mL) Synergy Rate (%) Reference
MBL-producers >32 1 - >64 1 - >64 ~69.2% [14]

| MBL-producers | >64 | >16 (most isolates) | N/A | ~6% |[2] |

Note: Synergy against MBL-producing P. aeruginosa is often lower due to additional resistance mechanisms beyond β-lactamase production, such as efflux pumps and porin mutations.[2][16]

Experimental Protocols

Several methods are used to assess the synergistic activity of this compound and β-lactamase inhibitors in vitro. These range from simple qualitative screening tests to complex dynamic models.

Broth Microdilution Checkerboard Assay

The checkerboard assay is a quantitative method to determine the Fractional Inhibitory Concentration (FIC) index, which defines the nature of the drug interaction.[17][18][19]

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the novel β-lactamase inhibitor in an appropriate solvent.

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, create two-fold serial dilutions of this compound in CAMHB.

    • Along the y-axis, create two-fold serial dilutions of the β-lactamase inhibitor.[17][18]

    • The resulting plate will contain a grid of wells with varying concentrations of both agents, alone and in combination. Include wells for growth control (no drug) and sterility controls.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • Calculate the FIC for each drug:

      • FIC of this compound (FICₐ) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Inhibitor (FICₑ) = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FICₐ + FICₑ.[17][20]

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[17][20]

G start Start prep_drugs Prepare serial dilutions of This compound (Drug A) and Inhibitor (Drug B) start->prep_drugs dispense_plate Dispense drugs into 96-well plate (Drug A on x-axis, Drug B on y-axis) prep_drugs->dispense_plate inoculate Inoculate all wells dispense_plate->inoculate prep_inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read_mic->calc_fic interpret Interpret Result calc_fic->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy indifference Indifference (0.5 < FICI ≤ 4.0) interpret->indifference antagonism Antagonism (FICI > 4.0) interpret->antagonism end End synergy->end indifference->end antagonism->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Assay

Time-kill assays provide dynamic information on the rate of bacterial killing and are considered a gold standard for assessing bactericidal synergy.[21][22]

Protocol:

  • Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB.[21]

  • Experimental Setup:

    • Prepare flasks with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)

      • Inhibitor alone

      • This compound + Inhibitor combination

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 37°C.

    • Collect aliquots from each flask at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[21]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto Mueller-Hinton agar (B569324) plates.

    • Incubate the plates for 18-24 hours at 37°C and count the resulting colonies (CFU/mL).

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[21][22]

    • Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

G start Start prep_culture Prepare log-phase bacterial culture (~5x10^5 CFU/mL) start->prep_culture setup_flasks Set up flasks: 1. Growth Control 2. This compound alone 3. Inhibitor alone 4. Combination prep_culture->setup_flasks incubate Incubate flasks at 37°C with shaking setup_flasks->incubate sampling Collect samples at time points (0, 2, 4, 6, 8, 24h) incubate->sampling dilute_plate Perform serial dilutions and plate on agar sampling->dilute_plate incubate_plates Incubate plates for 18-24h dilute_plate->incubate_plates count Count colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot interpret Interpret Curves plot->interpret synergy Synergy: ≥2-log10 decrease vs. most active single agent interpret->synergy end End synergy->end G cluster_main Hollow-Fiber Infection Model (HFIM) Circuit CR Central Reservoir (Drug & Media In) HF Hollow-Fiber Cartridge (Infection Compartment) CR->HF Drug/Media Flow In Waste Waste Reservoir (Drug & Media Out) CR->Waste Clearance Simulation HF->CR Recirculation Sampler Sampling Port (Measure Bacteria/Resistance) HF->Sampler DrugPump Drug Infusion Pump (Simulates Dosing) DrugPump->CR DilutionPump Dilution Pump (Simulates Clearance/Half-life) DilutionPump->CR

References

Application Notes and Protocols for Studying Aztreonam Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating aztreonam (B1666516) resistance in Klebsiella pneumoniae, a critical public health threat. Understanding the mechanisms of resistance is paramount for the development of effective therapeutic strategies.

Introduction to this compound and Resistance in K. pneumoniae

This compound is a monobactam antibiotic with a narrow spectrum of activity primarily targeting aerobic Gram-negative bacteria. It exhibits stability against many metallo-β-lactamases (MBLs), making it a potentially valuable agent against carbapenem-resistant Enterobacteriaceae (CRE). However, its efficacy is compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), which can hydrolyze this compound.[1][2][3][4] The combination of this compound with a β-lactamase inhibitor like avibactam (B1665839) can restore its activity against many of these resistant strains.[2][3][5][6][7][8][9][10][11]

Resistance to this compound in K. pneumoniae is a multifactorial phenomenon primarily driven by:

  • Enzymatic Degradation: Production of β-lactamases, including ESBLs, AmpC cephalosporinases, and carbapenemases (KPC, OXA-48-like), that can hydrolyze the this compound molecule.[1][6][12][13]

  • Reduced Outer Membrane Permeability: Mutations in or loss of outer membrane porins, such as OmpK35 and OmpK36, restrict the entry of this compound into the bacterial cell.[6][12]

  • Efflux Pumps: Overexpression of efflux pumps, like the AcrAB-TolC system, actively transports this compound out of the cell.[12]

  • Target Modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of this compound.[6]

Quantitative Data on this compound Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its combination with avibactam against various resistant K. pneumoniae isolates.

Table 1: this compound MICs for K. pneumoniae Isolates

Isolate TypeThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
MBL-producing128 to >128>128>128[14]
ESBL-producing256 to ≥512Not ReportedNot Reported[15]
Non-ESBL-producing≤2Not ReportedNot Reported[15]

Table 2: this compound/Avibactam MICs for MBL-producing K. pneumoniae Isolates

Isolate TypeThis compound/Avibactam MIC Range (µg/mL)This compound/Avibactam MIC₅₀ (µg/mL)This compound/Avibactam MIC₉₀ (µg/mL)Reference
All MBL-producers (n=68)≤0.25–8≤0.251[14]
Single MBL producers (n=55)≤0.25–1≤0.250.5[14]
Dual/triple carbapenemase producers (n=13)≤0.25–80.58[14]

Avibactam concentration is fixed at 4 mg/L.

Table 3: Clinical Breakpoints for this compound and this compound-Avibactam

OrganismAgentSusceptible (S)Intermediate (I)Resistant (R)Reference
EnterobacteralesThis compound≤4 µg/mL8 µg/mL≥16 µg/mL[16][17]
EnterobacteralesThis compound-Avibactam≤4/4 µg/mL->4/4 µg/mL[16][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound resistance in K. pneumoniae.

Antimicrobial Susceptibility Testing (AST)

Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound, with and without a β-lactamase inhibitor, against K. pneumoniae isolates.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • Avibactam analytical standard (if performing synergy testing)

  • 96-well microtiter plates

  • K. pneumoniae isolates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and avibactam in an appropriate solvent.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plates. For combination testing, add a fixed concentration of avibactam (typically 4 mg/L) to each well containing the this compound dilutions.[14][17]

  • Prepare Bacterial Inoculum: Culture the K. pneumoniae isolate on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Molecular Detection of Resistance Genes

Protocol: Polymerase Chain Reaction (PCR) for Carbapenemase Genes

This protocol is for the detection of common carbapenemase genes such as blaKPC, blaNDM, blaOXA-48, blaVIM, and blaIMP.

Materials:

  • K. pneumoniae isolates

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • PCR master mix (e.g., HotStarTaq Master Mix Kit)

  • Primers for target genes (see Table 4)

  • Thermal cycler

  • Gel electrophoresis system

  • Positive and negative control DNA

Table 4: Example Primers for Carbapenemase Gene Detection

GenePrimer Sequence (5' to 3')Reference
blaKPCF: ATGTCACTGTATCGCCGTCTR: TTACTGCCCGTTGACGCCC[19]
blaNDMF: GGTTTGGCGATCTGGTTTTCR: CGGAATGGCTCATCACGATC[20]
blaOXA-48F: GCGTGGTTAAGGATGAACACR: CATCAAGTTCAACCCAACCC[20]
blaVIMF: GATGGTGTTTGGTCGCATAR: CGAATGCGCAGCACCAG[20]
blaIMPF: GGAATAGAGTGGCTTAAYTCTCR: GGTTTAAYAAAACAACCACC[20]

Procedure:

  • DNA Extraction: Extract genomic DNA from overnight cultures of K. pneumoniae using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Prepare the PCR reaction mixture containing the DNA template, primers, and PCR master mix. Perform PCR amplification using a thermal cycler with appropriate cycling conditions (annealing temperature will vary based on primers).

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the amplified DNA fragments. Compare the band sizes to a DNA ladder to confirm the presence of the target gene.

β-Lactamase Activity Assay

Protocol: Nitrocefin (B1678963) Assay for β-Lactamase Activity

This is a colorimetric assay to measure the hydrolytic activity of β-lactamases produced by K. pneumoniae.

Materials:

  • K. pneumoniae cell lysates

  • Nitrocefin (a chromogenic cephalosporin)

  • Phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare Cell Lysates: Grow K. pneumoniae to the mid-logarithmic phase, harvest the cells by centrifugation, and lyse them using sonication or chemical methods to release the periplasmic enzymes.

  • Assay Reaction: In a microplate well or cuvette, mix the cell lysate with phosphate buffer. Initiate the reaction by adding a known concentration of nitrocefin.

  • Measure Absorbance: Monitor the change in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Calculate Activity: The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of hydrolyzed nitrocefin.

Outer Membrane Permeability Assay

Protocol: LC-MS/MS-based Permeability Assay

This assay quantifies the penetration of β-lactams, including this compound, through the outer membrane of K. pneumoniae.

Materials:

  • K. pneumoniae isolates

  • β-lactam antibiotics (this compound, imipenem, meropenem, etc.)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Bacterial Culture: Grow K. pneumoniae to a specific optical density.

  • Antibiotic Exposure: Expose the bacterial suspension to a cocktail of β-lactam antibiotics at known initial concentrations.

  • Sampling: At various time points, take samples from the bacterial suspension.

  • Quantification: Separate the supernatant (containing extracellular antibiotic) from the bacterial cells. Quantify the concentration of each β-lactam in the supernatant using a validated LC-MS/MS method.

  • Calculate Permeability: The rate of disappearance of the antibiotic from the supernatant is used to calculate the outer membrane permeability coefficient. This method accounts for both antibiotic influx and enzymatic degradation within the periplasm.[21]

Efflux Pump Activity Assay

Protocol: Ethidium Bromide-Agar Cartwheel Method

This is a qualitative method to assess the activity of efflux pumps in K. pneumoniae.

Materials:

  • Mueller-Hinton agar

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitors (EPIs) such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN)

  • UV transilluminator

Procedure:

  • Prepare Agar Plates: Prepare Mueller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0.5, 1, 1.5, 2 mg/L). To test the effect of inhibitors, prepare a parallel set of plates also containing an EPI.[22]

  • Inoculation: Streak the K. pneumoniae isolates in a cartwheel pattern from the center to the edge of the plates.

  • Incubation: Incubate the plates overnight at 37°C.

  • Visualization: Visualize the plates under a UV transilluminator. Bacteria with active efflux pumps will pump out the EtBr, resulting in less fluorescence compared to strains with inhibited or no efflux activity. A significant increase in fluorescence in the presence of an EPI indicates efflux pump activity.

Visualization of Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows for studying this compound resistance in K. pneumoniae.

Caption: Mechanisms of this compound Resistance in K. pneumoniae.

Experimental_Workflow cluster_pheno Phenotypic Characterization start Clinical Isolate of K. pneumoniae mic_testing Antimicrobial Susceptibility Testing (MIC) start->mic_testing phenotypic_assays Phenotypic Assays mic_testing->phenotypic_assays molecular_detection Molecular Detection of Resistance Genes mic_testing->molecular_detection beta_lactamase_assay β-lactamase Activity phenotypic_assays->beta_lactamase_assay permeability_assay Outer Membrane Permeability phenotypic_assays->permeability_assay efflux_assay Efflux Pump Activity phenotypic_assays->efflux_assay data_analysis Data Analysis and Interpretation molecular_detection->data_analysis beta_lactamase_assay->data_analysis permeability_assay->data_analysis efflux_assay->data_analysis Synergy_Testing_Logic start MBL-producing K. pneumoniae serine_bl Serine β-lactamase (e.g., KPC, ESBL) start->serine_bl mbl Metallo-β-lactamase (e.g., NDM) start->mbl This compound This compound This compound->serine_bl Hydrolyzed by This compound->mbl Stable to outcome Restored this compound Activity This compound->outcome Acts on PBP avibactam Avibactam avibactam->serine_bl Inhibits

References

Application of Inhaled Aztreonam in Pediatric Cystic Fibrosis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhaled aztreonam (B1666516), specifically the this compound lysine (B10760008) for inhalation solution (AZLI), is a significant therapeutic agent for managing chronic pulmonary infections with Pseudomonas aeruginosa in patients with cystic fibrosis (CF).[1][2] In the pediatric population, early and effective treatment of P. aeruginosa is crucial to prevent the establishment of chronic infection and subsequent decline in lung function.[3] This document provides detailed application notes and experimental protocols based on key clinical studies evaluating the use of inhaled this compound in pediatric CF patients.

Application Notes

This compound is a monobactam antibiotic that exhibits potent activity against Gram-negative bacteria, including P. aeruginosa.[4][5][6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP-3), leading to bacterial cell lysis.[1][4][7] The inhaled formulation, this compound lysine (brand name Cayston®), delivers high concentrations of the antibiotic directly to the airways, maximizing efficacy at the site of infection while minimizing systemic absorption and associated side effects.[8]

Clinical studies in pediatric populations have demonstrated that inhaled this compound is both safe and effective for the eradication of newly acquired P. aeruginosa and for the suppression of chronic infection.[4][9][10] Key findings from these studies indicate improvements in respiratory symptoms, lung function as measured by Forced Expiratory Volume in 1 second (FEV1), and a reduction in the density of P. aeruginosa in sputum.[1][2]

Data Presentation: Summary of Key Pediatric Clinical Trials

The following tables summarize quantitative data from pivotal studies on the use of inhaled this compound in pediatric cystic fibrosis patients.

Table 1: Efficacy of Inhaled this compound in Eradication of New-Onset P. aeruginosa Infection

StudyAge RangeTreatment RegimenPrimary EndpointEradication Rate (End of Treatment)Eradication Rate (4 Weeks Post-Treatment)
ALPINE [3][9]3 months to < 18 yearsAZLI 75 mg TID for 28 daysPercentage of patients with cultures negative for P. aeruginosa at all post-treatment time points89.1%75.2%
ALPINE2 (14-day) [2][11][12]3 months to < 18 yearsAZLI 75 mg TID for 14 daysRate of primary P. aeruginosa eradication (no P. aeruginosa detected during the 4 weeks post-AZLI treatment)Not explicitly stated, but primary eradication rate was 55.9%Not explicitly stated
ALPINE2 (28-day) [2][11][12]3 months to < 18 yearsAZLI 75 mg TID for 28 daysRate of primary P. aeruginosa eradication (no P. aeruginosa detected during the 4 weeks post-AZLI treatment)Not explicitly stated, but primary eradication rate was 63.4%Not explicitly stated

Table 2: Impact of Inhaled this compound on Lung Function and Bacterial Density in Patients with Chronic P. aeruginosa Infection

StudyAge RangeTreatment GroupChange in FEV1 % Predicted (Relative to Placebo/Comparator)Change in Sputum P. aeruginosa Density (log10 CFU/g) (Relative to Placebo)
Pivotal Trial (FDA Approval Basis) [7]≥ 7 yearsAZLI 75 mg TID for 28 days+10%Significant reduction
Mild Lung Impairment Study [12]≥ 6 years (FEV1 > 75% predicted)AZLI 75 mg TID for 28 days+2.7%-1.2
Phase 2 Study [11][13]≥ 13 yearsAZLI 75 mg BID for 14 daysNo significant differenceStatistically significant reduction
Phase 2 Study [11][13]≥ 13 yearsAZLI 225 mg BID for 14 daysNo significant differenceStatistically significant reduction

Experimental Protocols

Protocol for Administration of Inhaled this compound (Based on ALPINE and ALPINE2 Studies)

Objective: To administer this compound lysine for inhalation (AZLI) to pediatric CF patients for the treatment of P. aeruginosa lung infection.

Materials:

  • This compound for inhalation solution (AZLI) 75 mg single-use vials.

  • Sterile diluent (0.17% NaCl).

  • Altera® Nebulizer System (PARI Pharma GmbH).[14]

  • SmartMask® Baby (for patients < 2 years).[14]

  • SmartMask Kids® (for patients 2 to < 6 years).[14]

  • Nebulizer mouthpiece (for patients ≥ 6 years).[14]

  • Short-acting bronchodilator.

Procedure:

  • Pre-medication: Administer a short-acting bronchodilator 15 minutes prior to AZLI administration.

  • Reconstitution: Reconstitute one 75 mg vial of AZLI with 1 mL of sterile diluent immediately before use. Gently swirl to dissolve.

  • Nebulizer Setup: Transfer the reconstituted solution to the handset of the Altera® Nebulizer System.

  • Administration:

    • Instruct the patient to sit in an upright position.

    • For patients under 2 years of age, use the SmartMask® Baby.[14]

    • For patients aged 2 to under 6 years, use the SmartMask Kids®.[14]

    • For patients 6 years and older, instruct them to breathe normally through the mouthpiece.[14]

    • Administer the full dose until the nebulizer sputters. The typical administration time is less than 3 minutes.

  • Dosing Schedule: Administer 75 mg of AZLI three times daily (TID). Doses should be spaced at least 4 hours apart.[8]

  • Treatment Duration:

    • For eradication of new-onset infection, treatment duration is typically 28 days.[3][9] A 14-day course has also been investigated.[2][11][12]

    • For suppressive therapy in chronic infection, treatment is cyclical, with 28 days of treatment followed by 28 days off treatment.

Protocol for Sputum and Oropharyngeal Swab Collection

Objective: To collect respiratory samples for the microbiological assessment of P. aeruginosa presence and density.

Materials:

  • Sterile sputum collection containers.

  • Sterile swabs for oropharyngeal sample collection.

  • Transport media for swabs.

Procedure:

  • Patient Instruction: Instruct the patient to rinse their mouth with water to remove food debris.

  • Sputum Collection (for expectorating patients):

    • Ask the patient to take a deep breath and cough deeply to produce a sputum sample from the lower respiratory tract.

    • Collect the expectorated sputum into a sterile container.

  • Oropharyngeal (Throat) Swab Collection (for non-expectorating patients):

    • Depress the patient's tongue with a tongue depressor.

    • Swab the posterior pharynx and tonsillar areas without touching the tongue or cheeks.

    • Place the swab into the transport medium.

  • Sample Handling:

    • Label all samples with patient ID, date, and time of collection.

    • Transport samples to the microbiology laboratory for processing as soon as possible. If a delay is anticipated, refrigerate the samples.

Protocol for Quantification of Pseudomonas aeruginosa from Sputum (CFU Assay)

Objective: To determine the density of P. aeruginosa in sputum samples, measured in Colony Forming Units (CFU) per gram of sputum.

Materials:

  • Sputum sample.

  • Sputum digestant (e.g., Sputolysin®, dithiothreitol).

  • Sterile phosphate-buffered saline (PBS).

  • Selective agar (B569324) plates for P. aeruginosa (e.g., Cetrimide agar).

  • Sterile dilution tubes.

  • Incubator at 37°C.

  • Vortex mixer.

  • Weighing scale.

Procedure:

  • Sputum Processing:

    • Weigh the sputum sample.

    • Add an equal volume of sputum digestant to the sample.

    • Vortex vigorously for 1-2 minutes to homogenize the sample.

    • Incubate at 37°C for 15-30 minutes, with intermittent vortexing, until the sample is liquefied.

  • Serial Dilution:

    • Perform ten-fold serial dilutions of the homogenized sputum in sterile PBS.

  • Plating:

    • Plate 100 µL of appropriate dilutions onto selective agar plates in duplicate.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours.

  • Colony Counting:

    • Count the number of characteristic P. aeruginosa colonies on the plates.

  • Calculation:

    • Calculate the CFU per gram of sputum using the following formula: CFU/g = (Average number of colonies x Dilution factor) / (Volume plated in mL x Sputum weight in g)

    • Convert the result to log10 CFU/g for data analysis.

Protocol for Assessment of Respiratory Symptoms using the Cystic Fibrosis Questionnaire-Revised (CFQ-R)

Objective: To quantitatively assess the patient's perception of their respiratory symptoms.

Methodology:

  • The CFQ-R is a validated, disease-specific, patient-reported outcome measure.[15]

  • Age-appropriate versions are used: a parent-completed version for younger children and a self-reported version for adolescents and adults.[16]

  • The questionnaire assesses various domains of quality of life, including a specific scale for respiratory symptoms.[15][16]

  • The respiratory symptom scale includes questions about cough, sputum production, wheezing, and chest congestion over the preceding two weeks.[17]

  • Scores for each domain are standardized to a 0-100 scale, with higher scores indicating better health-related quality of life (i.e., fewer symptoms).[16]

  • The CFQ-R is administered at baseline and at specified follow-up visits during the study to track changes in respiratory symptoms.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cystic_Fibrosis_Pathophysiology cluster_epithelium Airway Epithelial Cell cluster_treatment Therapeutic Intervention CFTR_mut CFTR Gene Mutation Defective_CFTR Defective CFTR Protein CFTR_mut->Defective_CFTR Ion_Imbalance Altered Ion Transport (Cl-, HCO3-) Defective_CFTR->Ion_Imbalance Inflammation Exaggerated Inflammatory Response (e.g., NF-κB activation) Defective_CFTR->Inflammation Intrinsic Pro-inflammatory State Mucus Thick, Dehydrated Mucus Ion_Imbalance->Mucus Infection P. aeruginosa Infection Mucus->Infection Impaired Mucociliary Clearance Infection->Inflammation Bacterial Products This compound Inhaled this compound PBP3 Penicillin-Binding Protein 3 (PBP-3) This compound->PBP3 Binds to Cell_Wall Bacterial Cell Wall Synthesis PBP3->Cell_Wall Inhibits Lysis Bacterial Lysis Cell_Wall->Lysis Disruption leads to Lysis->Infection Reduces

Caption: Pathophysiology of CF lung disease and the mechanism of action of inhaled this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment_phase Treatment Phase cluster_assessment Assessment & Follow-up Patient_Pool Pediatric CF Patients with New-Onset P. aeruginosa Inclusion_Criteria Inclusion Criteria Met? (Age, Culture Positive) Patient_Pool->Inclusion_Criteria Enrollment Enrollment in Study Inclusion_Criteria->Enrollment Yes Exclusion Exclusion Inclusion_Criteria->Exclusion No Randomization Randomization Enrollment->Randomization Baseline Baseline Assessment (Spirometry, CFQ-R, Culture) Enrollment->Baseline Treatment_Arm_A Treatment Arm A (e.g., AZLI 28 days) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., AZLI 14 days + Placebo) Randomization->Treatment_Arm_B End_of_Treatment End of Treatment (Day 28) Assessment Treatment_Arm_A->End_of_Treatment Treatment_Arm_B->End_of_Treatment Follow_Up_1 Follow-up Visit 1 (Week 8) Assessment End_of_Treatment->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (Week 16) Assessment Follow_Up_1->Follow_Up_2 Final_Visit Final Visit (Week 28) Assessment Follow_Up_2->Final_Visit

Caption: Generalized experimental workflow for a pediatric clinical trial of inhaled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Aztreonam Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating aztreonam (B1666516) resistance in Klebsiella pneumoniae. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Klebsiella pneumoniae isolate has a high Minimum Inhibitory Concentration (MIC) for this compound. What are the primary resistance mechanisms I should investigate?

A1: this compound resistance in K. pneumoniae is multifactorial. The most common mechanisms you should investigate are:

  • Enzymatic Hydrolysis: This is the most significant mechanism. The production of β-lactamase enzymes that can break down this compound is the leading cause of resistance. These include Extended-Spectrum β-Lactamases (ESBLs), AmpC cephalosporinases, and certain carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][2][3]

  • Decreased Outer Membrane Permeability: this compound must cross the bacterial outer membrane to reach its target. Mutations leading to the loss or modification of major porin channels, specifically OmpK35 and OmpK36, can reduce drug entry and increase resistance, often in conjunction with enzymatic resistance.[4][5][6]

  • Efflux Pump Overexpression: The AcrAB-TolC efflux pump system can actively transport this compound out of the bacterial cell.[7][8] Overexpression of this pump, often due to mutations in regulatory genes like ramR, can contribute to resistance.[5][9]

  • Target Site Modification: Although less common in K. pneumoniae compared to other species, alterations in Penicillin-Binding Protein 3 (PBP3), the primary target of this compound, can reduce drug binding and efficacy.[4][10]

A combination of these mechanisms, such as the production of a KPC enzyme coupled with porin loss, often results in high-level resistance.[11]

Q2: How can I phenotypically determine if my isolate's this compound resistance is due to an ESBL?

A2: You can use the Combination Disk Test (CDT). ESBLs are inhibited by clavulanic acid.[3] This test compares the zone of inhibition of a cephalosporin (B10832234) antibiotic with and without clavulanic acid. A significant increase in the zone size in the presence of the inhibitor indicates ESBL production.

  • Principle: Clavulanic acid inhibits most ESBLs (like TEM and SHV variants) but not AmpC or carbapemases.[12][13] If the bacterium is resistant to a cephalosporin due to an ESBL, adding clavulanic acid will restore its activity, resulting in a larger zone of inhibition.

  • Troubleshooting:

    • No Synergism Observed: If your isolate is resistant but the CDT is negative, consider other mechanisms. The resistance could be due to an AmpC β-lactamase (which is not inhibited by clavulanate), a carbapenemase, porin loss, or an efflux pump.[1]

    • Indeterminate Results: Ensure your inoculum is standardized (0.5 McFarland). A lawn of growth that is too heavy or too light can affect zone sizes.

Q3: My isolate is resistant to this compound, and I suspect it produces a carbapenemase. How does this work, since this compound is not a carbapenem?

A3: This is an excellent question. While this compound is stable against metallo-β-lactamases (MBLs) like NDM, VIM, and IMP[4][14], it is readily hydrolyzed by many serine-carbapenemases, most notably KPC.[11][15] Therefore, the presence of a blaKPC gene is a very common cause of resistance to both carbapenems and this compound. The combination of this compound with a β-lactamase inhibitor like avibactam (B1665839) is designed to overcome this, as avibactam inhibits KPC enzymes.[16]

Q4: I have confirmed the presence of a β-lactamase gene (e.g., blaCTX-M or blaKPC) via PCR, but the this compound MIC is much higher than I expected. What could be causing this?

A4: This scenario strongly suggests the presence of multiple, layered resistance mechanisms.[17] While the β-lactamase is likely the primary driver of resistance, high-level resistance often arises from the enzyme working in concert with another mechanism that reduces the intracellular concentration of the antibiotic. You should investigate:

  • Porin Loss: Sequence the ompK35 and ompK36 genes to check for frameshift mutations or premature stop codons.[2][11] Reduced expression of these porins is a common secondary mechanism that dramatically increases resistance.[5]

  • Efflux Pump Overexpression: Use quantitative RT-PCR to measure the expression levels of efflux pump genes like acrA.[2][18] Overexpression can further reduce the amount of this compound reaching its PBP3 target.[11]

Data Summary Tables

Table 1: Impact of Resistance Mechanism on this compound MICs in K. pneumoniae

Resistance Mechanism(s)This compound MIC Range (μg/mL)This compound/Avibactam (4 μg/mL) MIC Range (μg/mL)Reference(s)
ESBL Producer (e.g., CTX-M)16 to >256≤1[3][19]
KPC Producer32 to >2560.25 to 4[11][15][20]
MBL Producer (e.g., NDM)≤1 to 80.25 to 1[20][21]
KPC Producer + Porin Loss>1282 to 32[11]
MBL + KPC Co-Producer>256≤0.5 to 4[10]

Note: MIC values can vary significantly between strains and testing conditions.

Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a K. pneumoniae isolate.

Materials:

  • K. pneumoniae isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer or equivalent turbidity reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Methodology:

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent as specified by the manufacturer. Make serial dilutions to create working solutions for the assay.

  • Prepare Inoculum: a. Pick 3-5 well-isolated colonies of the K. pneumoniae isolate from a non-selective agar (B569324) plate incubated overnight. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Plate Preparation: a. Add 100 µL of CAMHB to each well of a 96-well plate. b. In the first well, add 100 µL of the highest concentration of this compound working solution and mix, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well containing the antibiotic. This leaves 100 µL in each well. d. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 10 µL of the final bacterial inoculum (from step 2d) to each well, except the sterility control. The final volume in each well will be approximately 110 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Phenotypic ESBL Detection using Combination Disk Test (CDT)

Objective: To phenotypically screen for ESBL production.

Materials:

  • K. pneumoniae isolate

  • Mueller-Hinton Agar (MHA) plates

  • Antibiotic disks: Ceftazidime (B193861) (30 µg) and Ceftazidime/Clavulanic acid (30/10 µg).

  • 0.5 McFarland turbidity standard

Methodology:

  • Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2.

  • Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform lawn.

  • Apply Disks: Place the ceftazidime disk and the ceftazidime/clavulanic acid disk on the agar, ensuring they are at least 20-30 mm apart.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zones of inhibition for both disks.

    • An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the ceftazidime disk alone is considered a positive result for ESBL production.[12][13]

Visualizations: Workflows and Mechanisms

G cluster_start Initial Observation cluster_pheno Phenotypic Screening cluster_geno Genotypic Analysis cluster_advanced Advanced Investigation (If needed) cluster_conclusion Conclusion start K. pneumoniae Isolate Resistant to this compound (High MIC) pheno_test Perform Combination Disk Test (e.g., Ceftazidime +/- Clavulanate) start->pheno_test pheno_pos Result: Positive (≥5mm increase in zone) pheno_test->pheno_pos Synergy pheno_neg Result: Negative pheno_test->pheno_neg No Synergy pcr PCR for Common β-Lactamase Genes pheno_pos->pcr Confirmatory pheno_neg->pcr Investigate other mechanisms pcr_esbl ESBLs: blaCTX-M, blaSHV, blaTEM pcr->pcr_esbl pcr_kpc Carbapenemases: blaKPC pcr->pcr_kpc pcr_ampc AmpC: plasmidic AmpC genes pcr->pcr_ampc conc_esbl Mechanism: ESBL Production pcr_esbl->conc_esbl conc_complex Mechanism: Non-ESBL (e.g., KPC, AmpC) pcr_kpc->conc_complex pcr_ampc->conc_complex wgs Whole Genome Sequencing (WGS) or Targeted Sequencing porin Check for Porin Loss: Mutations in ompK35/ompK36 wgs->porin efflux Check for Efflux Overexpression: Mutations in regulators (ramR) or qRT-PCR for acrA wgs->efflux conc_layered Mechanism: Layered (e.g., KPC + Porin Loss) porin->conc_layered efflux->conc_layered conc_complex->wgs If MIC is unusually high

Caption: Diagnostic workflow for this compound resistance in K. pneumoniae.

G cluster_cell K. pneumoniae Cell pbp3 PBP3 (Target) enzyme β-Lactamase (e.g., KPC, CTX-M) Hydrolyzes this compound periplasm Periplasm azt_out This compound (Extracellular) porin OmpK35/36 Porin azt_out->porin Enters via Porin azt_in This compound azt_in->pbp3 Inhibition of Cell Wall Synthesis azt_in->enzyme Hydrolysis efflux AcrAB-TolC Efflux Pump azt_in->efflux Expulsion porin->azt_in efflux->azt_out lab1 [1] Enzymatic Degradation lab2 [2] Porin Loss (Blocks Entry) lab3 [3] Efflux Pump Overexpression

Caption: Key mechanisms of this compound resistance in K. pneumoniae.

References

Technical Support Center: Forced Degradation Studies of Aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for forced degradation studies of aztreonam (B1666516). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments conducted under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies of this compound necessary?

A1: Forced degradation studies, or stress testing, are a crucial component of the drug development process as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] These studies help to elucidate the intrinsic stability of the this compound molecule by subjecting it to stress conditions more severe than accelerated stability testing. The data generated is vital for developing stable formulations, determining appropriate storage conditions, and identifying potential degradation products that could impact safety and efficacy.[1]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

A2: Typically, this compound is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to induce degradation.[1] This ensures a comprehensive understanding of its stability profile under a variety of potential environmental factors.

Q3: What analytical technique is most commonly used to analyze the degradation of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective analytical method for separating and quantifying this compound and its degradation products.[1] A stability-indicating HPLC method is developed and validated to ensure that all significant degradation products are well-resolved from the parent drug and from each other.

Q4: What are the known major degradation pathways for this compound?

A4: The primary degradation pathways for this compound involve hydrolysis of the β-lactam ring under acidic and basic conditions, leading to the formation of an open-ring structure. Under photolytic stress, isomerization to the anti-isomer has been identified as a major degradation product. Oxidative conditions can also lead to the formation of various degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the forced degradation analysis of this compound via HPLC.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Presence of active sites on the column. 4. Co-elution with a degradation product.1. Adjust the mobile phase pH. This compound and its degradation products are ionizable, so pH control is critical for good peak shape. 2. Reduce the injection volume or sample concentration. 3. Use a new column or a column with a different stationary phase (e.g., end-capped C18). 4. Optimize the gradient profile or change the organic modifier to improve resolution.
Unexpected Peaks in the Chromatogram 1. Contamination from glassware, solvents, or the sample matrix. 2. Formation of new, minor degradation products. 3. Carryover from a previous injection.1. Ensure all glassware is scrupulously clean and use high-purity solvents. Run a blank injection to identify any background peaks. 2. If the peaks are reproducible, they may be genuine degradation products. Further investigation using mass spectrometry (MS) may be required for identification. 3. Implement a robust needle wash program on the autosampler and inject a blank solvent after a high-concentration sample.
Inconsistent Degradation Percentages 1. Variability in stress conditions (temperature, reagent concentration, time). 2. Instability of the degradation products themselves. 3. Issues with sample preparation and dilution.1. Precisely control all experimental parameters. Use calibrated equipment (ovens, pH meters). 2. Analyze samples as soon as possible after the stress period. If necessary, store them at a low temperature and protect them from light. 3. Ensure accurate and consistent pipetting and dilution steps. Use a validated sample preparation procedure.
Drifting Baseline 1. Incomplete column equilibration. 2. Contamination in the mobile phase or detector. 3. Temperature fluctuations in the column oven.1. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase with high-purity solvents and water. Flush the detector cell. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature.

Quantitative Data Summary

The following tables summarize the typical extent of this compound degradation under various stress conditions as reported in the literature. Note that the exact percentages can vary depending on the specific experimental parameters.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionReagent/ParameterTimeTemperature% Degradation
Acid Hydrolysis0.1 M HCl8 hours80°C~15%
Base Hydrolysis0.1 M NaOH10 minutesAmbient~20%
Oxidative3% H₂O₂15 minutesAmbient~18%[2]
ThermalSolid State24 hours110°C~10%
PhotolyticUV Light24 hoursAmbient~12%

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

Preparation of Stock Solution
  • Objective: To prepare a standard stock solution of this compound.

  • Procedure:

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.

Acid Degradation
  • Objective: To induce degradation using an acidic solution.

  • Procedure:

    • Take a known volume of the this compound stock solution.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Reflux the solution at 80°C for 8 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute to a final concentration suitable for HPLC analysis.

Base Degradation
  • Objective: To induce degradation using a basic solution.

  • Procedure:

    • Take a known volume of the this compound stock solution.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature for 10 minutes.

    • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

    • Dilute to a final concentration suitable for HPLC analysis.

Oxidative Degradation
  • Objective: To induce degradation using an oxidizing agent.

  • Procedure:

    • Take a known volume of the this compound stock solution.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 15 minutes.

    • Dilute to a final concentration suitable for HPLC analysis.

Thermal Degradation
  • Objective: To assess the effect of heat on solid-state this compound.

  • Procedure:

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to a temperature of 110°C in a hot air oven for 24 hours.

    • After the exposure period, dissolve a weighed amount of the stressed sample in a suitable solvent.

    • Dilute to a final concentration suitable for HPLC analysis.

Photolytic Degradation
  • Objective: To evaluate the impact of light on this compound.

  • Procedure:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute the sample to a final concentration suitable for HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and the potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C, 8h) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, RT, 10min) stock->base Expose to oxidative Oxidative Degradation (3% H2O2, RT, 15min) stock->oxidative Expose to thermal Thermal Degradation (Solid, 110°C, 24h) stock->thermal Expose to photo Photolytic Degradation (UV Light, 24h) stock->photo Expose to hplc RP-HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_parent Parent Drug cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis open_ring Open-ring this compound hydrolysis->open_ring oxidized_products Oxidized Degradants oxidation->oxidized_products anti_isomer Anti-isomer photolysis->anti_isomer

Caption: Potential degradation pathways of this compound under stress conditions.

References

troubleshooting aztreonam solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with aztreonam (B1666516) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The choice of solvent for this compound depends on the desired concentration and the experimental system.

  • Water: For many applications, sterile water for injection is the preferred solvent.[1][2][3] Some formulations of this compound are available with L-arginine, which significantly enhances its aqueous solubility.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is another common solvent for preparing high-concentration stock solutions of this compound.[5] It is sparingly soluble in DMSO, with concentrations ranging from 1-10 mg/mL.[6] It may be necessary to gently warm the solution to achieve complete dissolution in DMSO.

  • Dimethylformamide (DMF): this compound is also soluble in DMF.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many poorly soluble compounds. Here are some steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding it dropwise while vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a lower percentage of DMSO in the final solution: While some cell-based assays can tolerate up to 1-2% DMSO, higher concentrations can be toxic.[7] Aim for the lowest effective concentration of both this compound and DMSO.

  • Consider sonication: After dilution, briefly sonicating the solution can help to redissolve any precipitate that has formed.[7]

  • Prepare an aqueous solution directly: If possible, consider preparing a fresh solution of this compound directly in your aqueous experimental buffer, especially if lower concentrations are required.[6]

Q3: What is the stability of this compound in solution and how should I store my stock solutions?

A3: The stability of this compound solutions depends on the solvent, concentration, and storage temperature.

  • Aqueous Solutions: Aqueous solutions of this compound are generally not recommended for long-term storage and should ideally be used within one day.[6] For short-term storage, solutions in sterile water for injection or 0.9% sodium chloride injection at concentrations greater than 20 mg/mL are stable for 48 hours at 2-8°C.[2]

  • DMSO Solutions: For longer-term storage, it is advisable to prepare aliquots of your DMSO stock solution and store them at -20°C or -80°C. This will minimize freeze-thaw cycles that can degrade the compound. This compound is stable for at least 4 years when stored as a solid at -20°C.[6]

  • General Recommendations: Always protect solutions from light.[1] Upon reconstitution, solutions may range from colorless to a light straw yellow, and a slight pink tint may develop upon standing without affecting the potency.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in water. The concentration is too high for its aqueous solubility. The specific formulation may not be optimized for high aqueous solubility.* Try lowering the concentration. * Use a solubilized form of this compound containing L-arginine for enhanced water solubility.[4] * Consider using an alternative solvent like DMSO for a high-concentration stock solution.
Precipitate forms immediately upon adding DMSO stock to cell culture media. The compound has "crashed out" due to poor aqueous solubility at the final concentration. The final DMSO concentration may be too low to maintain solubility.* Decrease the final concentration of this compound in the media. * Increase the rate of mixing during dilution (e.g., vortexing). * Consider a serial dilution approach to gradually lower the DMSO concentration. * If permissible for your experiment, slightly increasing the final DMSO percentage might help, but be mindful of cellular toxicity.[7]
The prepared solution is cloudy or contains visible particles. Incomplete dissolution or presence of impurities.* Ensure you are using a high-purity grade of this compound. * Try gentle warming or brief sonication to aid dissolution.[5][7] * Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in sterile experiments.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityNotes
Water 10 mg/mL (22.97 mM)May require sonication.[5] Formulations with L-arginine are freely soluble.[4]
Phosphate-Buffered Saline (PBS, pH 7.2) 1-10 mg/mL (sparingly soluble)Aqueous solutions are not recommended for storage longer than one day.[6]
Dimethyl Sulfoxide (DMSO) 50 mg/mL (114.83 mM)May require sonication.[5] Sparingly soluble at 1-10 mg/mL.[6]
Dimethylformamide (DMF) Soluble
Dimethylformamide:Methanol (1:1) 50 mg/mLYields a clear to slightly hazy, colorless solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes or until the solution becomes clear. Gentle warming can also be applied.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

Aztreonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to and inhibits CellWall Bacterial Cell Wall Synthesis PBP3->CellWall Is essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Troubleshooting_Workflow start Start: this compound Solubility Issue dissolve Does the powder dissolve in the chosen solvent? start->dissolve precipitate Does precipitation occur upon dilution into aqueous buffer? dissolve->precipitate Yes troubleshoot_dissolve Try alternative solvent (e.g., DMSO). Consider gentle warming or sonication. Use a solubilized formulation. dissolve->troubleshoot_dissolve No solution_clear Solution is ready for experiment precipitate->solution_clear No troubleshoot_precipitate Lower final concentration. Optimize dilution method (e.g., vortexing). Consider serial dilution. precipitate->troubleshoot_precipitate Yes troubleshoot_dissolve->dissolve end Consult further resources or technical support troubleshoot_dissolve->end troubleshoot_precipitate->precipitate troubleshoot_precipitate->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Investigating Potential Off-Target Effects of Aztreonam in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of aztreonam (B1666516) in eukaryotic cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on-target and off-target effects of this compound?

This compound is a monobactam antibiotic that selectively targets penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, inhibiting bacterial cell wall synthesis.[1] This specificity results in minimal activity against Gram-positive and anaerobic bacteria. While generally considered to have a favorable safety profile, some in vitro studies have reported potential off-target effects on mammalian cells, particularly at high concentrations. These include effects on platelet and macrophage function.

Q2: Has the cytotoxicity of this compound been established in various mammalian cell lines?

There is limited publicly available data on the 50% inhibitory concentration (IC50) of this compound across a wide range of mammalian cell lines. However, one study found that this compound at a concentration of 700 mg/L did not show significant cytotoxicity in cystic fibrosis-derived human airway epithelial cells (CFBE cells), as measured by a lactate (B86563) dehydrogenase (LDH) assay.[2] Researchers should determine the IC50 in their specific cell line of interest to establish a relevant concentration range for their experiments.

Q3: Can this compound affect the function of immune cells?

Yes, some studies suggest that this compound can modulate the function of certain immune cells. For instance, one study demonstrated that this compound can induce a dose-dependent increase in phagocytosis and intracellular killing by human alveolar macrophages at concentrations up to 25 µg/mL.[3] Another study in mice suggested that this compound can enhance the natural killer (NK) activity of splenocytes.[4]

Q4: Does this compound interfere with hemostasis by affecting platelet function?

In vitro studies have shown that this compound can inhibit ADP-induced platelet aggregation in a dose-dependent manner at concentrations greater than 6.25 mM.[5] However, other studies suggest that this inhibition occurs at concentrations far exceeding those achievable clinically.[6][7][8] At a concentration of 2500 µg/ml, this compound inhibited ADP-induced aggregation but not collagen-induced aggregation.[9]

Q5: Are there any known effects of this compound on cellular signaling pathways in eukaryotic cells?

Currently, there is a lack of specific research detailing the impact of this compound on distinct signaling pathways within mammalian cells. Investigating this would be a novel area of research. A general approach would involve treating a cell line of interest with a range of this compound concentrations and performing a phosphoproteomic screen or Western blot analysis for key signaling nodes (e.g., MAPK/ERK, PI3K/Akt pathways).

Q6: What is the potential for this compound to induce mitochondrial toxicity?

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency.

  • Possible Cause: this compound solution instability.

    • Solution: Prepare fresh this compound stock solutions for each experiment and use them immediately. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test cell lines for mycoplasma contamination. Practice strict aseptic techniques.

Issue 2: Unexpected Lack of Cytotoxicity
  • Possible Cause: Inappropriate concentration range.

    • Solution: Conduct a wide-range dose-response experiment, from low micromolar to high millimolar, to identify the relevant concentration range for your cell line.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation time with this compound (e.g., 48 or 72 hours) to observe potential delayed cytotoxic effects.

  • Possible Cause: Cell line resistance.

    • Solution: Consider that your specific cell line may be inherently resistant to the off-target effects of this compound. It is advisable to test multiple, diverse cell lines.

Issue 3: Artifacts in Platelet Aggregation Assays
  • Possible Cause: High background signal.

    • Solution: Ensure that the baseline platelet aggregation is stable before adding this compound. Use appropriate vehicle controls (the solvent used to dissolve this compound).

  • Possible Cause: Interference with agonist activity.

    • Solution: Test a range of agonist (e.g., ADP, collagen) concentrations to ensure that the observed inhibition is due to this compound's effect on the platelets and not a result of suboptimal agonist concentration.

Quantitative Data Summary

ParameterCell TypeAssayConcentrationObserved Effect
CytotoxicityCystic Fibrosis Bronchial Epithelial (CFBE) cellsLDH Assay700 mg/LNot significantly cytotoxic[2]
Platelet AggregationHuman PlateletsADP-induced Aggregation> 6.25 mMDose-dependent inhibition[5]
Platelet AggregationHuman PlateletsADP-induced Aggregation2500 µg/mlInhibition observed[9]
Platelet AggregationHuman PlateletsCollagen-induced Aggregation2500 µg/mlNo inhibition observed[9]
PhagocytosisHuman Alveolar MacrophagesPhagocytosis Index1 - 25 µg/mLDose-dependent increase[3]
Intracellular KillingHuman Alveolar MacrophagesKilling Index1 - 25 µg/mLDose-dependent increase[3]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Assessment of this compound's Effect on Platelet Aggregation
  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

  • Baseline Measurement: Place a sample of PRP in an aggregometer and establish a stable baseline reading.

  • This compound Incubation: Add a specific concentration of this compound or its vehicle to the PRP and incubate for a defined period.

  • Agonist Addition: Induce platelet aggregation by adding an agonist such as ADP or collagen.

  • Aggregation Monitoring: Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: Compare the aggregation curves of this compound-treated samples to the vehicle controls to determine the percentage of inhibition.

Protocol 3: Macrophage Phagocytosis Assay
  • Macrophage Culture: Culture human alveolar macrophages or a suitable macrophage cell line (e.g., THP-1 differentiated into macrophages) in appropriate culture vessels.

  • This compound Treatment: Treat the macrophages with various concentrations of this compound for a specified duration.

  • Introduction of Phagocytic Targets: Add fluorescently labeled particles (e.g., zymosan bioparticles or E. coli) to the macrophage cultures.

  • Phagocytosis Incubation: Allow the macrophages to phagocytose the particles for a set period.

  • Quenching of Extracellular Fluorescence: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.

  • Quantification: Measure the intracellular fluorescence using a fluorometer or flow cytometer.

  • Data Analysis: Calculate the phagocytic index by comparing the fluorescence of treated cells to untreated controls.

Visualizations

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Adherence (Overnight) seed_cells->adhere prepare_this compound Prepare this compound Dilutions adhere->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for MTT-based cytotoxicity assay.

Platelet_Aggregation_Workflow start Start prepare_prp Prepare Platelet-Rich Plasma (PRP) start->prepare_prp baseline Establish Baseline in Aggregometer prepare_prp->baseline add_this compound Incubate with this compound/Vehicle baseline->add_this compound add_agonist Add Agonist (ADP/Collagen) add_this compound->add_agonist monitor_aggregation Monitor Light Transmittance add_agonist->monitor_aggregation analyze Analyze Aggregation Curves monitor_aggregation->analyze end End analyze->end

Caption: Workflow for platelet aggregation assay.

Signaling_Pathway_Investigation A Treat Cells with this compound B Cell Lysis A->B C Protein Quantification B->C D Western Blot C->D E Phosphoproteomics C->E F Analysis of Key Signaling Proteins (e.g., p-ERK, p-Akt) D->F G Global Analysis of Phosphorylation Events E->G H Identify Perturbed Pathways F->H G->H

Caption: General workflow for investigating signaling pathway perturbations.

References

Technical Support Center: Analysis of Aztreonam and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and troubleshooting of aztreonam (B1666516) degradation products by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

This compound, a β-lactam antibiotic, is susceptible to degradation through hydrolysis of the β-lactam bond, which results in an open-ring compound.[1] This process can be accelerated by acidic, alkaline, and thermal stress. Oxidative conditions also contribute to its degradation.[2]

Q2: What is a typical starting point for an HPLC method to separate this compound from its degradation products?

A common approach is to use a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. For example, a mobile phase of buffer (pH 3, adjusted with orthophosphoric acid) and acetonitrile (B52724) in a 40:60 (v/v) ratio has been successfully used.[3] Another option is a mixture of water and ethanol (B145695) (70:30, v/v) adjusted to pH 2.5 with acetic acid.[2] Detection is typically carried out using a UV detector at approximately 292-293 nm.[2][4]

Q3: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?

Peak tailing can be caused by several factors in HPLC analysis. Common causes include interactions between basic analytes and acidic silanol (B1196071) groups on the column packing, column overload, or issues with the mobile phase pH.

  • Silanol Interactions: Ensure your column is in good condition. If analyzing basic compounds, consider using a mobile phase with a competing base or an end-capped column.

  • Column Overload: Try reducing the sample concentration or injection volume.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization of the analyte and lead to tailing. Ensure the mobile phase pH is stable and appropriate for your column and analyte.

  • Column Contamination: A blocked column frit can also cause peak distortion. Try backflushing the column or replacing the frit.

Q4: I am seeing more peaks in my chromatogram than expected after stressing my sample. How do I confirm these are degradation products?

The appearance of new peaks following forced degradation is a strong indication of product degradation. To confirm, you should:

  • Analyze a control sample: Run a chromatogram of an unstressed this compound sample. The additional peaks should be absent or significantly smaller.

  • Perform peak purity analysis: If you have a diode array detector (DAD), perform peak purity analysis to ensure that the main this compound peak is not co-eluting with any degradation products.

  • Mass Spectrometry (MS) analysis: Couple your HPLC system to a mass spectrometer to obtain mass information for the new peaks. This will help in identifying the molecular weights of the degradation products and elucidating their structures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution Between this compound and Degradation Peaks Mobile phase composition is not optimal.Adjust the ratio of the organic modifier to the aqueous buffer. A gradient elution may be necessary to separate all compounds effectively.
Incorrect column chemistry.Ensure you are using a suitable column, such as a C18. You may need to screen different column manufacturers or particle sizes.
Peak Splitting Column void or damage.Replace the column. Using a guard column can help extend the life of your analytical column.
Sample solvent is too strong.Dissolve your sample in the mobile phase or a weaker solvent.
Ghost Peaks Contamination in the mobile phase or sample.Use fresh, high-purity HPLC-grade solvents and sample diluents.
Carryover from previous injections.Implement a needle wash step in your autosampler method.
Baseline Drift or Noise Mobile phase is not properly degassed.Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
Contaminated detector flow cell.Flush the flow cell with an appropriate solvent.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[3]

1. Preparation of this compound Stock Solution:

  • Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with HPLC-grade water to obtain a concentration of 100 µg/mL.[3]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 0.75 mL of the stock solution in a 10 mL volumetric flask, add 3 mL of 0.1N HCl.[3]

    • Keep the flask at 60°C for 6 hours.[3]

    • Neutralize the solution with 0.1N NaOH and dilute to volume with the diluent.[3]

  • Alkaline Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1N NaOH instead of HCl and neutralize with 0.1N HCl.

  • Oxidative Degradation:

    • Treat the sample with a solution of hydrogen peroxide (e.g., 3%).

    • Monitor the degradation over time (e.g., 1 hour), as oxidation can be rapid.[2]

  • Thermal Degradation:

    • Expose the solid drug or a solution to dry heat (e.g., 105°C for 8 hours).

  • Photolytic Degradation:

    • Expose the drug solution to UV light.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration for HPLC analysis.

  • Filter the solutions through a 0.22 µm syringe filter before injection.[3]

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the separation and quantification of this compound and its degradation products.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][3]

  • Mobile Phase A: Buffer: Acetonitrile (40:60 v/v), with the buffer adjusted to pH 3 with orthophosphoric acid.[3]

  • Mobile Phase B (Alternative): Water:Ethanol (70:30, v/v), adjusted to pH 2.5 with acetic acid.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 292 nm.[2]

  • Injection Volume: 20 µL.

2. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the filtered, stressed samples.

  • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products.

  • Quantify the amount of this compound remaining and the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed standard of the same concentration.

Quantitative Data Summary

The following table summarizes the degradation of this compound under different stress conditions as reported in the literature.

Stress ConditionReagent/TemperatureDuration% Degradation of this compoundReference
Oxidative Hydrogen Peroxide1 hour18.02%[2]
Acidic 0.1N HCl48 hours14.86%[2]
Neutral 60°C168 hours19.04%[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_results Data Interpretation start Start: this compound Sample stock Prepare Stock Solution start->stock stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress_conditions hplc Inject into HPLC System stress_conditions->hplc data Data Acquisition (Chromatogram) hplc->data identify Identify Degradation Peaks data->identify quantify Quantify Degradation identify->quantify report Report Results quantify->report

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_extra_peaks Unexpected Peaks start Problem with HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting poor_resolution Poor Resolution? start->poor_resolution ghost_peaks Ghost Peaks? start->ghost_peaks solution_tailing Check Mobile Phase pH Reduce Sample Concentration Check Column Condition peak_tailing->solution_tailing solution_splitting Replace Column Use Weaker Sample Solvent peak_splitting->solution_splitting solution_resolution Adjust Mobile Phase Ratio Consider Gradient Elution poor_resolution->solution_resolution solution_ghost Use Fresh Solvents Implement Needle Wash ghost_peaks->solution_ghost

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Understanding Aztreonam-Avibactam Resistance in Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating aztreonam-avibactam resistance mechanisms in Enterobacterales.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound-avibactam in Enterobacterales?

A1: Resistance to this compound-avibactam in Enterobacterales is multifactorial and primarily driven by a combination of the following mechanisms:

  • Penicillin-Binding Protein 3 (PBP3) Modifications: Insertions of amino acids (e.g., YRIK, YRIN) in PBP3, the primary target of This compound (B1666516), can reduce the binding affinity of the drug. This is a significant mechanism, particularly in Escherichia coli.[1][2]

  • Overexpression of β-Lactamases: Increased production of certain β-lactamases that can hydrolyze this compound, such as AmpC-type cephalosporinases (e.g., CMY-42), can overcome the inhibitory effect of avibactam.[1][3]

  • Decreased Outer Membrane Permeability: Alterations or loss of porins, such as OmpC/OmpF in E. coli and OmpK35/OmpK36 in Klebsiella pneumoniae, can restrict the entry of this compound into the bacterial cell.[1]

  • Increased Drug Efflux: Overexpression of efflux pumps may also contribute to reduced intracellular concentrations of the drug.[1]

Q2: Why is this compound-avibactam often effective against metallo-β-lactamase (MBL)-producing Enterobacterales?

A2: this compound is a monobactam antibiotic that is stable to hydrolysis by MBLs.[1] Avibactam, a non-β-lactam β-lactamase inhibitor, protects this compound from hydrolysis by co-produced serine-β-lactamases (such as ESBLs, KPC, and AmpC), which are often present in MBL-producing isolates.[1] This combination makes it a viable treatment option for infections caused by these challenging pathogens.

Q3: What are the recommended methods for this compound-avibactam susceptibility testing?

A3: Standardized methods for this compound-avibactam susceptibility testing include:

  • Broth Microdilution (BMD): This is considered the gold standard method.[4]

  • Broth Disk Elution (BDE): A CLSI-endorsed method that provides a reliable alternative to BMD.

  • Disk Diffusion (DD): A qualitative method to determine susceptibility.

  • Gradient Strip (Etest) Method: Provides a quantitative MIC value.[4]

  • Strip Stacking and Strip Crossing: These are alternative methods for assessing synergy between this compound and ceftazidime-avibactam.

Troubleshooting Guides

Issue 1: Discrepant this compound-Avibactam MIC Results Between Different Testing Methods

Possible Causes:

  • Methodological Variations: Different methods (e.g., BMD, Etest, disk diffusion) have inherent variability.

  • Inoculum Effect: A higher than standard inoculum can lead to elevated MICs.

  • Media Composition: Variations in cation concentration or pH of the Mueller-Hinton agar/broth can affect results.

  • Operator Error: Incorrect preparation of antibiotic solutions, improper incubation conditions, or subjective interpretation of results.

Troubleshooting Steps:

  • Verify Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.

  • Quality Control: Run quality control strains with known MICs alongside your test isolates.

  • Repeat Testing: Repeat the test using a different method to confirm the initial result.

  • Standardize Media: Use cation-adjusted Mueller-Hinton broth/agar from a reputable supplier.

  • Review Technique: Carefully review the standard operating procedure for the specific test being performed to ensure adherence to all steps.

Issue 2: An Isolate Appears Susceptible to this compound Alone but Resistant to this compound-Avibactam

Possible Causes:

  • This is an unusual finding and may indicate a testing error.

  • In rare cases, it could suggest a complex resistance mechanism not yet fully characterized.

Troubleshooting Steps:

  • Confirm Isolate Purity: Streak the isolate on a fresh plate to ensure it is a pure culture.

  • Repeat Susceptibility Testing: Re-test the isolate with both this compound and this compound-avibactam, preferably by broth microdilution.

  • Verify Reagents: Ensure the antibiotic disks, strips, or powders are not expired and have been stored correctly.

  • Molecular Characterization: If the result is reproducible, consider whole-genome sequencing to investigate novel resistance mechanisms.

Quantitative Data Summary

Table 1: this compound-Avibactam MIC Values and Resistance Rates in Enterobacterales

SpeciesNumber of IsolatesATM-AVI MIC₅₀ (µg/mL)ATM-AVI MIC₉₀ (µg/mL)Resistance Rate (%)Reference(s)
E. coli (NDM-CPE)25--8.0[2]
E. coli (NDM/OXA-48 dual-CPE)7--57.1[2]
MBL-producing Enterobacterales640.5/48/4-[5]
Carbapenem-resistant Enterobacterales511≤0.030.121.6[6]

Experimental Protocols

Protocol 1: PBP3 Gene Sequencing for Detection of Insertions
  • DNA Extraction: Extract genomic DNA from a pure overnight culture of the Enterobacterales isolate using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the ftsI gene (encoding PBP3) using primers designed to flank the entire coding sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Assemble the forward and reverse sequences and align them to a wild-type ftsI reference sequence (e.g., from E. coli K-12). Identify any insertions, deletions, or point mutations.

Protocol 2: RT-qPCR for AmpC Gene Expression Analysis
  • RNA Extraction: Grow the bacterial isolate to mid-log phase with and without an AmpC inducer (e.g., cefoxitin). Extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove contaminating DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR (qPCR) using primers specific for the ampC gene and a housekeeping gene (e.g., rpoB) for normalization.

  • Data Analysis: Calculate the relative expression of the ampC gene using the ΔΔCt method, comparing the expression in the induced and uninduced conditions.

Protocol 3: Outer Membrane Porin (OMP) Analysis
  • OMP Extraction: Grow the bacterial isolate to late-log phase. Harvest the cells and lyse them using sonication or a French press. Isolate the outer membrane fraction by differential centrifugation and solubilize the OMPs with a detergent (e.g., N-lauroylsarcosine).

  • SDS-PAGE: Separate the extracted OMPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain.

  • Analysis: Compare the protein banding pattern of the test isolate to that of a wild-type, susceptible strain. The absence or significant reduction in the intensity of bands corresponding to major porins (e.g., OmpC, OmpF) suggests porin loss.

Visualizations

ResistanceMechanisms cluster_drug This compound-Avibactam cluster_bacterium Enterobacterales Cell cluster_resistance Resistance Mechanisms This compound This compound Porin Porin Channel This compound->Porin Entry Avibactam Avibactam Avibactam->Porin Entry PBP3 PBP3 (Target) Porin->PBP3 Binding BetaLactamase Serine β-Lactamase Porin->BetaLactamase Inhibition Efflux Efflux Pump BetaLactamase->this compound Hydrolysis PBP3_mut PBP3 Mutation (Reduced Binding) PBP3_mut->PBP3 Porin_loss Porin Loss (Reduced Entry) Porin_loss->Porin Efflux_over Efflux Overexpression (Increased Expulsion) Efflux_over->this compound AmpC_over AmpC Overexpression (Increased Hydrolysis) AmpC_over->BetaLactamase

Caption: Key mechanisms of this compound-avibactam resistance in Enterobacterales.

ExperimentalWorkflow start Isolate with Elevated ATM-AVI MIC sus_test Confirm MIC by Broth Microdilution start->sus_test dna_ext Genomic DNA Extraction sus_test->dna_ext rna_ext RNA Extraction (+/- Inducer) sus_test->rna_ext omp_ext Outer Membrane Protein Extraction sus_test->omp_ext pbp3_pcr PCR of ftsI (PBP3) gene dna_ext->pbp3_pcr pbp3_seq Sanger Sequencing pbp3_pcr->pbp3_seq pbp3_analysis Sequence Alignment & Mutation Analysis pbp3_seq->pbp3_analysis pbp3_result PBP3 Insertion/ Mutation Identified pbp3_analysis->pbp3_result cdna_syn cDNA Synthesis rna_ext->cdna_syn rt_qpcr RT-qPCR for ampC cdna_syn->rt_qpcr qpcr_analysis Relative Expression Analysis (ΔΔCt) rt_qpcr->qpcr_analysis ampc_result AmpC Overexpression Confirmed qpcr_analysis->ampc_result sds_page SDS-PAGE omp_ext->sds_page omp_analysis Porin Banding Pattern Analysis sds_page->omp_analysis porin_result Porin Loss Identified omp_analysis->porin_result

Caption: Workflow for investigating this compound-avibactam resistance mechanisms.

References

strategies to minimize experimental variability with aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aztreonam (B1666516). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a monobactam antibiotic that functions by inhibiting the synthesis of bacterial cell walls.[1][2][3][4][5] It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stage of peptidoglycan synthesis in Gram-negative bacteria.[1][2] By binding to and inactivating PBP3, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2][4] Notably, it is generally not effective against Gram-positive or anaerobic bacteria due to poor binding to their respective penicillin-binding proteins.[3][5]

Q2: How should I properly store and handle this compound powder and reconstituted solutions to maintain stability?

A2: Proper storage is critical for maintaining the potency and stability of this compound. Both the lyophilized powder and reconstituted solutions have specific storage requirements.

  • Lyophilized Powder : Store the original packaging at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protect it from excessive heat.[6]

  • Reconstituted Solutions : The stability of reconstituted this compound depends on the concentration and the diluent used.

    • Solutions for intravenous (IV) infusion at concentrations not exceeding 20 mg/mL (2% w/v) are stable for up to 48 hours at room temperature (15°C to 30°C) or for up to 7 days if refrigerated (2°C to 8°C).[7][8]

    • Solutions at concentrations exceeding 20 mg/mL should be used promptly after preparation, unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case they can be stored for up to 48 hours at room temperature or 7 days under refrigeration.[7][8]

    • For longer-term storage, this compound solutions (60 mg/mL) have been shown to be stable for at least 8 days at 5°C and for up to 6 months at -20°C.[9]

Q3: What are the most common sources of variability in in-vitro susceptibility testing with this compound?

A3: Several factors can introduce variability into in-vitro susceptibility testing results for this compound. Key factors include:

  • Inoculum Density : A higher than standard inoculum density can lead to elevated Minimum Inhibitory Concentration (MIC) values.[10]

  • Media pH : The activity of this compound can be affected by the pH of the growth medium. A low pH may negatively impact its performance.[10]

  • Testing Method : Different susceptibility testing methods, such as broth microdilution, agar (B569324) dilution, and gradient diffusion strips, may yield slightly different MIC values.[10][11][12][13] While a strong correlation generally exists between broth microdilution and agar dilution, discrepancies can occur.[10]

  • Presence of Impurities : Impurities or degradation products in the this compound stock can affect its stability and activity.[14]

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Inoculum Preparation Ensure the bacterial inoculum is prepared to the correct density (e.g., 0.5 McFarland standard for standard susceptibility testing). Verify the final inoculum concentration in the wells.
Suboptimal pH of Media Check the pH of your prepared media to ensure it falls within the recommended range for the specific testing standard (e.g., CLSI, EUCAST).[10]
Degraded this compound Stock Prepare fresh this compound stock solutions for each experiment. Ensure proper storage of both powder and stock solutions as per the guidelines in the FAQs.
Inappropriate Testing Method for Specific Strains For certain bacterial strains or when investigating synergistic effects, some methods may be more reliable than others. For this compound-avibactam combinations, MIC Test Strips (MTS) have shown good agreement with broth microdilution.[11][12][13]
Issue 2: Poor Reproducibility Between Experimental Replicates

Possible Causes and Solutions:

CauseTroubleshooting Steps
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when performing serial dilutions. Consider using automated liquid handlers to reduce operator-dependent variability.[15]
Inhomogeneous Drug Solution Ensure the reconstituted this compound solution is thoroughly mixed before use. Shake vigorously immediately after adding the diluent.[16]
Variations in Incubation Conditions Maintain consistent incubation times and temperatures for all experimental plates.[10]
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of microtiter plates for sensitive assays or ensure they are filled with sterile media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptic Technique : Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Weighing : Accurately weigh the required amount of this compound lyophilized powder.

  • Reconstitution : Reconstitute the powder with a suitable sterile diluent, such as Sterile Water for Injection or 0.9% Sodium Chloride Injection.

  • Dissolution : Shake the vial vigorously and immediately after adding the diluent to ensure complete dissolution.[16]

  • Final Concentration : Dilute the reconstituted solution to the desired final stock concentration. For most applications, a stock concentration of 10 mg/mL is suitable.

  • Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage : Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Susceptibility Assay
  • Media Preparation : Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Drug Dilution : Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation : Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation : Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls : Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visual Guides

Aztreonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Cell Wall Cell Wall PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan Synthesis Catalyzes Cross-linking Peptidoglycan Synthesis->Cell Wall Maintains Integrity Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Inhibition Leads to This compound This compound This compound->PBP3 Binds and Inhibits

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_protocol Protocol Review start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_ph Check Media pH check_inoculum->check_ph Density OK outcome_unresolved Issue Persists check_inoculum->outcome_unresolved Density Incorrect check_stock Prepare Fresh This compound Stock check_ph->check_stock pH OK check_ph->outcome_unresolved pH Incorrect review_pipetting Review Pipetting Technique check_stock->review_pipetting Stock OK check_stock->outcome_unresolved Stock Expired review_incubation Ensure Consistent Incubation review_pipetting->review_incubation review_pipetting->outcome_unresolved Technique Issue review_mixing Confirm Thorough Stock Solution Mixing review_incubation->review_mixing review_incubation->outcome_unresolved Inconsistency outcome_resolved Results Consistent review_mixing->outcome_resolved Protocol Verified review_mixing->outcome_unresolved Inadequate Mixing

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

References

Technical Support Center: Understanding the Impact of Porin Mutations on Aztreonam Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the influence of porin mutations on bacterial susceptibility to aztreonam (B1666516). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section is designed to help you navigate unexpected results and methodological challenges in your research on this compound resistance and porin mutations.

Q1: We've confirmed a loss-of-function mutation in ompF in our E. coli isolate, but the this compound Minimum Inhibitory Concentration (MIC) has only increased by a small margin (e.g., 2- to 4-fold). Why aren't we seeing high-level resistance?

A1: This is a common and important observation. While OmpF is a primary channel for the entry of many β-lactam antibiotics, including this compound, its loss alone may not be sufficient to confer high-level resistance.[1] Several factors could be at play:

  • Compensatory Porin Expression: Other porins, such as OmpC, can still facilitate the entry of this compound, albeit potentially at a lower rate. The overall susceptibility will depend on the relative expression and permeability of these alternative channels.

  • Absence of Other Resistance Mechanisms: High-level resistance to this compound often arises from a combination of factors. Reduced permeability due to porin loss acts synergistically with other resistance mechanisms, such as the production of β-lactamases (e.g., AmpC, ESBLs) that can hydrolyze this compound, or the overexpression of efflux pumps that actively expel the antibiotic from the cell.[2][3] If your strain does not possess these additional mechanisms, the impact of porin loss alone will be less pronounced.

  • Target Site Alterations: Mutations in penicillin-binding protein 3 (PBP3), the primary target of this compound, can also contribute to resistance.[1][2]

Q2: Our Pseudomonas aeruginosa isolate shows increased resistance to this compound. How can we experimentally differentiate between resistance mediated by OprD porin loss versus the upregulation of an efflux pump like MexAB-OprM?

A2: Differentiating between these two common resistance mechanisms in P. aeruginosa requires a multi-pronged experimental approach:

  • MIC Testing with an Efflux Pump Inhibitor (EPI): Perform this compound MIC assays in the presence and absence of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (≥4-fold) in the this compound MIC in the presence of the EPI strongly suggests the involvement of an efflux pump.[1]

  • Outer Membrane Protein (OMP) Analysis: Extract the OMPs from your wild-type and resistant isolates and analyze them using SDS-PAGE. A visible reduction or complete absence of the protein band corresponding to the molecular weight of OprD (around 48 kDa) in the resistant isolate is indicative of porin loss.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of oprD and the genes encoding the efflux pump components (e.g., mexA, mexB). Decreased oprD expression and/or increased mexA/mexB expression in the resistant strain compared to the susceptible parent would point towards the respective mechanisms.

  • Gene Sequencing: Sequence the oprD gene to identify any mutations (e.g., insertions, deletions, premature stop codons) that would lead to a non-functional porin.[4] Similarly, sequencing the regulatory genes of the efflux pump system (e.g., mexR) can reveal mutations leading to its overexpression.[5]

Q3: We are studying Klebsiella pneumoniae and have identified isolates with mutations in both ompK35 and ompK36. Should we expect a synergistic effect on this compound resistance?

A3: Yes, the simultaneous loss or alteration of both major porins in K. pneumoniae, OmpK35 (the homolog of OmpF) and OmpK36 (the homolog of OmpC), typically results in a more significant increase in the MICs of many β-lactams, including this compound, compared to the loss of a single porin.[6][7] The double deletion severely restricts the entry of the antibiotic into the periplasmic space. However, as with other bacteria, the ultimate level of resistance will be influenced by the presence of other resistance determinants like β-lactamases and efflux pumps.[8][9]

Q4: My quality control (QC) strain for this compound MIC testing is consistently out of the acceptable range. What are the common causes for this?

A4: If your QC results are out of range, it is crucial to halt testing and troubleshoot the issue before proceeding. Common sources of error in MIC testing include:

  • Inoculum Preparation: The bacterial inoculum must be standardized to the correct density (typically a 0.5 McFarland standard). An inoculum that is too dense or too light will lead to falsely high or low MICs, respectively.

  • Media Quality: Ensure you are using cation-adjusted Mueller-Hinton broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics. Also, check the pH of the broth.

  • Antibiotic Integrity: Verify that the this compound stock solution is not expired and has been stored correctly. Repeated freeze-thaw cycles can degrade the antibiotic.

  • Incubation Conditions: Incubate the microtiter plates at the recommended temperature (35 ± 2°C) for the specified duration (usually 16-20 hours). Improper temperature or incubation time can affect bacterial growth and, consequently, the MIC reading.

  • Plate Reading: Inconsistent reading of the wells can be a source of error. Ensure you are reading the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.

Quantitative Data on this compound Susceptibility

The following tables summarize the impact of various porin mutations on this compound MICs in different bacterial species. The data is compiled from various studies and is intended for comparative purposes.

Table 1: Impact of OmpF and OmpC Mutations on this compound MIC in Escherichia coli

Strain BackgroundRelevant GenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypeompF⁺ ompC⁺0.06 - 0.25-
Single MutantΔompF0.25 - 14- to 16-fold
Single MutantΔompC0.125 - 0.52- to 8-fold
Double MutantΔompF ΔompC1 - 416- to 64-fold

Note: The exact MIC values can vary depending on the specific strain background and the presence of other resistance mechanisms.

Table 2: Impact of OprD Mutations on this compound MIC in Pseudomonas aeruginosa

Strain BackgroundRelevant GenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypeoprD⁺1 - 8-
MutantoprD inactivation4 - 324- to 8-fold

Note: OprD is primarily associated with carbapenem (B1253116) uptake. While its loss can affect this compound susceptibility, the effect is often less pronounced compared to its impact on carbapenems. Resistance to this compound in P. aeruginosa is frequently multifactorial, involving efflux pumps and AmpC β-lactamase hyperproduction.[10][11]

Table 3: Impact of OmpK35 and OmpK36 Mutations on this compound MIC in Klebsiella pneumoniae

Strain BackgroundRelevant GenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypeompK35⁺ ompK36⁺0.125 - 0.5-
Single MutantΔompK350.25 - 12- to 4-fold
Single MutantΔompK360.5 - 24- to 8-fold
Double MutantΔompK35 ΔompK362 - 1616- to 32-fold

Note: The presence of ESBLs or carbapenemases in these mutants can lead to significantly higher this compound MICs.[8][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile diluent (e.g., water for injection)

  • Bacterial isolates and QC strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Antibiotic Stock Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: From a fresh culture plate, select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis

Materials:

  • Bacterial cultures

  • Tris-HCl buffer

  • Sodium lauroyl sarcosinate (sarkosyl)

  • Ultracentrifuge

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • Protein loading buffer

  • Protein molecular weight marker

  • Coomassie Brilliant Blue stain

Procedure:

  • Cell Harvesting: Grow bacterial cultures to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in Tris-HCl buffer and lyse the cells by sonication or French press.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed to pellet unbroken cells and debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Inner Membrane Solubilization: Resuspend the membrane pellet in Tris-HCl buffer containing sarkosyl. This will selectively solubilize the inner membrane proteins.

  • Outer Membrane Pelleting: Centrifuge the suspension at high speed again. The resulting pellet will contain the outer membrane proteins.

  • Protein Quantification: Resuspend the OMP pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • SDS-PAGE: Mix the OMP samples with protein loading buffer, heat to denature, and load onto an SDS-PAGE gel along with a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The absence or reduced intensity of a band at the expected molecular weight for the porin of interest in the mutant strain compared to the wild-type indicates porin loss.

Protocol 3: Sanger Sequencing of Porin Genes

Materials:

  • Genomic DNA from bacterial isolates

  • PCR primers specific for the porin gene of interest

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • PCR purification kit

  • Sequencing primers

  • Access to a Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type and mutant bacterial strains.

  • PCR Amplification: Amplify the target porin gene using PCR with specific primers that flank the entire coding sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercially available kit.

  • Sequencing Reaction: Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.

  • Sequence Analysis: Align the obtained sequences from the mutant and wild-type strains using bioinformatics software (e.g., BLAST, ClustalW). Identify any insertions, deletions, or single nucleotide polymorphisms (SNPs) in the mutant sequence that could lead to a non-functional protein.

Visualizations

The following diagrams illustrate key concepts related to porin-mediated this compound susceptibility.

Aztreonam_Entry_and_Resistance cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm This compound This compound OmpF OmpF/OmpK35 (Porin) This compound->OmpF Entry OmpF_mutated Mutated/Absent OmpF/OmpK35 This compound->OmpF_mutated Blocked Entry PBP3 PBP3 (Target) OmpF->PBP3 Binding & Inhibition BetaLactamase β-lactamase OmpF->BetaLactamase Hydrolysis

Caption: Mechanism of this compound entry and resistance due to porin mutation.

Troubleshooting_Workflow Start Unexpectedly high this compound MIC in a suspected porin mutant Check_QC Verify MIC method with QC strain Start->Check_QC Confirm_Mutation Confirm porin gene mutation (Sequencing) Check_QC->Confirm_Mutation QC OK Efflux_Inhibitor Perform MIC with Efflux Pump Inhibitor (EPI) Confirm_Mutation->Efflux_Inhibitor Mutation Confirmed MIC_Drop Significant MIC drop? Efflux_Inhibitor->MIC_Drop Beta_Lactamase_Assay Test for β-lactamase production/hyperproduction BL_Positive β-lactamase positive? Beta_Lactamase_Assay->BL_Positive MIC_Drop->Beta_Lactamase_Assay No Efflux_Involved Efflux pump upregulation is likely MIC_Drop->Efflux_Involved Yes BL_Involved β-lactamase activity is contributing BL_Positive->BL_Involved Yes Other_Mechanisms Consider other mechanisms (e.g., PBP3 mutation) BL_Positive->Other_Mechanisms No

References

Technical Support Center: Overcoming Aztreonam Inactivation by Extended-Spectrum Beta-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the inactivation of aztreonam (B1666516) by extended-spectrum beta-lactamases (ESBLs).

Frequently Asked Questions (FAQs)

Q1: Why is this compound ineffective against many ESBL-producing Gram-negative bacteria?

This compound, a monobactam antibiotic, is typically stable against metallo-β-lactamases (MBLs). However, it is susceptible to hydrolysis and inactivation by many extended-spectrum β-lactamases (ESBLs)[1][2][3][4][5][6]. ESBLs are enzymes that can break down the β-lactam ring of many penicillin and cephalosporin (B10832234) antibiotics, and they also have activity against this compound[3][4][5][6]. The co-production of ESBLs in MBL-producing organisms can therefore lead to this compound resistance, limiting its therapeutic utility[1][2].

Q2: How do β-lactamase inhibitors restore this compound activity?

β-lactamase inhibitors, such as avibactam (B1665839), clavulanate, tazobactam, and newer agents like zidebactam, nacubactam, and taniborbactam, can protect this compound from degradation by ESBLs.[7][8][9][10][11] These inhibitors bind to the active site of the β-lactamase, preventing it from hydrolyzing this compound.[12] This allows this compound to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.[12] Avibactam, a non-β-lactam β-lactamase inhibitor, is particularly effective as it can inhibit a broad spectrum of serine β-lactamases, including Ambler class A (ESBLs and KPC), class C (AmpC), and some class D (OXA-48-like) enzymes.[7][13]

Q3: What is the rationale for combining this compound with avibactam?

The combination of this compound and avibactam (ATM-AVI) is a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, especially those producing both MBLs and serine-β-lactamases (like ESBLs).[14][15][16] this compound is stable against MBLs, while avibactam inactivates the serine-β-lactamases that would otherwise degrade this compound.[13][16][17] This combination effectively restores the activity of this compound against these highly resistant pathogens.[15][17]

Q4: What are the known mechanisms of resistance to the this compound-avibactam combination?

Resistance to this compound-avibactam, though currently rare, can emerge through various mechanisms.[18][19] These can include:

  • Mutations in Penicillin-Binding Protein 3 (PBP3): Alterations in the target of this compound can reduce its binding affinity.[18][19]

  • Overexpression of β-lactamases: Increased production of certain β-lactamases, such as AmpC, can overcome the inhibitory effect of avibactam.[18][20]

  • Efflux pump overexpression: Increased activity of efflux pumps can actively transport the drug out of the bacterial cell.[21]

  • Porin mutations: Changes in outer membrane porins can reduce the influx of the drug into the bacterium.[18]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentrations (MICs) of this compound against known ESBL-producing isolates in vitro.

  • Possible Cause 1: Co-production of other β-lactamases. The isolate may be producing other β-lactamases that are not effectively inhibited by the chosen inhibitor. For example, some ESBL-producing organisms also produce metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases that can contribute to resistance.

    • Troubleshooting Step: Characterize the full β-lactamase profile of the isolate using molecular methods (e.g., PCR, whole-genome sequencing) to identify all resistance genes present.

  • Possible Cause 2: Suboptimal β-lactamase inhibitor concentration. The concentration of the β-lactamase inhibitor used in the assay may be insufficient to inactivate the amount of ESBL produced by the isolate.

    • Troubleshooting Step: Perform synergy testing with varying concentrations of the β-lactamase inhibitor to determine the optimal concentration for restoring this compound susceptibility.

  • Possible Cause 3: Presence of other resistance mechanisms. As mentioned in the FAQs, resistance can be multifactorial.

    • Troubleshooting Step: Investigate other potential resistance mechanisms such as porin loss, efflux pump overexpression, or target site mutations.

Problem 2: Inconsistent results in this compound-avibactam susceptibility testing.

  • Possible Cause 1: Variation in testing methodology. Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, gradient strips) can sometimes yield slightly different results.[14][22]

    • Troubleshooting Step: Standardize the susceptibility testing method according to CLSI or EUCAST guidelines.[14] The broth disk elution (BDE) method has been described as a reliable method for testing this combination.[14][23]

  • Possible Cause 2: Inoculum effect. A higher bacterial inoculum can sometimes lead to higher MIC values, particularly for β-lactam/β-lactamase inhibitor combinations.

    • Troubleshooting Step: Ensure that the inoculum density is carefully controlled and standardized as per the recommended protocols for antimicrobial susceptibility testing.[24]

  • Possible Cause 3: Instability of the compounds. Improper storage or handling of this compound or the β-lactamase inhibitor can lead to degradation and reduced activity.

    • Troubleshooting Step: Follow the manufacturer's instructions for storage and handling of all antimicrobial agents and inhibitors. Prepare fresh solutions for each experiment.

Data Presentation

Table 1: In Vitro Activity of this compound in Combination with Novel β-Lactamase Inhibitors against Metallo-β-Lactamase (MBL)-Producing Enterobacterales.

CombinationSusceptibility Rate (%)Reference
This compound/Avibactam70.3[10]
This compound/Nacubactam84.4[10]
This compound/Taniborbactam75.0[10]
This compound/Zidebactam98.4[10]

Table 2: Clinical Efficacy of this compound-Avibactam in Phase 3 REVISIT Study.

Infection TypeTreatment ArmClinical Cure Rate (%)All-Cause 28-Day Mortality Rate (%)Reference
Complicated Intra-Abdominal Infections (cIAI)This compound-Avibactam ± Metronidazole76.41.9[25][26]
Meropenem ± Colistin74.02.9[25][26]
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)This compound-Avibactam ± Metronidazole45.910.8[25][26]
Meropenem ± Colistin41.719.4[25][26]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound-Avibactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound analytical standard

  • Avibactam analytical standard (or other inhibitor of interest)

  • 96-well microtiter plates

  • Bacterial isolates to be tested

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and avibactam in a suitable solvent according to the manufacturer's instructions.

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound in CAMHB in the microtiter plates.

    • Prepare a solution of avibactam at a fixed concentration (typically 4 µg/mL) in CAMHB.

    • Add the avibactam solution to the wells containing the this compound dilutions.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound, in the presence of the fixed concentration of avibactam, that completely inhibits visible bacterial growth.

Protocol 2: Broth Disk Elution Method for this compound-Avibactam Susceptibility Testing

This method is an alternative to broth microdilution and is also recognized by CLSI.[14][23]

Materials:

  • Mueller-Hinton broth

  • Sterile test tubes

  • This compound (30 µg) and Ceftazidime-avibactam (30/20 µg) disks

  • Bacterial isolates to be tested

  • 0.5 McFarland standard

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Prepare Test Tubes:

    • Tube 1 (Growth Control): 2 mL of Mueller-Hinton broth.

    • Tube 2 (this compound Control): 2 mL of Mueller-Hinton broth + one this compound disk.

    • Tube 3 (Ceftazidime-Avibactam Control): 2 mL of Mueller-Hinton broth + one ceftazidime-avibactam disk.

    • Tube 4 (Combination Test): 2 mL of Mueller-Hinton broth + one this compound disk + one ceftazidime-avibactam disk.

  • Elution and Inoculation:

    • Allow the disks to elute in the broth for 30 minutes at room temperature.

    • Add 12 µL of the 0.5 McFarland adjusted inoculum to each tube.

  • Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • Susceptible: Turbidity (growth) in tubes 1, 2, and 3, but no turbidity (no growth) in tube 4.

    • Resistant: Turbidity in all four tubes.

Mandatory Visualizations

Aztreonam_Inactivation_and_Inhibitor_Action cluster_bacterium Bacterial Cell cluster_inhibitor With β-Lactamase Inhibitor Aztreonam_out This compound Porin Porin Channel Aztreonam_out->Porin Enters cell Aztreonam_in This compound Porin->Aztreonam_in ESBL ESBL Aztreonam_in->ESBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Aztreonam_in->PBP Binds to target Inactivated_this compound Inactivated This compound ESBL->Inactivated_this compound Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibits cell wall synthesis leading to Aztreonam_out_inhib This compound Porin_inhib Porin Channel Aztreonam_out_inhib->Porin_inhib Inhibitor β-Lactamase Inhibitor Inhibitor->Porin_inhib Aztreonam_in_inhib This compound Porin_inhib->Aztreonam_in_inhib ESBL_inhib ESBL Porin_inhib->ESBL_inhib Inhibitor enters PBP_inhib Penicillin-Binding Protein (PBP) Aztreonam_in_inhib->PBP_inhib Binds to target Inhibited_ESBL Inhibited ESBL ESBL_inhib->Inhibited_ESBL Inhibitor binds Cell_Lysis_inhib Cell Lysis PBP_inhib->Cell_Lysis_inhib Inhibits cell wall synthesis leading to

Caption: Mechanism of this compound inactivation by ESBL and restoration of activity by a β-lactamase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Bacterial Isolate (ESBL-producer) Culture Overnight Culture Isolate->Culture Inoculum Prepare 0.5 McFarland Standard Inoculum Culture->Inoculum Plate Inoculate Microtiter Plate (Final Inoculum ~5x10^5 CFU/mL) Inoculum->Plate Media Prepare Cation-Adjusted Mueller-Hinton Broth Drugs Prepare Serial Dilutions of this compound and Fixed Concentration of Inhibitor Media->Drugs Drugs->Plate Incubate Incubate at 35°C for 16-20 hours Plate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read Interpret Interpret MIC based on CLSI/EUCAST Breakpoints Read->Interpret Compare Compare this compound MIC with and without Inhibitor Interpret->Compare Troubleshooting_Logic Start High this compound MIC against ESBL-producer in presence of inhibitor Check_Inhibitor Is the inhibitor known to be effective against the suspected ESBL? Start->Check_Inhibitor Check_Other_BL Perform molecular testing for other β-lactamases (e.g., MBLs, AmpC). Check_Inhibitor->Check_Other_BL Yes Optimize_Inhibitor Optimize inhibitor concentration (synergy testing). Check_Inhibitor->Optimize_Inhibitor No/Uncertain Check_Other_Mech Investigate other mechanisms: - Porin loss - Efflux pump overexpression - PBP mutations Check_Other_BL->Check_Other_Mech Negative End_Known_Mech Resistance mechanism likely identified. Check_Other_BL->End_Known_Mech Positive Check_Other_Mech->End_Known_Mech Positive End_Unknown_Mech Consider novel or uncharacterized resistance mechanism. Check_Other_Mech->End_Unknown_Mech Negative Optimize_Inhibitor->Start Re-test

References

Validation & Comparative

Aztreonam vs. Meropenem: An In Vitro Efficacy Analysis Against Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising tide of antimicrobial resistance among Enterobacterales, a large family of Gram-negative bacteria responsible for a significant portion of opportunistic infections, necessitates a continuous evaluation of our antibiotic armamentarium. This guide provides a detailed in vitro comparison of two critical β-lactam antibiotics: aztreonam (B1666516), a monobactam, and meropenem (B701), a carbapenem. The following analysis is based on recent experimental data, focusing on their activity against a broad spectrum of Enterobacterales, including challenging resistant phenotypes.

Executive Summary

Meropenem generally exhibits broader and more potent in vitro activity against Enterobacterales compared to this compound. However, the landscape of this comparison is dramatically altered by the presence of specific β-lactamase enzymes. This compound, uniquely, is stable against hydrolysis by metallo-β-lactamases (MBLs), a trait not shared by carbapenems like meropenem. Conversely, this compound is readily hydrolyzed by common extended-spectrum β-lactamases (ESBLs) and serine carbapenemases (e.g., KPC), against which meropenem often retains activity. This fundamental difference in their stability profiles is a critical determinant of their potential clinical utility, especially in the era of multi-drug resistant organisms.

Quantitative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and meropenem against various Enterobacterales isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound and Meropenem Against a Broad Collection of Enterobacterales

Organism/GroupAntimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Enterobacterales (n=54,576)This compound0.12>163.7% (CRE isolates)
Meropenem0.030.0698.9%
Enterobacterales (n=24,937)This compound--59.9%
Meropenem--86.9%

Data from studies conducted between 2017-2022 and 2019-2021.[1][2]

Table 2: In Vitro Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Organism/GroupAntimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
CRE (n=49)This compound---
Meropenem---
CRE (n=396)This compound---
Meropenem---

Note: Susceptibility data for single-agent this compound and meropenem against CRE is often low and not the primary focus of recent studies, which tend to evaluate these agents in combination with β-lactamase inhibitors.

Table 3: In Vitro Activity of this compound in Combination with Avibactam (B1665839) Against Resistant Enterobacterales

Organism/GroupAntimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Enterobacterales (n=54,576)This compound-Avibactam≤0.030.12>99.9%
CRE (n=49)This compound-Avibactam0.25198.0%
MBL-producing Enterobacterales (n=110)This compound-Avibactam0.120.599.7%

Data from studies conducted between 2017-2022 and 2019.[2][3][4]

The addition of a β-lactamase inhibitor like avibactam dramatically restores the activity of this compound against many resistant strains of Enterobacterales.[2][4] Avibactam inhibits a broad spectrum of serine β-lactamases, including ESBLs, KPC, and OXA-48-like enzymes, but not MBLs.[5][6]

Experimental Protocols

The data presented in this guide were primarily generated using the following standard microbiological methods:

Antimicrobial Susceptibility Testing:

  • Method: Broth microdilution is the reference method used in the cited studies.[2][4][7] This involves preparing serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

  • Inoculum: Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. The results are interpreted as susceptible, intermediate, or resistant based on breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Molecular Characterization of Resistance Mechanisms:

  • Method: Isolates exhibiting resistance, particularly to carbapenems, undergo molecular testing to identify the presence of β-lactamase genes.[1] This is commonly performed using multiplex PCR assays followed by sequencing or through whole-genome sequencing (WGS).[1][2]

  • Genes Targeted: These assays screen for a wide array of β-lactamase genes, including those encoding for:

    • Serine carbapenemases: KPC, OXA-48-like, GES

    • Metallo-β-lactamases (MBLs): NDM, VIM, IMP

    • Extended-spectrum β-lactamases (ESBLs): CTX-M, SHV, TEM

    • AmpC β-lactamases

Logical Framework for In Vitro Activity

The differential activity of this compound and meropenem against Enterobacterales is primarily dictated by the type of β-lactamase the bacteria produce. The following diagram illustrates this relationship.

G cluster_enterobacterales Enterobacterales Isolate cluster_betalactamases β-Lactamase Production cluster_activity In Vitro Activity Isolate Bacterial Isolate No_BL No Significant β-Lactamase Isolate->No_BL ESBL_AmpC ESBL / AmpC Isolate->ESBL_AmpC Serine_Carbapenemase Serine Carbapenemase (e.g., KPC, OXA-48) Isolate->Serine_Carbapenemase MBL Metallo-β-Lactamase (e.g., NDM, VIM, IMP) Isolate->MBL AZT_Active This compound Active No_BL->AZT_Active Susceptible MEM_Active Meropenem Active No_BL->MEM_Active Susceptible AZT_Inactive This compound Inactive ESBL_AmpC->AZT_Inactive Hydrolysis ESBL_AmpC->MEM_Active Stable Serine_Carbapenemase->AZT_Inactive Hydrolysis MEM_Inactive Meropenem Inactive Serine_Carbapenemase->MEM_Inactive Hydrolysis MBL->AZT_Active Stable MBL->MEM_Inactive Hydrolysis

Caption: this compound vs. Meropenem activity based on β-lactamase.

Conclusion

In vitro data clearly demonstrate that meropenem has broader intrinsic activity against Enterobacterales than this compound. However, the emergence of carbapenemases, particularly metallo-β-lactamases, has created a critical niche for this compound. While this compound's utility as a single agent is hampered by its susceptibility to common ESBLs and serine carbapenemases, its stability against MBLs is a significant advantage. The development of combinations such as this compound-avibactam leverages this stability, restoring its activity against a wide range of serine β-lactamase-producing Enterobacterales and positioning it as a valuable agent for treating infections caused by MBL-producing organisms. For researchers and drug development professionals, understanding these nuanced activity profiles is paramount for the strategic development and deployment of new antimicrobial therapies.

References

Aztreonam's Immunologic Profile: A Comparative Analysis of Cross-Reactivity with Penicillin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunologic cross-reactivity of antibiotics is paramount for patient safety and effective treatment. This guide provides a detailed comparison of aztreonam (B1666516) and penicillin antibiotics, focusing on their potential for immunologic cross-reactivity, supported by experimental data and detailed methodologies.

This compound, a monobactam antibiotic, exhibits a significantly lower risk of immunologic cross-reactivity in penicillin-allergic individuals compared to other beta-lactam antibiotics like cephalosporins.[1][2] This key difference is attributed to their distinct molecular structures. While penicillins possess a bicyclic beta-lactam ring structure, this compound features a monocyclic ring, which is a critical factor in its favorable safety profile in this patient population.[2][3][4]

Quantitative Analysis of Cross-Reactivity

Experimental and clinical studies have consistently demonstrated minimal to no cross-reactivity between this compound and penicillins. The following table summarizes key quantitative data from these studies.

Experimental ModelAssay TypePenicillin-Allergic SubjectsCross-Reactivity OutcomeReference
Human SubjectsIgE-mediated Skin Testing410% reproducible reactivity to this compound reagents.[3][5][3][5]
Human Subjects (T-cell mediated hypersensitivity)Skin and Patch Testing2140% cross-reactivity with this compound.[6]
Rabbit ModelSolid-Phase RadioimmunoassayN/AThis compound required 10,000-fold higher concentrations than other beta-lactams to achieve equivalent blocking of anti-penicillin antibodies.[5][5]
Human IgE Antibodies (in vitro)RAST Inhibition3Minimal, if any, reactivity observed between IgE anti-penicilloyl and this compound materials.[5]

Structural Basis for Low Cross-Reactivity

The immunologic response to beta-lactam antibiotics is often directed against the bicyclic core structure or the R1 side chains.[7][8] Penicillins and cephalosporins share a common bicyclic ring system, which can be a target for cross-reactive antibodies. This compound's monocyclic structure fundamentally alters its antigenic profile, reducing the likelihood of recognition by penicillin-specific antibodies.[2] While cross-reactivity between beta-lactams is often due to similar or identical R1 side chains, this is not a significant factor between this compound and the majority of penicillins.[7] An exception is the identical side chain shared between this compound and the cephalosporin (B10832234) ceftazidime, which has led to some in-vitro evidence of cross-reactivity.[2]

cluster_penicillin Penicillin Structure cluster_this compound This compound Structure cluster_immune Immunologic Recognition Penicillin Penicillin (Bicyclic Ring) Thiazolidine Thiazolidine Ring Penicillin->Thiazolidine fused to BetaLactam_P Beta-Lactam Ring Penicillin->BetaLactam_P contains IgE Penicillin-Specific IgE Penicillin->IgE Recognized by This compound This compound (Monocyclic Ring) BetaLactam_A Beta-Lactam Ring This compound->BetaLactam_A contains This compound->IgE Not Recognized caption Structural differences between Penicillin and this compound.

Caption: Structural differences affecting immune recognition.

Experimental Protocols

IgE-Mediated Skin Testing in Human Subjects

A pivotal study investigating the in-vivo cross-reactivity of this compound involved skin testing in penicillin-allergic individuals.[3]

  • Subject Recruitment: 41 subjects with a documented history of IgE-mediated hypersensitivity to one or more penicillin determinants, confirmed by positive skin reactions, were enrolled.[3]

  • Reagent Preparation: this compound determinants analogous to penicillin determinants (penicillin, penicilloyl, and penicilloate) were synthesized. The maximum non-irritating concentration of these reagents for skin testing was determined to be 6 x 10⁻³ mol/liter in non-allergic control subjects.[5]

  • Testing Procedure: Subjects underwent skin prick and intradermal testing with the prepared this compound reagents.

  • Results: Of the 41 penicillin-allergic subjects, 37 showed no reactivity to the this compound reagents. Four subjects had equivocal results, which were negative upon repeat testing.[3]

Solid-Phase Radioimmunoassay (RIA)

In-vitro studies using RIA were conducted to quantify the degree of cross-reactivity at the antibody level.[5]

  • Antibody Production: Antibodies to this compound, penicillin, and cephalothin (B1668815) were raised in rabbits.[5]

  • Assay Principle: A solid-phase RIA was used to measure the inhibition of antibody binding. This assay assesses the ability of a test drug (e.g., this compound) to inhibit the binding of specific antibodies (e.g., anti-penicillin antibodies) to their homologous drug conjugate immobilized on a solid phase.

  • Inhibition Studies: The concentration of various beta-lactam antibiotics required to inhibit the binding of anti-penicillin or anti-cephalothin antibodies was determined.

  • Results: this compound demonstrated very low affinity for anti-penicillin and anti-cephalothin antibodies, requiring concentrations 10,000-fold higher than other beta-lactams to achieve a similar level of inhibition.[5]

cluster_workflow Immunoassay Workflow Start Start: Penicillin-Allergic Patient Serum Incubate Incubate Serum with this compound Start->Incubate Add Add Mixture to Penicillin-Coated Plate Incubate->Add Wash Wash to Remove Unbound Antibodies Add->Wash Detect Detect Bound IgE Wash->Detect Result Result: Low/No IgE Binding Detect->Result caption Simplified workflow for in-vitro cross-reactivity testing.

References

Comparative Efficacy of Aztreonam and Other Beta-Lactams on Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of aztreonam (B1666516) and other beta-lactam antibiotics against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape for P. aeruginosa infections.

Introduction

Pseudomonas aeruginosa is a significant cause of opportunistic infections, particularly in healthcare settings, and is notorious for its intrinsic and acquired resistance to multiple classes of antibiotics.[1][2] Beta-lactams are a cornerstone of anti-pseudomonal therapy. This compound, a monobactam, is unique among beta-lactams as it is stable against hydrolysis by metallo-beta-lactamases (MBLs), making it a potentially valuable agent against certain multidrug-resistant (MDR) strains.[3][4] However, its overall efficacy compared to other beta-lactams, such as extended-spectrum penicillins, cephalosporins, and carbapenems, requires careful evaluation based on both in vitro activity and clinical outcomes.

Comparative In Vitro Efficacy

The in vitro activity of an antibiotic is a primary indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound and other beta-lactams against P. aeruginosa, including data on newer combination agents.

Table 1: In Vitro Activity of this compound and Comparator Beta-Lactams against P. aeruginosa

Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Notes
This compound2[4]8[4]42.1-56.1Activity can be lower in non-ESBL producing strains.[5]
This compound/Avibactam0.25[6]1[6]78.0-81.9Avibactam restores activity against many serine-beta-lactamase producers.[3][7]
Piperacillin/Tazobactam4[8]128[8]77.5A commonly used anti-pseudomonal penicillin/beta-lactamase inhibitor combination.[8]
Ceftazidime (B193861)---Often used as a comparator; resistance is common.
Ceftazidime/Avibactam2[8]8[8]96.9Highly active against many P. aeruginosa isolates.[8]
Meropenem0.5[8]16[8]76.0A broad-spectrum carbapenem (B1253116) with anti-pseudomonal activity.[8][9]

Data compiled from multiple sources as cited. Susceptibility rates can vary based on geographic location and the specific patient populations studied.

Comparative Clinical Efficacy

Translating in vitro data to clinical practice is crucial. A retrospective cohort study compared the outcomes of patients receiving empiric this compound with those receiving other anti-pseudomonal beta-lactams (including piperacillin-tazobactam, meropenem, ceftazidime, and cefepime) for infections subsequently confirmed to be caused by P. aeruginosa.

Table 2: Clinical Outcomes of Empiric this compound vs. Other Beta-Lactams for P. aeruginosa Infections

OutcomeThis compound Group (n=18)Other Beta-Lactam Group (n=124)P-value
Empiric Therapy Failure 77.8%41.9%0.004
Appropriate Empiric Therapy44.4%66.1%0.074
Alteration of Empiric Therapy61.1%28.2%0.005
30-Day In-hospital Mortality33.3%21.8%0.264

Data from Hogan M, et al. (2018).[10][11][12][13][14]

The study concluded that empiric therapy failure occurred more frequently when using this compound compared to other broad-spectrum beta-lactams for P. aeruginosa infections.[10][12][13] Another study in children with chronic suppurative otitis media due to P. aeruginosa found a non-statistically significant trend towards a higher success rate with ceftazidime (84.6%) compared to this compound (67%).[15]

Mechanisms of Resistance in P. aeruginosa

Understanding the primary mechanisms of resistance to this compound and other beta-lactams in P. aeruginosa is critical for developing strategies to overcome them. Two key pathways involve efflux pumps and beta-lactamase production.

MexAB-OprM Efflux Pump Regulation

The MexAB-OprM efflux pump is a major contributor to intrinsic and acquired resistance in P. aeruginosa, capable of extruding a wide range of antibiotics, including beta-lactams.[2] Its expression is tightly controlled by a network of transcriptional repressors, primarily MexR and NalD.[2][13] Mutations in these repressor genes can lead to the overexpression of the pump, resulting in increased resistance.[2]

MexAB_OprM_Regulation MexAB-OprM Efflux Pump Regulation Pathway cluster_operon mexAB-oprM Operon cluster_pump Assembled Efflux Pump cluster_regulators Transcriptional Repressors mexA mexA mexB mexB Pump MexAB-OprM mexA->Pump encodes oprM oprM mexB->Pump encodes oprM->Pump encodes Aztreonam_out This compound (Extracellular) Pump->Aztreonam_out efflux MexR MexR MexR->mexA represses NalD NalD NalD->mexA represses Aztreonam_in This compound (Intracellular) Aztreonam_in->Pump

Caption: Regulation of the MexAB-OprM efflux pump by repressors MexR and NalD.

AmpC Beta-Lactamase Regulation

P. aeruginosa possesses a chromosomally encoded, inducible AmpC beta-lactamase that can hydrolyze many cephalosporins and penicillins. While this compound is generally stable to AmpC, overexpression can contribute to resistance, especially when combined with other mechanisms. The expression of the ampC gene is controlled by the transcriptional regulator AmpR, which is part of a complex system linked to cell wall recycling.[10][11][16][17]

AmpC_Regulation AmpC Beta-Lactamase Regulation Pathway BetaLactam Beta-Lactam (e.g., Cefoxitin) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP inhibits Hydrolysis Beta-Lactam Hydrolysis BetaLactam->Hydrolysis Muropeptides Cell Wall Fragments (Muropeptides) PBP->Muropeptides leads to accumulation of AmpR AmpR Regulator Muropeptides->AmpR activates ampC ampC gene AmpR->ampC induces transcription of AmpC_enzyme AmpC Beta-Lactamase ampC->AmpC_enzyme encodes AmpC_enzyme->Hydrolysis catalyzes

Caption: Induction of AmpC beta-lactamase expression via the AmpR regulator.

Experimental Protocols

Reproducible and standardized methodologies are essential for comparing the efficacy of antimicrobial agents. Below are detailed protocols for key in vitro experiments.

Broth Microdilution (BMD) for MIC Determination

This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension of the P. aeruginosa isolate in a sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the P. aeruginosa isolate. Dilute this culture in fresh CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Addition: Add the antibiotic(s) to the bacterial suspension at desired concentrations (e.g., 1x, 2x, or 4x the MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Colony Counting: Incubate the plates for 18-24 hours at 35°C and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]

Time_Kill_Workflow Time-Kill Assay Experimental Workflow Start Start: Standardized Inoculum (~5x10^5 CFU/mL) Add_Antibiotics Add Antibiotics (Test concentrations + Control) Start->Add_Antibiotics Incubate Incubate at 35°C with shaking Add_Antibiotics->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate onto Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: A generalized workflow for performing a time-kill experiment.

Conclusion

The comparative efficacy of this compound against P. aeruginosa is complex. While it shows in vitro activity and is stable against MBLs, clinical data suggests that when used as an empiric monotherapy, it may be associated with higher rates of treatment failure compared to other broad-spectrum anti-pseudomonal beta-lactams.[10][12][13] The emergence of resistance through mechanisms like efflux pump overexpression and AmpC induction further complicates its use.

However, the development of beta-lactamase inhibitor combinations, such as this compound-avibactam, has shown significant promise in restoring the activity of this compound against many MDR P. aeruginosa isolates.[3][6][7] For researchers and drug development professionals, these findings underscore the importance of considering not only the intrinsic activity of a beta-lactam but also the prevalent resistance mechanisms within the target pathogen population. Future research should continue to explore novel inhibitor combinations and strategies to counteract resistance, ensuring that beta-lactams remain a viable option for treating challenging P. aeruginosa infections.

References

Aztreonam's Resurgence: A Comparative Guide to its Efficacy Against Metallo-β-Lactamase Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-beta-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to modern medicine, rendering many last-resort carbapenem (B1253116) antibiotics ineffective. In this landscape, the monobactam antibiotic aztreonam (B1666516), when combined with a β-lactamase inhibitor, has re-emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of the efficacy of this compound, primarily as this compound-avibactam, against MBL-producing pathogens, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits intrinsic stability against hydrolysis by MBLs. However, its clinical utility has been hampered by the frequent co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which can hydrolyze this compound. The combination with a β-lactamase inhibitor like avibactam (B1665839) effectively neutralizes these co-produced enzymes, restoring this compound's potent activity against MBL-producing Enterobacterales and other challenging pathogens. In vitro and in vivo studies have consistently demonstrated the superiority of this compound-avibactam over this compound alone and its favorable profile compared to other treatment options against these multidrug-resistant organisms.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound-avibactam has been extensively evaluated against a global collection of MBL-producing isolates. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater effectiveness.

Table 1: Comparative MIC Distribution of this compound-Avibactam and Other Agents against MBL-Producing Enterobacterales
Antibiotic AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible
This compound-Avibactam0.25 - 0.51 - 895.8% - 99.9%
This compound>64>64Low
Meropenem>8>8Low
Cefiderocol0.5 - 24 - 1686.0%
Tigecycline1 - 22 - 4Variable
Colistin0.5 - 12 - 4Variable

Data synthesized from multiple surveillance studies. Susceptibility percentages are based on established clinical breakpoints where available; for this compound-avibactam, a provisional breakpoint is often used.

Table 2: In Vitro Activity against MBL-Producing Pseudomonas aeruginosa
Antibiotic AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound-Avibactam1664
This compound32>64
Colistin12

Note: The activity of this compound-avibactam against MBL-producing P. aeruginosa is generally lower than against Enterobacterales.

In Vivo Efficacy: Murine Infection Models

The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics. Studies using this model have demonstrated the potent activity of human-simulated regimens of this compound-avibactam against MBL-producing bacteria.

Table 3: Summary of In Vivo Efficacy of Human-Simulated this compound-Avibactam in the Murine Thigh Infection Model
Pathogen TypeBacterial Strain(s)Treatment RegimenChange in Bacterial Load (log₁₀ CFU/thigh) at 24h
MBL-producing EnterobacteralesVarious clinical isolatesThis compound-AvibactamReduction of ≥1 log₁₀
This compound aloneMinimal to no reduction
MBL-producing P. aeruginosaVarious clinical isolatesThis compound-AvibactamVariable efficacy, dependent on MIC

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Preparation of Inoculum:

  • Bacterial isolates are cultured on appropriate agar (B569324) plates overnight at 35-37°C.

  • Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of Antibiotic Dilutions:

  • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • For this compound-avibactam testing, avibactam is added to the broth at a fixed concentration (typically 4 mg/L).

c. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

a. Preparation:

  • A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.

  • Antibiotics are added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

b. Sampling and Plating:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture tube.

  • Serial dilutions of the aliquots are plated onto appropriate agar plates.

c. Incubation and Counting:

  • Plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL at each time point.

d. Interpretation:

  • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. Synergy between two drugs is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Neutropenic Murine Thigh Infection Model

This in vivo model evaluates antibiotic efficacy in an immunocompromised host.[1][2][3][4][5][6][7]

a. Animal Preparation:

  • Female ICR or Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.

b. Infection:

  • Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension of approximately 10⁶⁻¹⁰⁷ CFU.

c. Treatment:

  • Human-simulated antibiotic dosing regimens are administered subcutaneously or intravenously, starting 2 hours post-infection and continued for a specified duration (typically 24 hours).

d. Efficacy Assessment:

  • At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized.

  • The homogenates are serially diluted and plated to determine the bacterial load (CFU/thigh).

  • Efficacy is measured as the change in bacterial count compared to the 0-hour control group.

Mechanism of Action and Resistance

The effectiveness of this compound-avibactam against MBL producers hinges on a dual mechanism of action.

MBL_Resistance_and_Aztreonam_Action cluster_bacterium MBL-Producing Bacterium cluster_periplasm Periplasmic Space cluster_cellwall Cell Wall Synthesis cluster_antibiotics Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes MBL Metallo-β-lactamase (MBL) BetaLactam Other β-lactams (e.g., Carbapenems) MBL->BetaLactam Hydrolyzes SBL Serine-β-lactamase (e.g., ESBL, AmpC) This compound This compound SBL->this compound Hydrolyzes This compound->PBP Inhibits This compound->MBL Avibactam Avibactam Avibactam->SBL Inhibits

Caption: Mechanism of this compound-avibactam against MBL-producing bacteria.

Experimental Workflow

The validation of this compound's efficacy follows a structured experimental pipeline, from initial in vitro screening to in vivo confirmation.

Experimental_Workflow Start Isolate Collection (MBL-producing strains) MIC MIC Determination (Broth Microdilution) Start->MIC Synergy Synergy Testing (Checkerboard/Time-Kill) MIC->Synergy TimeKill Time-Kill Kinetics MIC->TimeKill Synergy->TimeKill InVivo In Vivo Efficacy (Murine Thigh Model) TimeKill->InVivo PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis InVivo->PKPD Data Data Analysis and Comparison PKPD->Data Conclusion Efficacy Validation Data->Conclusion

Caption: A typical experimental workflow for validating antibiotic efficacy.

Conclusion

The combination of this compound with avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases. The robust in vitro and in vivo data underscore its potential as a valuable therapeutic option. Continued surveillance and clinical studies are essential to further define its role in treating these challenging infections. This guide provides a foundational understanding for researchers and drug development professionals engaged in the critical work of overcoming antimicrobial resistance.

References

Comparative Efficacy of Aztreonam and Tobramycin in Cystic Fibrosis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of aztreonam (B1666516) and tobramycin (B1681333), two key inhaled antibiotics for the management of chronic Pseudomonas aeruginosa infections in patients with cystic fibrosis (CF). The information presented is based on data from clinical trials and in vitro studies, designed to inform researchers, scientists, and drug development professionals.

Executive Summary

Clinical evidence suggests that inhaled this compound is superior to inhaled tobramycin in improving lung function and reducing the frequency of pulmonary exacerbations in patients with cystic fibrosis. In vitro studies further elucidate their individual and combined effects on P. aeruginosa biofilms, a critical factor in the persistence of lung infections in CF. While both antibiotics demonstrate bactericidal activity, their efficacy can be strain-dependent, and combination therapy may offer synergistic effects. This guide presents the quantitative data from these studies, details the experimental methodologies, and provides visual representations of their mechanisms of action and experimental workflows.

Data Presentation

Clinical Efficacy: this compound vs. Tobramycin

A head-to-head, open-label, randomized clinical trial (NCT00757237) compared the efficacy of inhaled this compound for inhalation solution (AZLI) with tobramycin inhalation solution (TIS) in CF patients with P. aeruginosa infection.[1][2]

Table 1: Improvement in Lung Function (FEV1 % Predicted) After 28 Days (1 Course) of Treatment [1]

Treatment GroupMean Relative Change from Baseline in FEV1 % Predictedp-value
This compound (AZLI)+8.35%<0.001
Tobramycin (TIS)+0.55%

Table 2: Clinical Outcomes Over Three Courses of Treatment (24 weeks) [1]

OutcomeThis compound (AZLI)Tobramycin (TIS)p-value
Mean Actual Change in FEV1 % Predicted+2.05%-0.66%0.002
Patients with Respiratory HospitalizationsFewerMore0.044
Respiratory Events Requiring Additional Antipseudomonal AntibioticsFewerMore0.004
In Vitro Efficacy Against P. aeruginosa Biofilms

In vitro studies have evaluated the bactericidal activity of this compound and tobramycin against P. aeruginosa biofilms grown on cystic fibrosis-derived human airway epithelial cells.[3][4][5]

Table 3: Reduction in P. aeruginosa PAO1 Biofilm CFU in a Static Co-culture Model [3]

TreatmentApproximate Log Reduction in CFU/well
This compound (700 mg/L)~3
Tobramycin (1000 mg/L)~4
This compound + Tobramycin~4

Table 4: Efficacy Against Pre-formed P. aeruginosa PAO1 Biofilms [3]

TreatmentApproximate Log Reduction in CFU/wellPreservation of Airway Cell Monolayer
This compound (700 mg/L)~1No
Tobramycin (1000 mg/L)>4Yes
This compound + Tobramycin>4Yes

Notably, the effect of this compound was found to be strain-dependent, with some clinical isolates showing a ~4 log unit reduction in biofilm CFU.[3][4][5] The combination of this compound and tobramycin demonstrated an additional 0.5 to 2 log unit reduction in CFU for some strains.[3][4][5]

Experimental Protocols

Clinical Trial: NCT00757237[1][2][6][7]
  • Study Design: Open-label, randomized, parallel-group, multicenter trial.

  • Participants: 273 patients with cystic fibrosis aged ≥ 6 years with chronic P. aeruginosa infection.

  • Interventions:

    • This compound for Inhalation Solution (AZLI): 75 mg administered three times daily for 28 days, followed by 28 days off-treatment, for three cycles.

    • Tobramycin Inhalation Solution (TIS): 300 mg administered twice daily for 28 days, followed by 28 days off-treatment, for three cycles.

  • Primary Outcome Measures:

    • Change from baseline in FEV1 % predicted at day 28.

    • Time to first pulmonary exacerbation requiring anti-pseudomonal antibiotics.

  • Secondary Outcome Measures:

    • Change in P. aeruginosa density in sputum.

    • Incidence of respiratory hospitalizations.

In Vitro Biofilm Model[3][4][5]
  • Cell Culture: Cystic fibrosis bronchial epithelial (CFBE) cells were cultured to form confluent monolayers.

  • Bacterial Strains: P. aeruginosa laboratory strain PAO1 and various clinical isolates from CF patients were used.

  • Biofilm Formation: Bacterial strains were inoculated onto the confluent CFBE cell monolayers and incubated to allow biofilm formation.

  • Antibiotic Treatment:

    • Prevention Assay: Antibiotics were added 1 hour after bacterial inoculation and incubated for 5 hours.

    • Disruption Assay: Pre-formed biofilms were treated with antibiotics overnight (approximately 16 hours).

  • Antibiotic Concentrations:

    • This compound: 700 mg/L

    • Tobramycin: 1000 mg/L

  • Quantification of Bacterial Load: After treatment, biofilms were disrupted, and the number of viable bacteria was determined by colony-forming unit (CFU) counting on agar (B569324) plates.

  • Microscopy: Confocal laser scanning microscopy was used to visualize biofilm structure.

Mandatory Visualization

Mechanisms of Action

Mechanisms of Action of this compound and Tobramycin cluster_this compound This compound cluster_tobramycin Tobramycin AZT This compound PBP3 Penicillin-Binding Protein 3 (PBP3) AZT->PBP3 Binds to CellWall Peptidoglycan Cross-linking Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Inhibition leads to TOB Tobramycin Ribosome 30S Ribosomal Subunit TOB->Ribosome Binds to ProteinSynth Protein Synthesis Aberrant Aberrant Protein Formation ProteinSynth->Aberrant Inhibition causes Death Bacterial Cell Death Aberrant->Death

Caption: Mechanisms of action for this compound and tobramycin against P. aeruginosa.

Experimental Workflow: In Vitro Biofilm Disruption Assay

Workflow for In Vitro Biofilm Disruption Assay A Culture CFBE cells to confluence B Inoculate with P. aeruginosa A->B C Incubate to form biofilms B->C D Treat with this compound, Tobramycin, or Combination C->D E Incubate overnight D->E F Disrupt biofilm and plate for CFU counting E->F G Quantify bacterial load F->G

Caption: Experimental workflow for the in vitro biofilm disruption assay.

Logical Relationship: Clinical Trial Design

Logical Flow of the NCT00757237 Clinical Trial Start Patient Recruitment (CF with P. aeruginosa) Randomization Randomization Start->Randomization GroupA This compound (AZLI) 75mg TID Randomization->GroupA GroupB Tobramycin (TIS) 300mg BID Randomization->GroupB Cycle 28-day Treatment Cycle followed by 28 days off GroupA->Cycle GroupB->Cycle Endpoint Primary & Secondary Endpoint Analysis Cycle->Endpoint

References

Aztreonam-Avibactam: An In Vitro Comparison with Other β-Lactam/β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro potency of aztreonam-avibactam against challenging Gram-negative pathogens, benchmarked against other leading β-lactam/β-lactamase inhibitor combinations.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global public health. MBLs confer resistance to nearly all β-lactam antibiotics, including carbapenems, leaving limited therapeutic options. This compound (B1666516), a monobactam, is stable against hydrolysis by MBLs but is susceptible to other β-lactamases such as AmpC and extended-spectrum β-lactamases (ESBLs) that are often co-produced by these resistant strains. The combination of this compound with avibactam, a broad-spectrum β-lactamase inhibitor, is a promising strategy to overcome this challenge. Avibactam protects this compound from degradation by serine β-lactamases (Ambler classes A, C, and some D), thereby restoring its activity against MBL-producing bacteria.[1][2][3] This guide provides a comparative overview of the in vitro activity of this compound-avibactam against other contemporary β-lactam/β-lactamase inhibitor (BL-BLI) combinations, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity

The in vitro efficacy of this compound-avibactam has been extensively evaluated against a wide range of Gram-negative isolates, with a particular focus on carbapenem-resistant Enterobacterales (CRE) and MBL-producers.

Against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

This compound-avibactam has demonstrated potent in vitro activity against MBL-producing Enterobacterales. In a study of MBL-producing isolates from the UK, over 90% of Klebsiella and Enterobacter spp. were inhibited by this compound-avibactam at a concentration of 1+4 mg/L.[1] Similarly, a global surveillance program found that 99.4% of MBL-positive Enterobacterales isolates were inhibited at an MIC of ≤8 mg/L, with an MIC90 of 1 mg/L.[4] Another study reported that 99.9% of Enterobacterales isolates, including 99.7% of CRE, were inhibited at an this compound-avibactam MIC of ≤8 mg/L.[5]

Organism/GroupThis compound-Avibactam MIC50 (mg/L)This compound-Avibactam MIC90 (mg/L)Comparator(s)Comparator MIC50 (mg/L)Comparator MIC90 (mg/L)Reference
MBL-producing Enterobacterales0.5/48/4---[6]
MBL-positive Enterobacterales-1---[4]
Carbapenem-resistant Enterobacterales (CRE)0.250.5---[5]
Carbapenem-resistant E. coli (CR-Eco)-2/4Ceftazidime-Avibactam->32/4[7][8]
Carbapenem-resistant K. pneumoniae (CR-Kpn)-1/4Ceftazidime-Avibactam-16/4[7][8]
Carbapenem-resistant P. aeruginosa (CR-Pae)-64/4Ceftazidime-Avibactam-32/4[7][8]
Comparison with Ceftazidime-Avibactam

While ceftazidime-avibactam is effective against many serine carbapenemase producers (like KPC), it is not active against MBLs. In contrast, this compound-avibactam demonstrates superior in vitro activity against MBL-producing Enterobacterales. One study directly comparing the two found this compound-avibactam to be more active in vitro than ceftazidime-avibactam against extended-spectrum β-lactam-resistant Enterobacterales, with MIC50/MIC90 values of 0.125/0.5 mg/L versus 0.5/2 mg/L, respectively.[9] Against carbapenem-resistant E. coli and K. pneumoniae, this compound-avibactam also showed greater potency than ceftazidime-avibactam.[7][8] However, for carbapenem-resistant P. aeruginosa, ceftazidime-avibactam exhibited better in vitro activity.[7][8]

Comparison with other Novel BL-BLI Combinations

Studies have also initiated comparisons of this compound in combination with other novel β-lactamase inhibitors like relebactam (B560040) and vaborbactam (B611620) against NDM-producing Enterobacterales. In one such study, this compound/avibactam was the most effective combination, active against 80.95% of strains, while combinations with relebactam and vaborbactam were effective in 61.90% and 47.62% of isolates, respectively.[10] Another study investigating dual-carbapenemase-producing Enterobacterales found that combinations of this compound with ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam all exhibited good synergistic effects in vitro.[11]

Organism/GroupThis compound-Avibactam Susceptibility (%)This compound-Relebactam Susceptibility (%)This compound-Vaborbactam Susceptibility (%)Reference
NDM-producing Enterobacterales80.9561.9047.62[10]
MBL-producing Enterobacterales92.357.778.9[12]
MBL-producing P. aeruginosa756060[12]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using the following standard methodologies.

Broth Microdilution (BMD)

Broth microdilution is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14]

Protocol:

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination therapies like this compound-avibactam, a fixed concentration of the inhibitor (e.g., 4 mg/L avibactam) is maintained across all dilutions of the primary β-lactam.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_drug Prepare Serial Dilutions of Antimicrobial Agents start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_media->inoculate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Other Testing Methods

Other methods have been evaluated for testing this compound-avibactam, including:

  • Broth Disk Elution (BDE): A method where antimicrobial disks are eluted in broth to create a specific concentration for susceptibility testing.[15]

  • Disk Stacking and Strip Stacking/Crossing: These involve placing disks or strips of different antimicrobial agents in close proximity on an agar (B569324) plate to assess synergistic effects.[15]

  • Gradient Strip Superposition: This method uses gradient strips of two different antimicrobial agents superimposed on each other to determine the MIC of the combination.[10]

Conclusion

The in vitro data strongly support the clinical development of this compound-avibactam as a valuable therapeutic option for infections caused by MBL-producing Enterobacterales.[5] Its potent activity against these highly resistant pathogens addresses a critical unmet medical need. While generally showing superior activity against MBL-producers compared to other BL-BLI combinations, its efficacy against certain non-fermenters like P. aeruginosa may be less pronounced than that of ceftazidime-avibactam. Further research and standardized testing methodologies will continue to refine our understanding of the comparative positioning of this compound-avibactam in the evolving landscape of antimicrobial resistance.

References

Aztreonam Susceptibility: A Comparative Analysis of ICU and Non-ICU Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in aztreonam (B1666516) susceptibility exists between bacterial isolates from intensive care unit (ICU) and non-ICU settings, with ICU isolates generally exhibiting lower susceptibility rates. This trend underscores the critical challenge of antimicrobial resistance in high-acuity patient populations. However, the combination of this compound with avibactam (B1665839) demonstrates potent and broad-spectrum activity against many challenging Gram-negative pathogens in both environments.

Recent surveillance data highlights that antimicrobial resistance is a more pronounced issue among bacteria recovered from ICU patients compared to those from non-ICU patients.[1] This is often attributed to the higher prevalence of risk factors in the ICU, such as the use of indwelling devices, frequent invasive procedures, prolonged hospital stays, and significant antimicrobial agent usage.[1]

While older studies have shown variable susceptibility of Pseudomonas aeruginosa to this compound alone, with some reporting rates as low as 72% before improving with stewardship, the addition of the β-lactamase inhibitor avibactam has revitalized its clinical potential.[2] Studies evaluating this compound-avibactam show consistently high efficacy, particularly against Enterobacterales, even those resistant to carbapenems.

Quantitative Susceptibility Data

A comparative analysis of this compound-avibactam's performance against key Gram-negative bacteria isolated from ICU and non-ICU patients is summarized below. The data is primarily drawn from a large U.S. surveillance study conducted between 2020 and 2022.[3][4][5]

Bacterial GroupIsolate TypeICU Susceptibility / Inhibition Rate (%)Non-ICU Susceptibility / Inhibition Rate (%)
Enterobacterales All100.0>99.9
Carbapenem-Resistant (CRE)100.098.3
Pseudomonas aeruginosa All78.081.9

Note: Susceptibility for Enterobacterales and inhibition rates for P. aeruginosa are based on an this compound-avibactam concentration of ≤8 mg/L.[3][4][5]

These findings indicate that for Enterobacterales, including carbapenem-resistant strains, this compound-avibactam maintains nearly complete activity in both ICU and non-ICU settings.[1][3][4] A global surveillance program (ATLAS) from 2016–2020 also reported that ≥99.2% of Enterobacterales isolates from both ICU and non-ICU wards were inhibited by this compound-avibactam at ≤8 µg/mL.[6][7] For P. aeruginosa, while still effective, there is a slight decrease in the inhibition rate for isolates originating from the ICU compared to non-ICU settings.[3][4][5]

Experimental Protocols

The data presented is primarily derived from large-scale antimicrobial surveillance studies employing standardized laboratory methods. The typical workflow for such a comparative analysis is outlined below.

Antimicrobial Susceptibility Testing (AST)

A core methodology for determining bacterial susceptibility to antibiotics is the broth microdilution test, performed according to guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Key Steps:

  • Isolate Collection: Clinical isolates of relevant bacteria (e.g., Enterobacterales, P. aeruginosa) are consecutively collected from patients in both ICU and non-ICU hospital wards. To avoid bias, typically only one isolate per patient is included.[3][7]

  • Bacterial Identification: The identity of each bacterial isolate is confirmed using standard laboratory techniques, such as matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF MS).[7]

  • Broth Microdilution:

    • A standardized inoculum of the bacterial isolate is prepared.

    • The bacterial suspension is added to wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent being tested (e.g., this compound-avibactam). For combination agents, the concentration of the inhibitor (e.g., avibactam) is often kept constant.[9]

    • The plates are incubated under specific conditions (e.g., temperature, time).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

  • Interpretation: The MIC value is interpreted against established clinical breakpoints (e.g., Susceptible, Intermediate, Resistant) published by bodies like CLSI or EUCAST to determine the final susceptibility profile.[7][10]

Workflow and Logic Diagrams

The logical flow of a comparative surveillance study on antimicrobial susceptibility can be visualized to better understand the process from sample origin to final data interpretation.

G cluster_0 Sample Collection cluster_1 Laboratory Processing cluster_2 Data Analysis & Interpretation cluster_3 Outcome icu_patients ICU Patients isolate_collection Bacterial Isolate Collection icu_patients->isolate_collection nonicu_patients Non-ICU Patients nonicu_patients->isolate_collection id_confirm Isolate Identification (e.g., MALDI-TOF) isolate_collection->id_confirm ast Antimicrobial Susceptibility Testing (Broth Microdilution) id_confirm->ast mic_determination MIC Value Determination ast->mic_determination breakpoint_analysis Breakpoint Interpretation (CLSI/EUCAST) mic_determination->breakpoint_analysis comparative_analysis Comparative Statistical Analysis breakpoint_analysis->comparative_analysis final_report Susceptibility Report: ICU vs. Non-ICU comparative_analysis->final_report

Caption: Workflow for a comparative antimicrobial susceptibility study.

This diagram illustrates the progression from patient sample collection in distinct hospital units to the final comparative analysis of susceptibility data, providing a clear overview of the experimental logic.

References

The Lack of IgE Cross-Reactivity Between Aztreonam and Penicillin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunological nuances between beta-lactam antibiotics is critical. This guide provides an objective comparison of aztreonam (B1666516) and penicillin, focusing on the minimal IgE-mediated cross-reactivity in allergic models, supported by experimental data and detailed protocols.

The structural disparity between this compound, a monobactam, and penicillin, a bicyclic beta-lactam, forms the molecular basis for the observed lack of IgE cross-reactivity. This fundamental difference is paramount for the safe administration of this compound to patients with a documented penicillin allergy. Clinical evidence overwhelmingly supports that this compound is a safe alternative in individuals with IgE-mediated hypersensitivity to penicillins.

Molecular Structure: The Root of Low Cross-Reactivity

The allergenic potential of penicillins is largely attributed to the unstable bicyclic beta-lactam ring, which readily acylates host proteins, forming haptens that are recognized by IgE antibodies. In contrast, this compound's monocyclic structure is more stable and lacks the fused thiazolidine (B150603) ring present in penicillins. This structural distinction prevents the formation of similar antigenic determinants recognized by penicillin-specific IgE antibodies.[1][2]

Below is a diagram illustrating the key structural differences that underpin the lack of IgE cross-reactivity.

Caption: Structural differences between Penicillin and this compound.

Comparative Experimental Data

Clinical studies consistently demonstrate the safety of this compound in penicillin-allergic individuals. The following table summarizes key findings from studies assessing IgE-mediated reactions.

Study Type Subjects Penicillin Moiety Reactivity This compound Reactivity in Penicillin-Allergic Subjects Reference
In Vivo Skin Testing 41 penicillin-allergic subjects with positive skin reactions to one or more penicillin moieties100% positive0% positive (37 negative, 4 equivocal on first test, all negative on repeat)[3]
In Vivo Skin Testing & Drug Challenge 212 subjects with immediate reactions to penicillins and positive skin tests100% positive0% positive skin tests. All 211 challenged patients tolerated this compound.[1]
In Vivo Skin Testing in Cystic Fibrosis Patients 19 cystic fibrosis patients with a history of allergy to beta-lactams79% positive to the responsible drug1 of 19 (5.3%) had a positive skin test without prior exposure. 18 with negative skin tests were treated, with one developing bronchospasm.[4]

Experimental Protocols

Penicillin Allergy Skin Testing Protocol (Clinical Model)

This protocol is a standard method to assess IgE-mediated hypersensitivity to penicillin.

  • Patient Selection: Patients with a history of an immediate allergic reaction to a penicillin are candidates.

  • Reagents:

    • Penicilloyl-polylysine (PPL, major determinant).

    • Minor determinant mixture (MDM) of penicillin G.

    • Positive control (histamine).

    • Negative control (saline).

  • Procedure:

    • Prick Test: A drop of each reagent is placed on the forearm and the skin is pricked through the drop.

    • Intradermal Test: If the prick test is negative, 0.02 mL of each reagent is injected intradermally to raise a small bleb.

  • Interpretation: A positive reaction is a wheal and flare response significantly larger than the negative control, typically measured after 15-20 minutes.

Passive Cutaneous Anaphylaxis (PCA) Model (Animal Model)
  • Sensitization: Serum containing specific IgE antibodies against a penicillin-protein conjugate is injected intradermally into the skin of a naive animal (e.g., a rat or mouse).

  • Latency Period: A period of 24-48 hours allows the IgE antibodies to bind to FcεRI receptors on mast cells in the skin.

  • Challenge: The animal is challenged intravenously with the penicillin-protein conjugate along with a dye (e.g., Evans blue).

  • Measurement: The degree of the allergic reaction is quantified by measuring the amount of dye extravasation into the skin at the sensitized site, which correlates with the extent of mast cell degranulation and increased vascular permeability.

To compare this compound and penicillin, separate groups of animals would be sensitized with penicillin-specific IgE and then challenged with either the penicillin-protein conjugate or an this compound-protein conjugate. The expected outcome would be a significant reaction at the penicillin challenge site and a minimal to no reaction at the this compound challenge site.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

The lack of cross-reactivity between this compound and penicillin is due to the inability of this compound to be recognized by penicillin-specific IgE, thus failing to initiate the downstream signaling cascade that leads to mast cell degranulation and the release of allergic mediators. The following diagram illustrates the general pathway of IgE-mediated mast cell activation, which is not triggered by this compound in penicillin-sensitized individuals.

cluster_cell Mast Cell allergen Penicillin-Protein Complex (Allergen) ige Penicillin-Specific IgE allergen->ige Binds to fceri FcεRI Receptor ige->fceri Cross-links no_binding No Binding lyn Lyn Kinase Activation fceri->lyn Activates syk Syk Kinase Activation lyn->syk Phosphorylates plc PLCγ Activation syk->plc Activates ip3 IP3 Generation plc->ip3 dag DAG Generation plc->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc degranulation Degranulation (Histamine, etc. Release) ca_release->degranulation Triggers pkc->degranulation Promotes This compound This compound This compound->ige

Caption: IgE-mediated mast cell degranulation pathway.

Experimental Workflow for Assessing Cross-Reactivity

The logical workflow for evaluating the cross-reactivity between a new beta-lactam and penicillin is a multi-step process that moves from in vitro to in vivo models, and finally to clinical testing.

start Start: Assess Cross-Reactivity in_vitro In Vitro Assays (e.g., Competitive ELISA, RAST) start->in_vitro animal_model In Vivo Animal Models (e.g., Passive Cutaneous Anaphylaxis) in_vitro->animal_model If no in vitro binding clinical_skin_test Phase 1: Clinical Skin Testing in Penicillin-Allergic Volunteers animal_model->clinical_skin_test If no reaction in animals drug_challenge Phase 2: Graded Drug Challenge in Skin Test-Negative Subjects clinical_skin_test->drug_challenge If skin test is negative end Conclusion: Lack of Cross-Reactivity drug_challenge->end If challenge is tolerated

Caption: Workflow for assessing antibiotic cross-reactivity.

Conclusion

References

Comparative Analysis of Aztreonam and Cefiderocol Against Multidrug-Resistant Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of aztreonam (B1666516) (often in combination with avibactam) and cefiderocol (B606585) against multidrug-resistant (MDR) Gram-negative isolates. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of the drugs' mechanisms of action.

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. This compound, particularly when combined with a β-lactamase inhibitor like avibactam, and cefiderocol, a novel siderophore cephalosporin, are two critical antibiotics in the fight against these challenging pathogens. This guide offers a comparative analysis of their in vitro activity against key MDR isolates, including Carbapenem-Resistant Enterobacterales (CRE), Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. While both agents demonstrate potent activity, their efficacy varies depending on the specific pathogen and the underlying resistance mechanisms.

Data Presentation: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) and susceptibility data for this compound/avibactam and cefiderocol against various MDR isolates, compiled from multiple in vitro studies.

Table 1: Comparative Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Organism/EnzymeAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
MBL-producing EnterobacteralesCefiderocol21678.4 - 86.0%[1][2]
This compound/Avibactam0.250.595.8%[1][2]
NDM ProducersCefiderocol21678.4%[1][2]
This compound/Avibactam---
IMP ProducersCefiderocol0.375492.9%[1][2]
This compound/Avibactam---
VIM ProducersCefiderocol1496.3%[1][2]
This compound/Avibactam---

Note: Avibactam concentration is fixed at 4 mg/L. Susceptibility breakpoints may vary slightly between studies.

Table 2: Comparative Activity against Pseudomonas aeruginosa

Isolate PhenotypeAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Imipenem-Resistant P. aeruginosaCefiderocol0.251100%[3]
This compound/Avibactam16>32-[3]
Difficult-to-Treat Resistant (DTR) P. aeruginosaCefiderocol--100%[3]
This compound/Avibactam--7.1%[4]
Carbapenemase-Producing XDR P. aeruginosaCefiderocol--~78% (7/9 isolates)[5][6]
This compound + Ceftazidime/Avibactam---

Table 3: Comparative Activity against Acinetobacter baumannii

Isolate PhenotypeAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Multidrug-Resistant A. baumannii (MDRAB)Cefiderocol0.25294.4%[3]
This compound/AvibactamHigh MICsHigh MICsInactive[3]

Table 4: Comparative Activity against Stenotrophomonas maltophilia and Burkholderia cepacia complex

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
S. maltophiliaCefiderocol≤0.060.2597.9%[3]
This compound/Avibactam4893.6%[3]
B. cepacia complexCefiderocol≤0.06≤0.06100%[3]
This compound/Avibactam81686.7%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis. These protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • For cefiderocol testing, iron-depleted CAMHB is required.

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Antimicrobial stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Antimicrobial Agent Preparation: Prepare serial two-fold dilutions of this compound/avibactam and cefiderocol in the appropriate broth (CAMHB for this compound/avibactam, iron-depleted CAMHB for cefiderocol) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be determined visually or by using a microplate reader.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • CAMHB (or iron-depleted CAMHB for cefiderocol)

  • Bacterial inoculum

  • Antimicrobial stock solutions

  • Sterile culture tubes

  • Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the appropriate broth to a final concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Exposure: Add the antimicrobial agent at the desired concentration (e.g., 1x, 2x, or 4x MIC) to the bacterial suspension. A growth control tube without the antibiotic is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Neutralization and Plating: Immediately dilute the aliquot in a neutralizing broth to stop the action of the antimicrobial agent. Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates from each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy: Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a localized infection model.

Materials:

  • Specific pathogen-free mice (e.g., ICR/CD-1 or BALB/c strain)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial inoculum

  • Antimicrobial agents for injection

  • Sterile saline and homogenization equipment

Procedure:

  • Induction of Neutropenia: To mimic an immunocompromised state, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).

  • Infection: Prepare a bacterial suspension to a known concentration (e.g., 106 - 107 CFU/mL). Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the inoculum into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antimicrobial agents (this compound/avibactam or cefiderocol) via a clinically relevant route (e.g., subcutaneous or intravenous injection). A control group receives a vehicle (e.g., sterile saline). Dosing regimens can vary to determine pharmacokinetic/pharmacodynamic parameters.

  • Endpoint Measurement: At a predetermined time after treatment initiation (e.g., 24 hours), humanely euthanize the mice. Aseptically dissect the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.

  • Bacterial Burden Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of CFU per gram of tissue.

  • Efficacy Determination: The efficacy of the antimicrobial agent is determined by the reduction in the bacterial load (log10 CFU/gram of tissue) in the treated groups compared to the vehicle control group.

Mandatory Visualization

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of this compound and cefiderocol, and a typical experimental workflow for their comparative analysis.

Mechanism of Action: this compound/Avibactam vs. Cefiderocol cluster_this compound This compound/Avibactam cluster_cefiderocol Cefiderocol This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Inhibits Avibactam Avibactam BetaLactamase β-Lactamase Avibactam->BetaLactamase Inhibits CellWall Peptidoglycan Synthesis PBP3->CellWall Catalyzes BetaLactamase->this compound Hydrolyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Cefiderocol Cefiderocol Siderophore Siderophore Moiety Cefiderocol->Siderophore has Iron Fe³⁺ Siderophore->Iron Chelates IronTransporter Iron Transporter Iron->IronTransporter Binds to Periplasm Periplasmic Space IronTransporter->Periplasm Transports Cefiderocol into PBP3_Cef Penicillin-Binding Protein 3 (PBP3) Periplasm->PBP3_Cef Cefiderocol Inhibits CellWall_Cef Peptidoglycan Synthesis PBP3_Cef->CellWall_Cef Catalyzes Lysis_Cef Cell Lysis CellWall_Cef->Lysis_Cef Inhibition leads to

Caption: Mechanisms of action for this compound/avibactam and cefiderocol.

Experimental Workflow: Comparative Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Synthesis and Comparison Isolate MDR Isolate Collection MIC MIC Determination (Broth Microdilution) Isolate->MIC TimeKill Time-Kill Assay Isolate->TimeKill Data_invitro In Vitro Comparative Data MIC->Data_invitro TimeKill->Data_invitro Comparison Comparative Analysis Data_invitro->Comparison Model Murine Infection Model (Thigh or Lung) Treatment Antimicrobial Treatment Model->Treatment Endpoint Endpoint Measurement (Bacterial Burden) Treatment->Endpoint Data_invivo In Vivo Efficacy Data Endpoint->Data_invivo Data_invivo->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: A typical experimental workflow for the comparative analysis of antimicrobial agents.

References

A Comparative Guide to Validated Stability-Indicating HPLC Assay Methods for Aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of aztreonam (B1666516). This compound, a monobactam antibiotic, is susceptible to degradation, making robust stability-indicating assays crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key performance data from multiple studies, details experimental protocols, and offers a comparative analysis to aid in the selection and implementation of the most suitable analytical method for your research and development needs.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the key validation parameters and chromatographic conditions from several published stability-indicating HPLC methods for this compound. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of Chromatographic Conditions for this compound HPLC Assays

ParameterMethod 1[1]Method 2[2]Method 3[3][4]Method 4
Column Waters HPLC Inspire C18 (4.6 x 250mm, 5µm)YMC Pack ODS AQ C18 (4.6 x 250mm, 5µm)Agilent C18 (4.6 x 250mm, 5µm)Phenomenex C8
Mobile Phase Buffer (pH 3 with Orthophosphoric Acid) : Acetonitrile (B52724) (40:60 v/v)Gradient elution with Mobile Phase A (Potassium dihydrogen Phosphate (B84403) buffer) and Mobile Phase B (Methanol)Water : Ethanol (B145695) (70:30 v/v), pH 2.5 with Acetic AcidMethanol : Phosphate Buffer pH 5.4 (70:30)
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min1.0 mL/min
Detection Wavelength Not Specified254 nm292 nm300 nm
Elution Mode IsocraticGradientIsocraticIsocratic
Run Time Not Specified~65 minutesNot SpecifiedRetention Time ~1.95 min

Table 2: Comparison of Validation Parameters for this compound HPLC Assays

ParameterMethod 1Method 2[2]Method 3[3][4]Method 4
Linearity Range 5 - 25 µg/mLLOQ to 150% of target concentration45 - 95 µg/mL2 - 10 µg/mL
Correlation Coefficient (r²) Not Specified>0.99 for all impurities and this compound>0.9990.9999
Accuracy (% Recovery) 102.3 ± 0.19Not SpecifiedNot Specified100.03 ± 0.18 (within day)
Precision (%RSD) < 2%Within acceptance criteriaIntraday: <2%, Interday: <2%Within day: 0.18%, Interday: 0.83%
LOD 20 ng/mLNot SpecifiedNot Specified0.6 µg/mL
LOQ 5 µg/mLNot SpecifiedNot Specified1.8 µg/mL

Forced Degradation Studies: A Head-to-Head Comparison

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact drug.

Table 3: Summary of Forced Degradation Conditions and Observations

Stress ConditionMethod 1Method 2[2]Method 3[5]
Acid Hydrolysis 0.1N HCl, reflux at 60°C for 6 hrs0.1M HCl at 90°C for 10 minutes0.1M HCl at 60°C for 8 hours
Alkaline Hydrolysis 0.1N NaOH, reflux at 60°C for 6 hrsNot Specified0.01M NaOH at 60°C for 8 hours
Oxidative Degradation 3% H₂O₂, room temp for 15 minNot Specified0.3% H₂O₂ at 60°C for 8 hours
Thermal Degradation 110°C for 24 hrs105°C for 8 hoursNot Specified
Photolytic Degradation Sunlight for 24 hrsNot SpecifiedUV light for 8 hours
Observations The method was found to be specific, with no interference from degradation products. Peroxide stress showed slightly higher degradation.All degradant peaks were resolved from the this compound peak. Peak purity passed for all stressed samples.The method was selective in the presence of degradation products. Oxidative degradation led to a significant loss of the main peak area.

Experimental Protocols

Below are detailed methodologies for two of the cited HPLC methods to facilitate their replication and application.

Protocol for Method 1[1]
  • Chromatographic System: A Waters HPLC system with a UV detector.

  • Column: Waters HPLC Inspire C18 (4.6 x 250mm, 5µm).

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (pH adjusted to 3 with orthophosphoric acid) and acetonitrile in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: Not specified.

  • Detection: UV detection wavelength not specified.

  • Standard Solution Preparation: A stock solution of 100 µg/mL of this compound in water was prepared. Further dilutions were made to obtain concentrations ranging from 5-25 µg/mL.

  • Sample Preparation: The content of the vial was dissolved in water to achieve a known concentration within the linearity range.

Protocol for Method 3[4][5]
  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Agilent C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of water and ethanol in a 70:30 v/v ratio, with the pH adjusted to 2.5 with acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 292 nm.

  • Standard and Sample Solution Preparation: Solutions were prepared in the mobile phase to achieve a concentration of 200 µg/mL and subsequently diluted to fall within the calibration range of 45-95 µg/mL.

Alternative Analytical Methods

While HPLC is the predominant technique for stability-indicating assays of this compound, other methods like UV spectrophotometry have also been explored for its quantitative determination. A study developed a UV spectrophotometric method at 293 nm in phosphate buffer (pH 7.4), demonstrating linearity in the 2-10 µg/mL range. However, it is crucial to note that spectrophotometric methods often lack the specificity of HPLC, especially in the presence of degradation products that may have overlapping absorption spectra. For a true stability-indicating assay, chromatographic separation is generally indispensable.

Visualizing the Workflow: A Logical Diagram

The following diagram illustrates the typical logical workflow for validating a stability-indicating HPLC method for this compound.

Stability_Indicating_HPLC_Validation_Workflow start Start: Method Development Objective method_dev HPLC Method Development (Column, Mobile Phase, Flow Rate, etc.) start->method_dev method_opt Method Optimization method_dev->method_opt validation Method Validation (ICH Guidelines) method_opt->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness forced_deg Forced Degradation Studies specificity->forced_deg report Final Report & Method Implementation linearity->report accuracy->report precision->report lod_loq->report robustness->report acid Acid Hydrolysis forced_deg->acid base Alkaline Hydrolysis forced_deg->base oxidation Oxidation forced_deg->oxidation thermal Thermal Stress forced_deg->thermal photo Photolytic Stress forced_deg->photo peak_purity Peak Purity Analysis acid->peak_purity base->peak_purity oxidation->peak_purity thermal->peak_purity photo->peak_purity peak_purity->report

Caption: Workflow for this compound HPLC Method Validation.

Conclusion

The presented data highlights that several robust and reliable stability-indicating HPLC methods have been successfully developed and validated for the determination of this compound. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired run time, sensitivity, and the nature of the sample matrix. The provided experimental protocols and comparative tables serve as a valuable resource for researchers and drug development professionals in selecting or developing a suitable analytical method for their stability studies of this compound. The validation workflow diagram provides a clear roadmap for ensuring the method's suitability for its intended purpose in a regulated environment.

References

Safety Operating Guide

Proper Disposal of Aztreonam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of unused or expired Aztreonam is a critical component of laboratory safety and environmental stewardship. As a synthetic beta-lactam antibiotic, the release of this compound into the environment can contribute to the development of antimicrobial resistance and have adverse effects on aquatic ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials in a research setting.

Regulatory and Safety Profile

Before handling and disposing of this compound, it is crucial to understand its classification under major regulatory frameworks. This dictates the required disposal pathway. While this compound is a potent pharmaceutical, it is not currently classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) unless it exhibits specific characteristics, nor is it listed as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).

Regulatory Framework Classification of this compound Implication for Disposal
EPA RCRA Not a P- or U-listed hazardous waste.[1][2][3]Does not require management as a federal hazardous waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
NIOSH Hazardous Drug List Not listed as a hazardous drug.[4][5][6][7][8]No mandatory special handling precautions as a hazardous drug are required under NIOSH guidelines.
Safety Data Sheet (SDS) Very toxic to aquatic life.[9]Disposal into sewer systems or waterways is strictly prohibited.[10][11]

Recommended Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a chemical waste to prevent environmental contamination. The recommended method of destruction is incineration at a licensed facility.

Step 1: Segregation and Collection of this compound Waste

Proper segregation of waste is the first and most critical step. Three main types of this compound waste are generated in a laboratory setting.

  • Pure or Unused this compound:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.

    • The label should clearly state "Hazardous Waste," "this compound," and other identifiers as required by your institution.

  • Contaminated Labware and Materials (Solid Waste):

    • Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.

    • Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

  • Solutions Containing this compound (Liquid Waste):

    • All aqueous and organic solutions containing this compound must be collected as hazardous liquid waste.

    • Use a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the names and approximate concentrations of all chemical components.

    • Do not mix incompatible waste streams.

Step 2: Storage of this compound Waste

  • Store all this compound waste containers in a designated, secure waste accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.[10]

  • Store waste away from incompatible materials.

Step 3: Disposal of this compound Waste

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The recommended disposal method for this compound is controlled incineration at a permitted facility.[10][11] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

  • Never discharge this compound waste down the drain or dispose of it in regular trash.[10][11][12]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Aztreonam_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Storage cluster_disposal Disposal Start This compound Waste Generated Pure Pure/Unused This compound Solid Contaminated Solid Waste (Gloves, Labware) Liquid Aqueous/Organic Solutions Collect_Pure Collect in Labeled Hazardous Waste Container (Solid) Pure->Collect_Pure Collect_Solid Collect in Labeled Hazardous Waste Container (Solid) Solid->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container (Liquid) Liquid->Collect_Liquid Store Store in Designated Secure Waste Accumulation Area Collect_Pure->Store Collect_Solid->Store Collect_Liquid->Store EHS Contact EHS or Licensed Waste Contractor Store->EHS Incinerate Controlled Incineration at Permitted Facility EHS->Incinerate Prohibited Prohibited Disposal: - Sewer System - Regular Trash EHS->Prohibited

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing its impact on the environment and public health. Always consult your institution's specific safety guidelines and local regulations before proceeding with any chemical waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, operation, and disposal of Aztreonam are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals.

This compound, a monobactam antibiotic, requires careful handling due to its potential to cause allergic skin reactions and respiratory sensitization. Adherence to stringent safety protocols is paramount to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), detailed handling procedures, emergency response, and a comprehensive disposal plan.

Personal Protective Equipment (PPE) and Safety Measures

A thorough risk assessment should be conducted before handling this compound to ensure all potential hazards are identified and controlled. The following table summarizes the recommended PPE and safety measures.

Equipment/MeasureSpecificationPurpose
Ventilation Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.[1]To minimize inhalation of airborne particles.
Eye Protection Tightly fitting safety goggles with side-shields.[2]To protect eyes from dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1][2]To prevent skin contact and absorption.
Body Protection A protective laboratory coat or impervious clothing.[1][2]To protect skin and personal clothing from contamination.
Respiratory Protection In case of inadequate ventilation or potential for aerosol formation, a suitable respirator should be worn.[1]To prevent inhalation of this compound powder.
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]To prevent accidental ingestion.
Emergency Equipment An eyewash station and a safety shower should be readily accessible.[1]For immediate decontamination in case of exposure.

Occupational exposure limits for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1] Therefore, it is crucial to handle it as a hazardous substance and minimize exposure.

Operational Plan: Handling and Experimental Protocols

Strict adherence to standard operating procedures is essential when working with this compound powder and solutions.

Weighing and Preparing this compound Solutions: A Step-by-Step Protocol
  • Preparation: Before starting, ensure the weighing area, typically inside a chemical fume hood, is clean and free of drafts. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate glassware.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing:

    • Carefully place a clean weighing paper or boat on the analytical balance and tare it.

    • Slowly and carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolving:

    • Gently tap the weighing paper to transfer the powder into a suitable container (e.g., a beaker or volumetric flask) containing a small amount of the desired solvent (e.g., sterile water or a specific buffer).

    • Rinse the weighing paper with a small amount of the solvent to ensure all the powder is transferred.

    • Stir the solution gently with a magnetic stirrer or by swirling until the this compound is completely dissolved.[3]

    • Once dissolved, bring the solution to the final desired volume with the solvent.

  • Labeling and Storage:

    • Clearly label the container with the name of the reagent (this compound), concentration, date of preparation, and your initials.

    • Store the solution as recommended. This compound solutions for intravenous infusion at concentrations not exceeding 2% w/v are stable for up to 48 hours at controlled room temperature (15°C to 30°C) or for 7 days if refrigerated (2°C to 8°C).[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Response Workflow

EmergencyResponse cluster_spill This compound Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Minor Spill Alert Alert Colleagues & Supervisor Evacuate->Alert Secure Secure the Area Alert->Secure PPE_Spill Don Appropriate PPE Secure->PPE_Spill Contain Contain the Spill with Absorbent Material PPE_Spill->Contain Cleanup Clean Up Spill Using Spark-Proof Tools Contain->Cleanup Dispose_Spill Dispose of Contaminated Material as Hazardous Waste Cleanup->Dispose_Spill Decontaminate_Area Decontaminate the Spill Area Dispose_Spill->Decontaminate_Area Exposure Exposure Occurs Remove_Contaminated_Clothing Remove Contaminated Clothing Exposure->Remove_Contaminated_Clothing Wash_Skin Wash Skin with Soap & Water for 15-20 min Exposure->Wash_Skin Skin Contact Flush_Eyes Flush Eyes with Water for at least 15 min Exposure->Flush_Eyes Eye Contact Inhalation Move to Fresh Air Exposure->Inhalation Inhalation Remove_Contaminated_Clothing->Wash_Skin Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Inhalation->Seek_Medical_Attention

Caption: Workflow for responding to an this compound spill or personal exposure.

Disposal Plan

All materials contaminated with this compound, including excess powder, solutions, and used PPE, must be treated as hazardous chemical waste.[4] Autoclaving may not be sufficient for the degradation of all beta-lactam antibiotics.[2] Therefore, a chemical deactivation step is recommended prior to disposal.

This compound Waste Decontamination and Disposal Protocol
  • Collection: Collect all this compound waste (solid and liquid) in a designated, clearly labeled, and sealed hazardous waste container.

  • Chemical Deactivation (Hydrolysis):

    • Principle: The beta-lactam ring of this compound can be hydrolyzed and inactivated under alkaline conditions.[5][6]

    • Procedure: For liquid waste, adjust the pH to >11 using a 1 M sodium hydroxide (B78521) (NaOH) solution. Allow the solution to stand for at least 24 hours to ensure complete hydrolysis.[5][6] For solid waste, it should be dissolved in water first, and then the pH should be adjusted.

    • Safety: Perform this procedure in a fume hood while wearing appropriate PPE, as the addition of a strong base can be exothermic.

  • Neutralization: After the deactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Final Disposal: Dispose of the neutralized solution in accordance with your institution's and local regulations for chemical waste.

Logical Flow for this compound Waste Disposal

DisposalPlan Start This compound Waste Generated (Solid & Liquid) Collect Collect in Designated Hazardous Waste Container Start->Collect Deactivate Chemical Deactivation: Adjust pH to >11 with 1M NaOH (24-hour contact time) Collect->Deactivate Neutralize Neutralize Solution (pH 6-8) Deactivate->Neutralize Dispose Dispose as Hazardous Chemical Waste per Institutional Guidelines Neutralize->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step process for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。